DMT-dI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H30N4O6 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
9-[(2R,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26-,27+/m0/s1 |
Clé InChI |
IYNGMVFRUKBGNM-GMQQYTKMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Kinetic Isotope Effect in Deuterated DMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyltryptamine (DMT), a potent psychedelic compound, is under investigation for its therapeutic potential in treating major depressive disorder. A significant challenge in its clinical application is its rapid metabolism, leading to a short duration of action. Strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comprehensive technical overview of the kinetic isotope effect in deuterated DMT, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows. The presented data demonstrates that deuteration, particularly at the α-carbon of the ethylamine (B1201723) side-chain, significantly improves the metabolic stability of DMT, thereby extending its pharmacokinetic profile without altering its primary pharmacology.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1][2] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic attack can lead to a significant decrease in the rate of metabolism.[3][4] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[5] For drugs like DMT, which are rapidly metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP), leveraging the KIE through deuteration offers a promising strategy to improve their pharmacokinetic properties.[2][6][7]
Metabolic Pathways of DMT
The primary metabolic pathway of DMT involves oxidative deamination by monoamine oxidase (MAO-A), leading to the formation of indole-3-acetic acid (IAA).[8][9] Additionally, cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, contribute to its metabolism, forming various hydroxylated and N-demethylated metabolites.[6][7][10] Deuteration at the α-carbon of the ethylamine side-chain directly impacts the MAO-mediated pathway, as this position is a key site for enzymatic deamination.[5]
Quantitative Data on the Kinetic Isotope Effect in Deuterated DMT
In vitro studies have demonstrated a significant KIE in various deuterated DMT analogs. The following tables summarize the key findings from studies on the metabolic stability of these compounds in human hepatocytes and liver mitochondrial fractions.
Table 1: In Vitro Metabolic Stability of Deuterated DMT Analogs in Human Hepatocytes
| Compound | Position of Deuteration | Half-life (t½, min) | Intrinsic Clearance (μL/min/million cells) |
| DMT | - | 117.2 | 15.2 |
| D2-DMT | α,α-dideutero | 206.9 | 9.3 |
| D6-DMT | N,N-di(trideuteromethyl) | 117.2 | 15.2 |
Data sourced from in vitro studies with human hepatocytes.[5]
Table 2: In Vitro Metabolic Stability of Deuterated DMT Analogs in Human Liver Mitochondrial Fractions
| Compound | Position of Deuteration | Half-life (t½, min) | Intrinsic Clearance (μL/min/million cells) |
| DMT | - | Not reported | Not reported |
| D2-DMT | α,α-dideutero | Significantly longer than DMT | Significantly lower than DMT |
Qualitative data indicates a significant increase in metabolic stability for D2-DMT in MAO-A enriched fractions.[11]
Table 3: In Vivo Brain Levels of DMT and Deuterated DMT in Rats
| Compound | Dose (mg/kg, i.p.) | Time (min) | Brain Level (µg/g wet weight) |
| DMT | 10 | 5 | ~1.5 |
| D4-DMT | 10 | 5 | ~3.0 |
| DMT | 10 | 30 | ~0.2 |
| D4-DMT | 10 | 30 | ~1.0 |
Data represents an approximation from graphical representations in the cited literature.[12]
Experimental Protocols
Synthesis of Deuterated DMT
The synthesis of deuterated DMT analogs is typically achieved through the reduction of an amide intermediate with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄).[8][13]
Detailed Protocol for α,α-dideutero-N,N-dimethyltryptamine (D2-DMT):
-
Preparation of the Amide Intermediate: Indole-3-acetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).[8] The resulting acid chloride is then reacted with dimethylamine to yield the N,N-dimethyl-2-(1H-indol-3-yl)acetamide intermediate.[8]
-
Reduction with Lithium Aluminum Deuteride: The amide intermediate is reduced using an excess of lithium aluminum deuteride (LiAlD₄) in a suitable solvent like dry ether or tetrahydrofuran (B95107) (THF).[5][8]
-
Workup and Purification: The reaction is quenched, and the crude product is purified to yield the final deuterated DMT compound.[14]
In Vitro Metabolic Stability Assay
The metabolic stability of deuterated DMT analogs is assessed using human liver microsomes, S9 fractions, or hepatocytes.
Protocol using Human Hepatocytes:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in appropriate culture plates.
-
Incubation: The test compounds (deuterated and non-deuterated DMT) are incubated with the hepatocytes at a specific concentration (e.g., 1 µM) at 37°C.[5]
-
Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[5]
-
Analysis: The concentration of the parent compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.[15]
References
- 1. Portico [access.portico.org]
- 2. benchchem.com [benchchem.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 9. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. cybin.com [cybin.com]
- 12. Comparison of the brain levels of N,N-dimethyltryptamine and alpha, alpha, beta, beta-tetradeutero-N-N-dimethyltryptamine following intraperitoneal injection. The in vivo kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Deuterated Tryptamines: A Technical Guide
Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neuroscience.
Executive Summary
Classic tryptamine-based psychedelics, such as N,N-dimethyltryptamine (B1679369) (DMT) and psilocybin, are re-emerging as promising therapeutics for a range of neuropsychiatric disorders, including major depressive disorder (MDD) and treatment-resistant depression (TRD).[1][2][3] However, their native pharmacokinetic profiles present clinical challenges: DMT has an exceptionally short duration of action due to rapid metabolism, while psilocybin's effects can last for several hours, posing logistical and economic hurdles for patient monitoring.[4][5] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), offers a compelling solution to refine these molecules. By leveraging the deuterium kinetic isotope effect (KIE), this medicinal chemistry strategy can slow metabolic degradation, thereby modifying a drug's half-life, bioavailability, and overall pharmacokinetic profile without altering its fundamental pharmacodynamic properties.[6][7] This guide provides a detailed examination of the preclinical and clinical development of deuterated tryptamines, focusing on the underlying science, experimental data, and therapeutic promise.
The Scientific Rationale: Deuterium Kinetic Isotope Effect (KIE)
The therapeutic advantage of deuteration is rooted in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-protium (C-H) bond.[6] Consequently, enzymatic reactions that involve the cleavage of this bond, such as the oxidative metabolism by monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes, require higher activation energy.[6][8] This increased energy barrier results in a slower rate of metabolism for the deuterated compound compared to its standard protium (B1232500) counterpart.[7] This can lead to a longer plasma half-life, increased systemic exposure, and potentially a more consistent and predictable therapeutic window.[6] Critically, since the molecular shape and size are virtually unchanged, the deuterated drug's affinity for its biological targets—its pharmacodynamics—remains largely identical to the parent compound.[6][8]
Primary Pharmacodynamic Target: Serotonin (B10506) Receptor Signaling
Deuterated tryptamines, like their natural analogs, are believed to exert their primary psychological and therapeutic effects through agonist activity at serotonin receptors, particularly the 5-HT2A receptor.[2][4][9] Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC), which ultimately modulates neuronal activity and promotes neuroplasticity—a key mechanism hypothesized to underlie the antidepressant effects of these compounds.[5][9] Importantly, in vitro studies confirm that deuteration does not negatively impact receptor binding affinity.[4][10]
Case Study: Deuterated N,N-Dimethyltryptamine (d-DMT)
N,N-Dimethyltryptamine (DMT) is an endogenous psychedelic with significant therapeutic potential, but its clinical use is hampered by an extremely rapid metabolism and short half-life (peaking at 5 minutes and ceasing after 30 minutes when injected).[4][9][11] Metabolism is primarily driven by MAO-A and, to a lesser extent, CYP2D6.[11][12] Deuterating DMT, particularly at the α-carbon adjacent to the terminal amine, directly targets the site of MAO-A enzymatic action.[4]
Preclinical Data
In vitro studies using human liver hepatocytes have demonstrated a clear and significant relationship between the degree of deuteration at the α-carbon and metabolic stability.
Table 1: In Vitro Metabolic Stability of DMT Analogs in Human Hepatocytes
| Compound | Description | Half-life (t½) (min) | Intrinsic Clearance (CLint) (μL/min/million cells) |
|---|---|---|---|
| DMT | Non-deuterated | 7.9 | 243.6 |
| D2-DMT (9i) | Deuteration at α-carbon | 206.9 | 9.3 |
| D6-DMT (12) | Deuteration at N-methyl groups | 117.2 | 15.2 |
Data sourced from Lindsay et al., 2023.[4]
As shown, D2-DMT, with deuterium at the primary site of metabolism, exhibited the longest half-life and lowest clearance, making it a preferred candidate for clinical development.[4]
Pharmacodynamic integrity was confirmed through receptor binding assays, which showed that deuteration did not meaningfully alter the affinity for key serotonin receptors.
Table 2: In Vitro Receptor Binding Profile of D2-DMT vs. DMT
| Receptor | D2-DMT (Ki, nM) | DMT (Ki, nM) |
|---|---|---|
| 5-HT1A | 110 | 120 |
| 5-HT2A | 230 | 330 |
| 5-HT2C | 220 | 250 |
| 5-HT1B | 1800 | 2100 |
| 5-HT1D | 1100 | 1400 |
| 5-HT2B | 590 | 660 |
| 5-HT6 | 3600 | 3100 |
| 5-HT7 | 2000 | 2800 |
| Sigma-1 | 24 | 14 |
| TAAR1 | 180 | 180 |
Data sourced from Lindsay et al., 2023.[4]
Clinical Development
Multiple companies are advancing deuterated DMT candidates. Cybin Inc. is developing CYB004 and, through its acquisition of Small Pharma Inc., SPL028 (deuterated DMT fumarate).[13][14][15] These candidates are being investigated in Phase 1 and 2 clinical trials to evaluate their safety, pharmacokinetics, and efficacy for MDD.[15][16][17][18] The goal is to create a formulation that extends the psychedelic experience to a duration more amenable to psychedelic-assisted therapy (e.g., 30-90 minutes) without requiring a continuous intravenous infusion like standard DMT.[16][19]
Case Study: Deuterated Psilocybin Analogs (CYB003)
While psilocybin has demonstrated robust efficacy for depression in clinical trials, the 6-8 hour duration of its psychoactive effects presents significant challenges for scalability in clinical practice.[10][20] Cybin is developing CYB003, a deuterated analog of psilocin (the active metabolite of psilocybin), designed to have a faster onset, a shorter duration of effect, and lower inter-patient variability compared to oral psilocybin.[5] This optimized profile could reduce the time patients spend under clinical supervision, making the treatment more accessible and cost-effective.[5] In June 2024, the U.S. FDA granted Breakthrough Therapy Designation to CYB003 as an adjunctive treatment for MDD, highlighting its potential for substantial improvement over existing therapies and expediting its development and review.[21] The compound is advancing to Phase 3 trials.[22]
Experimental Protocols
Protocol: Synthesis of α,α-Dideutero-N,N-dimethyltryptamine (D2-DMT)
This protocol is a summary of the method described by Lindsay et al. (2023).[4][23]
-
Amide Formation: Indole-3-acetic acid is coupled with dimethylamine (B145610) hydrochloride using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane (B109758) (DCM) to yield the intermediate amide, 2-(1H-indol-3-yl)-N,N-dimethylacetamide.
-
Deuterated Reduction: The intermediate amide is reduced using a mixture of solid lithium aluminum hydride (LiAlH₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). The ratio of these two reagents is varied to control the degree of deuteration at the α-carbon. For D2-DMT, a significant excess of LiAlD₄ is used (e.g., 1.8 equivalents) in a solvent like tetrahydrofuran (B95107) (THF).
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted.
-
Salt Formation: The freebase product is converted to a pharmaceutically acceptable salt, such as a fumarate (B1241708) salt, by reacting it with fumaric acid in a solvent like ethanol (B145695) to facilitate crystallization and improve stability and handling.[24] The final product purity is confirmed by HPLC (>99%).[4]
Protocol: In Vitro Metabolic Stability Assay
This protocol is based on the methods described for evaluating deuterated DMT analogs.[4]
-
System Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' E Medium). Cell viability is confirmed (e.g., via trypan blue exclusion).
-
Incubation: The test compound (e.g., D2-DMT or DMT) is added to the hepatocyte suspension at a final concentration (e.g., 1 µM). The suspension is incubated at 37°C in a humidified incubator, often with gentle shaking.
-
Time-Point Sampling: Aliquots of the suspension are removed at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic activity in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile (B52724) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine its concentration.
-
Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½). Intrinsic clearance (CLint) is then calculated from the half-life and assay parameters (cell density, volume).
Conclusion
The application of deuterium chemistry to classic tryptamines represents a sophisticated and powerful strategy for optimizing psychedelic-assisted therapies. By selectively attenuating metabolic pathways, deuteration can extend the duration of short-acting compounds like DMT to be more clinically practical, and shorten the duration of long-acting compounds like psilocybin to be more scalable. Preclinical data robustly support the core mechanism—the kinetic isotope effect—and confirm that these modifications do not compromise the essential pharmacodynamic activity at key serotonin receptors. With multiple deuterated tryptamines now advancing through mid- to late-stage clinical trials for major depressive disorder, this innovative approach holds the potential to unlock the full therapeutic promise of psychedelics by creating next-generation molecules tailored for clinical use.
References
- 1. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of natural tryptamines for the treatment of neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. bioscientia.de [bioscientia.de]
- 7. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 12. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cybin Announces Grant of U.S. Patent Covering Deuterated Tryptamines - BioSpace [biospace.com]
- 14. Cybin Announces Grant of European Patent Protecting its Proprietary Deuterated Programs | Psychedelic Finance [psychedelicfinance.com]
- 15. blossomanalysis.com [blossomanalysis.com]
- 16. cybin.com [cybin.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. blossomanalysis.com [blossomanalysis.com]
- 19. hopkinsmedicine.org [hopkinsmedicine.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. FDA Grants Breakthrough Therapy Designation to CYB003, a deuterated psilocybin analog being investigated as an adjunctive treatment for major depressive disorder (MDD) | McGovern Medical School [med.uth.edu]
- 22. UCSF Depression Trial → Deuterated Psilocin Analog (CYB003) in Humans With Major Depressive Disorder [clinicaltrials.ucsf.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US20210403426A1 - Deuterated n,n-dimethyltryptamine compounds - Google Patents [patents.google.com]
Deuterium-Modified Psychedelics: A Technical Guide to Next-Generation Therapeutics for Mental Health
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of psychiatric medicine is undergoing a significant transformation, with renewed interest in the therapeutic potential of psychedelic compounds. While classic psychedelics like psilocybin and N,N-dimethyltryptamine (DMT) have shown promise in treating a range of mental health disorders, their clinical application is often hampered by variable pharmacokinetics and challenging psychoactive effects. A novel and promising strategy to address these limitations is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This "deuteration" can profoundly alter a drug's metabolic profile through the kinetic isotope effect (KIE), leading to improved pharmacokinetic properties, enhanced safety, and potentially more convenient dosing regimens. This technical guide provides an in-depth analysis of the core principles of deuteration as applied to psychedelic drug development, with a focus on the preclinical and clinical data of leading deuterated candidates, CYB003 (a deuterated psilocybin analog) and deuterated DMT analogs such as CYB004 and SPL028.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE) in Psychedelic Metabolism
The strategic replacement of hydrogen with deuterium is a powerful tool in medicinal chemistry to favorably alter a drug's metabolic profile.[1] The basis for this lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[1] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2]
Many psychedelic compounds, particularly tryptamines, are metabolized by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).[3] These metabolic processes often involve the cleavage of a C-H bond as a rate-determining step.[1] By substituting hydrogen with deuterium at these metabolic "soft spots," the rate of enzymatic degradation can be significantly slowed.[2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to:
-
Improved Metabolic Stability: A slower rate of metabolism results in a longer drug half-life and increased systemic exposure.[4]
-
Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of the active drug that reaches systemic circulation.[5]
-
Reduced Formation of Unwanted Metabolites: Deuteration can minimize the production of potentially toxic or inactive metabolites.[5]
-
More Predictable Pharmacokinetics: By reducing inter-individual variability in metabolism, deuteration can lead to more consistent and predictable drug plasma levels.[6]
Deuterated Psilocybin Analog: CYB003
CYB003 is a deuterated psilocybin analog developed by Cybin Inc. designed to have a more favorable pharmacokinetic profile than oral psilocybin.[6] Preclinical and clinical studies have shown that CYB003 may offer a faster onset of action, shorter duration of effect, and reduced variability in plasma levels compared to psilocybin.[2][6]
Preclinical Data
Preclinical studies in multiple species have demonstrated the improved pharmacokinetic profile of CYB003 compared to psilocin (the active metabolite of psilocybin).[7][8]
| Parameter | CYB003 (in rats) | Psilocin from Psilocybin (in rats) | Reference |
| Time to Peak Plasma Exposure (Tmax) | 30 min | 60 min | [9] |
| Half-life (t1/2) | 45 min | >240 min | [9] |
| Inter-subject Variability at Cmax | Reduced by 53% | - | [9] |
| Brain:Plasma Ratio | 10.6 | 7.7 | [9][10] |
These data suggest that CYB003 has a more rapid onset and shorter duration of action than psilocybin, with improved brain penetration.[9][10] The reduced variability in plasma concentrations could lead to more predictable dosing and therapeutic effects.[7]
In terms of pharmacology, CYB003 exhibits a similar binding profile to psilocin, with a high affinity for the 5-HT2A receptor.[11]
| Receptor | CYB003 (Ki, nM) | Psilocin (Ki, nM) | Reference |
| Human 5-HT2A | 37 | 31 | [11] |
Clinical Data
Phase 2 clinical trials of CYB003 for the treatment of Major Depressive Disorder (MDD) have shown promising results, with rapid and significant reductions in depressive symptoms.[12][13]
| Endpoint | 12mg CYB003 (single dose) vs. Placebo (at 3 weeks) | 12mg CYB003 (two doses) (at 6 weeks) | 16mg CYB003 (two doses) (at 4 months) | Reference |
| Mean MADRS Score Reduction from Baseline | -14.08 point difference (p=0.0005) | - | ~22 points | [11][14] |
| Response Rate (>50% MADRS reduction) | 53.3% | - | ~75% | [11][14] |
| Remission Rate (MADRS ≤ 10) | 20% | 79% | 75% | [6][11][14] |
These results suggest that CYB003 has a rapid and robust antidepressant effect, with a clear benefit from a second dose.[11] The high remission rates are particularly noteworthy and support the advancement of CYB003 into Phase 3 trials.[12]
Deuterated DMT Analogs: CYB004 and SPL028
DMT is a potent, short-acting psychedelic with therapeutic potential, but its rapid metabolism and poor oral bioavailability present clinical challenges.[7] Deuteration offers a strategy to extend its pharmacokinetic profile.[3]
CYB004
CYB004 is a deuterated DMT analog developed by Cybin Inc. for the potential treatment of anxiety disorders.[7] Preclinical studies have shown that CYB004 has improved bioavailability and a longer duration of effect compared to DMT.[15]
| Parameter | Inhaled CYB004 vs. Inhaled DMT | Inhaled CYB004 vs. IV DMT | Reference |
| Bioavailability | ~41% improvement | - | [15] |
| Duration of Effect | - | ~300% longer | [15] |
| Brain:Plasma Ratio | 12.3 vs 9.5 (in rats) | - | [7] |
In terms of receptor binding, CYB004 shows a similar profile to DMT, with high affinity for the 5-HT2A receptor.[7]
| Receptor | CYB004 (Ki, nM) | DMT (Ki, nM) | Reference |
| Human 5-HT2A | 180 | 130 | [7] |
| Human 5-HT2B | 450 | 520 | [7] |
| Human 5-HT2C | 330 | 280 | [7] |
SPL028
SPL028 is another deuterated DMT analog that has been investigated for its potential to prolong the psychedelic experience.[3] Preclinical in vitro studies have demonstrated its increased metabolic stability compared to DMT.[3]
| Compound | Half-life (t1/2) in human hepatocytes (min) | Intrinsic Clearance (CLint) in human hepatocytes (μL/min/million cells) | Reference |
| DMT | 190.4 | 16.6 | [3] |
| SPL028 (D2-DMT) | 223.4 | 7.3 | [3] |
The receptor binding profile of SPL028 is comparable to that of DMT, with high affinity for multiple serotonin (B10506) receptors.[3]
| Receptor | SPL028 (% Inhibition @ 10 µM) | DMT (% Inhibition @ 10 µM) | Reference |
| Human 5-HT1A | >90% | >90% | [3] |
| Human 5-HT2A | >90% | >90% | [3] |
| Human 5-HT2C | >90% | >90% | [3] |
Experimental Protocols
Synthesis of Deuterated Tryptamines
A general method for the synthesis of deuterated N,N-dialkylated tryptamines involves the reduction of a glyoxalylamide precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4).[16]
General Procedure:
-
Preparation of the Glyoxalylamide Precursor: Indole is reacted with oxalyl chloride to form indol-3-yl-glyoxalyl chloride. This intermediate is then reacted with a secondary amine (e.g., dimethylamine) to yield the corresponding N,N-dialkyl-indol-3-yl-glyoxalylamide.[16]
-
Reductive Deuteration: The glyoxalylamide is then reduced using LiAlD4 in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step introduces deuterium atoms at the α and β positions of the ethylamine (B1201723) side chain.[16]
-
Purification: The final deuterated tryptamine (B22526) is purified using standard techniques such as flash chromatography.[16]
Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific deuterated tryptamine being synthesized.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol for 5-HT2A Receptor Binding:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter plate to separate the bound from the free radioligand. The filters are then washed with an ice-cold buffer.
-
Scintillation Counting: A scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
This assay measures the rate at which a compound is metabolized by liver enzymes.
General Protocol using Human Liver Microsomes:
-
Incubation Mixture: The test compound is incubated with human liver microsomes and a NADPH-regenerating system in a phosphate (B84403) buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Models
The HTR is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
General Protocol:
-
Animal Acclimation: Mice are individually housed in observation chambers and allowed to acclimate for a period before drug administration.
-
Drug Administration: The test compound or vehicle is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Observation Period: The number of head twitches is counted by a trained observer, either live or from video recordings, for a defined period (e.g., 30-60 minutes) after drug administration.
-
Data Analysis: The total number of head twitches is recorded for each animal, and the dose-response relationship is analyzed.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist, such as a psychedelic compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein.
Deuterated Psychedelic Drug Development Workflow
The development of a deuterated psychedelic drug candidate follows a structured workflow from initial design to clinical evaluation.
Conclusion
Deuterium-modified psychedelics represent a significant advancement in the development of therapeutics for mental health disorders. By leveraging the kinetic isotope effect, medicinal chemists can engineer molecules with improved pharmacokinetic profiles, leading to more predictable and potentially safer treatments. The promising preclinical and clinical data for compounds like CYB003, CYB004, and SPL028 highlight the potential of this strategy to overcome some of the limitations of classic psychedelics. As these and other deuterated psychedelic candidates progress through clinical development, they hold the promise of providing novel and effective treatment options for patients with debilitating mental health conditions. This technical guide provides a foundational understanding of the principles, data, and methodologies driving this exciting field of research.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Cybin - Cybin Presents CYB003 Preclinical Data at 2022 American College of Neuropsychopharmacology Annual Meeting [ir.cybin.com]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. cybin.com [cybin.com]
- 6. Cybin Announces Successful Completion of In Vivo Preclinical Studies for its Deuterated Psilocybin Analog CYB003 Supporting Advancement into Phase 1/2a Clinical Trial - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. FDA Grants Breakthrough Therapy Designation to CYB003, a deuterated psilocybin analog being investigated as an adjunctive treatment for major depressive disorder (MDD) | McGovern Medical School [med.uth.edu]
- 10. sunstonetherapies.com [sunstonetherapies.com]
- 11. cybin.com [cybin.com]
- 12. bioscientia.de [bioscientia.de]
- 13. Cybin doses first healthy volunteers in Part C of CYB004 study [clinicaltrialsarena.com]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 16. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Deuterated DMT
Executive Summary
N,N-Dimethyltryptamine (DMT) is a potent, naturally occurring psychedelic compound with significant therapeutic potential for various psychiatric disorders, including major depressive disorder.[1][2][3] Its clinical utility, however, is hampered by a very short duration of action, owing to rapid metabolism by monoamine oxidase A (MAO-A).[4][5] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), presents a compelling approach to extend the pharmacokinetic profile of DMT. This guide provides a detailed technical overview of the mechanism of action of deuterated DMT, focusing on how the kinetic isotope effect (KIE) alters its metabolism while preserving its essential pharmacodynamic properties. We will explore the comparative receptor pharmacology, the biochemical basis for its extended half-life, and the experimental methodologies used for its characterization.
Pharmacodynamics: Receptor Profile and Signaling
The primary psychological and therapeutic effects of DMT are attributed to its activity as an agonist at various serotonin (B10506) receptors.[1] Deuteration is a modification that primarily affects pharmacokinetics and is not expected to significantly alter the intrinsic binding affinity or efficacy of the molecule at its target receptors.[6] In vitro studies have confirmed that the receptor binding profile of deuterated DMT is comparable to that of its non-deuterated parent compound.[1][3]
Receptor Binding Profile
DMT binds non-selectively to a wide array of serotonin (5-HT) receptors, with its principal psychedelic effects mediated primarily through the 5-HT2A receptor.[4][7][8] It also demonstrates high affinity for the 5-HT1A and 5-HT2C receptors.[1][3][7] Additionally, DMT interacts with the sigma-1 receptor (Sig-1R) and the trace amine-associated receptor 1 (TAAR1), which may contribute to its complex pharmacological effects, including neuroprotective and anti-inflammatory properties.[2][9][10]
The in vitro receptor binding profile for a lead deuterated DMT candidate, D₂-DMT (SPL028), was found to be comparable to that of DMT, with the highest affinities observed at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][3]
Table 1: Receptor Binding Affinities of N,N-Dimethyltryptamine (DMT)
| Receptor Target | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 5-HT₂ₐ | - | 75 ± 1 | [4][7] |
| 5-HT₁ₐ | 110 - 1000 | - | [4][7] |
| 5-HT₂C | 150 - 4500 | - | [7] |
| 5-HT₁B | 310 - 1800 | - | [7] |
| 5-HT₁D | 160 - 430 | - | [7] |
| 5-HT₂B | 108 - 184 | - | [11] |
| 5-HT₆ | 520 - 1100 | - | [11] |
| 5-HT₇ | 230 - 2100 | - | [7] |
| Sigma-1 (σ₁) | 14,000 (14 µM) | - |[9] |
Note: Data represents the range of values reported for the non-deuterated parent compound, DMT. The profile for deuterated DMT is reported to be comparable.[1][3]
Primary Signaling Pathway
The hallucinogenic effects of DMT are primarily initiated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor leads to the recruitment of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This cascade ultimately modulates neuronal excitability, particularly enhancing glutamate (B1630785) release in cortical regions.[4]
Pharmacokinetics: The Deuterium Kinetic Isotope Effect
The defining feature of deuterated DMT is its altered pharmacokinetic profile, driven by the deuterium kinetic isotope effect (KIE).
Metabolism of DMT
Under normal physiological conditions, DMT is rapidly and extensively metabolized by monoamine oxidase A (MAO-A).[4][5] This enzymatic process involves the oxidative deamination at the α-carbon of the tryptamine (B22526) side chain, converting DMT to indole-3-acetic acid (IAA), its major metabolite.[4][12] This rapid metabolism is the primary reason for DMT's short half-life (9-12 minutes via IV infusion) and lack of oral bioavailability without a co-administered MAO inhibitor (MAOI).[2][8][13]
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[][15] The bond between carbon and deuterium (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[][16] Since the cleavage of the C-H bond at the α-carbon is the rate-limiting step in the MAO-A-mediated metabolism of DMT, replacing these hydrogens with deuterium significantly slows down this metabolic pathway.[4][] This reduction in the rate of metabolism leads to a longer plasma half-life, decreased clearance, and increased overall systemic exposure (AUC) of the drug.[17][18]
In Vitro Metabolic Stability
Studies on deuterated analogues of DMT have quantitatively demonstrated the impact of the KIE. The metabolic stability of DMT and its deuterated versions was assessed in human whole-cell hepatocyte and mitochondrial fractions, which contain MAO-A. Results show a clear correlation between the degree of deuteration at the α-carbon and increased metabolic stability (longer half-life, lower intrinsic clearance).[1]
Table 2: In Vitro Metabolic Stability of DMT and Deuterated Analogues in Human Hepatocytes
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/million cells) | Reference |
|---|---|---|---|---|
| DMT (7) | Non-deuterated | 190.4 | 16.6 | [1] |
| D₂-DMT (9i) | 96.6% Deuteration at α-carbon | 223.4 | 7.3 | [1] |
| D₆-DMT (12) | Deuteration at N-methyl groups | 117.2 | 15.2 |[1] |
As shown in the table, deuteration at the α-carbon (D₂-DMT) had the most significant effect on slowing metabolism, whereas deuteration of the N-methyl groups (D₆-DMT) did not confer additional stability, confirming that MAO-A-mediated deamination at the α-carbon is the primary metabolic pathway targeted by the KIE.[1]
In Vivo Pharmacokinetics
Animal and early-phase human clinical studies have corroborated the in vitro findings. An early study in rats comparing DMT to α,α,β,β-tetradeutero-DMT (D₄DMT) found that deuteration led to significantly higher brain concentrations of the compound and a longer duration of action.[4][19] More recently, the deuterated analogue CYB004 was shown to have a 2.5- to 2.9-fold longer elimination half-life and 38% to 55% slower clearance in animals compared to DMT.[20] Clinical trials with SPL028 (D₂-DMT) and CYB004 aim to characterize the extended pharmacokinetic profile in humans, with the goal of creating a therapeutic window that is longer than DMT's (~20 minutes) but substantially shorter than that of psilocybin or LSD (6-12 hours).[21][22]
Experimental Protocols
The characterization of deuterated DMT relies on a series of well-defined in vitro and in vivo assays.
Protocol: In Vitro Metabolic Stability in Human Hepatocytes
-
Objective: To determine the intrinsic clearance and half-life of a test compound by measuring its rate of disappearance when incubated with metabolically active hepatocytes.
-
Materials: Cryopreserved human hepatocytes, incubation medium (e.g., Williams E Medium), test compounds (DMT and deuterated analogues), and control compounds (e.g., sumatriptan, diclofenac).
-
Procedure:
-
Cryopreserved hepatocytes are thawed and suspended in incubation medium to a specified cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
The test compound is added to the cell suspension at a final concentration (e.g., 1 µM).
-
The mixture is incubated in a shaking water bath at 37°C.
-
Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The metabolic reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The natural logarithm of the percent of parent compound remaining is plotted against time. The slope of the linear regression line provides the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) are calculated.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor target.
-
Materials: Cell membranes expressing the target receptor (e.g., 5-HT2A), a radiolabeled ligand known to bind the receptor with high affinity (e.g., [³H]ketanserin), test compound, buffer solutions, and a non-specific binding control.
-
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
A parallel set of reactions is prepared with an excess of a non-radiolabeled ligand to determine non-specific binding.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (and any bound radioligand) but allows the unbound radioligand to pass through.
-
The filters are washed to remove any remaining unbound radioligand.
-
-
Analysis: The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Interpretation: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
Deuteration of N,N-Dimethyltryptamine at the α-carbon position of its ethylamine (B1201723) side chain represents a rationally designed modification to overcome the primary pharmacokinetic limitation of the parent molecule. By leveraging the kinetic isotope effect, this approach effectively attenuates the rate of MAO-A-mediated metabolism, the principal clearance pathway for DMT.[1][4] This results in a significantly extended plasma half-life and increased systemic exposure, without compromising the compound's inherent pharmacodynamic profile at key serotonergic and other receptors.[1][3][20] The resulting deuterated analogues, such as D₂-DMT, hold the potential to provide a longer, more therapeutically tractable psychedelic experience, thereby enhancing the clinical viability of DMT-based therapies for psychiatric disorders. Further clinical investigation is underway to fully characterize the safety, tolerability, and pharmacokinetic/pharmacodynamic relationship of these novel entities in humans.[21][22][23]
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. benchchem.com [benchchem.com]
- 17. Deuterated drug - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the brain levels of N,N-dimethyltryptamine and alpha, alpha, beta, beta-tetradeutero-N-N-dimethyltryptamine following intraperitoneal injection. The in vivo kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CYB004 - Wikipedia [en.wikipedia.org]
- 21. Small Pharma Receives Approval for First-In-Human Phase I Clinical Trial With SPL028 - BioSpace [biospace.com]
- 22. UK’s MHRA approves Phase 1 trial for DMT candidate [psychedelichealth.co.uk]
- 23. blossomanalysis.com [blossomanalysis.com]
The Deuterium Kinetic Isotope Effect in N,N-Dimethyltryptamine: A Pharmacodynamic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (DMT) is an endogenous psychedelic compound with significant therapeutic potential for a range of psychiatric disorders, including major depressive disorder.[1][2] Its clinical utility, however, is hampered by a short duration of action due to rapid metabolism, primarily by monoamine oxidase A (MAO-A).[1][3] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), presents a promising strategy to attenuate metabolism, thereby prolonging the pharmacokinetic and pharmacodynamic profile of DMT. This guide provides a comprehensive overview of the pharmacodynamics of deuterated N,N-Dimethyltryptamine (D-DMT), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
The primary rationale for developing deuterated DMT analogs is to leverage the deuterium kinetic isotope effect (DKIE).[4][5] The C-D bond is stronger than the C-H bond, making it more difficult for enzymes like MAO to break. This can slow the rate of metabolism, leading to a longer half-life and increased systemic exposure of the active compound.[1][4] The goal is to create a therapeutic window that is more conducive to psychedelic-assisted therapy, potentially offering a more sustained experience than intravenous DMT without the extended duration of other psychedelics like psilocybin or LSD.[6][7]
Pharmacodynamics of Deuterated DMT
Receptor Binding Profile
Deuteration of DMT does not appear to significantly alter its receptor binding profile. The primary pharmacological effects of both DMT and its deuterated analogs are mediated through interactions with serotonin (B10506) receptors, particularly the 5-HT2A, 5-HT1A, and 5-HT2C receptors.[1][8] Agonism at the 5-HT2A receptor is believed to be central to the psychedelic effects of DMT.[1][2]
Studies on various deuterated DMT compounds, such as D2-DMT, have shown a comparable in vitro receptor binding profile to non-deuterated DMT.[1] The affinity remains highest for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] This conservation of the primary receptor pharmacology is a critical aspect of the deuteration strategy, as it aims to extend the duration of action without altering the fundamental mechanism of action.
Table 1: Comparative Receptor Binding Affinities of DMT and Deuterated Analogs
| Compound | Receptor | Assay Type | Value | Units | Reference |
| D2-DMT | 5-HT1A | Radioligand Binding | High Affinity | - | [1] |
| D2-DMT | 5-HT2A | Radioligand Binding | High Affinity | - | [1] |
| D2-DMT | 5-HT2C | Radioligand Binding | High Affinity | - | [1] |
| DMT | 5-HT1D | Radioligand Binding | 0.039 | µM (Ki) | [1] |
| DMT | 5-HT2A | Radioligand Binding | 0.128 | µM (Ki) | [1] |
| DMT | 5-HT1B | Radioligand Binding | 0.129 | µM (Ki) | [1] |
| DMT | 5-HT1A | Radioligand Binding | 0.183 | µM (Ki) | [1] |
| DMT | 5-HT7 | Radioligand Binding | 0.204 | µM (Ki) | [1] |
| D-DMT (unspecified) | Sigma-1 | Radioligand Binding | 45% inhibition at 10 µM | % | [1] |
Note: "High Affinity" indicates that the source cited it as a primary target but did not provide a specific Ki value.
Signaling Pathways
The interaction of D-DMT with its primary receptor targets initiates a cascade of intracellular signaling events. Agonism at the 5-HT2A receptor, a Gq-coupled protein receptor, is known to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC). Downstream effects include the modulation of various kinases and transcription factors, ultimately leading to changes in neuronal excitability, synaptic plasticity, and gene expression.
Experimental Protocols
In Vitro Metabolic Stability in Human Hepatocytes
Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of deuterated DMT analogs compared to the parent compound.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' E Medium).
-
Compound Incubation: A stock solution of the test compound (DMT or D-DMT analog) is added to the hepatocyte suspension to achieve a final concentration (e.g., 1 µM).
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: The concentration of the parent compound in each sample is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the peak area ratio (compound/internal standard) is plotted against time. The slope of the linear regression line is used to calculate the half-life. Intrinsic clearance is calculated from the half-life and other experimental parameters.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of deuterated DMT analogs for specific receptor targets.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from recombinant cell lines or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (D-DMT).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Pharmacodynamics
Phase I clinical trials have been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of deuterated DMT candidates, such as SPL028 (also known as CYB004).[6][7][9][10] These studies aim to characterize the subjective psychedelic effects and physiological responses in healthy volunteers.
Early clinical data suggests that deuteration of DMT can result in more robust psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[11] For instance, a deuterated DMT analog administered as an intravenous bolus over 5 minutes produced effects that persisted for approximately 40 minutes without the need for a prolonged infusion.[11] This suggests that deuteration can successfully extend the pharmacodynamic profile, offering a more scalable treatment option compared to both short-acting intravenous DMT and long-acting psychedelics.[11]
Conclusion
The deuteration of N,N-Dimethyltryptamine represents a sophisticated and promising approach to optimizing its therapeutic potential. By leveraging the deuterium kinetic isotope effect, it is possible to prolong the metabolic half-life and, consequently, the duration of the psychedelic experience without significantly altering the fundamental receptor pharmacology. The in vitro and early clinical data for deuterated DMT analogs are encouraging, suggesting that these compounds may offer a more practical and scalable treatment paradigm for a variety of mental health conditions. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety profile of this novel class of psychedelic compounds.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Pharma Receives Approval for First-In-Human Phase I Clinical Trial With SPL028 - BioSpace [biospace.com]
- 7. UK’s MHRA approves Phase 1 trial for DMT candidate [psychedelichealth.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. cybin.com [cybin.com]
The Endogenous Function of Deuterated Tryptamines: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) in tryptamine-based compounds represents a significant advancement in neuropharmacology. This modification, known as deuteration, primarily serves to alter the pharmacokinetic profile of these molecules by slowing their metabolic breakdown, a consequence of the kinetic isotope effect. This technical guide provides an in-depth exploration of the current understanding of deuterated tryptamines, focusing on their modified pharmacokinetics and preserved pharmacodynamics. It clarifies that deuteration does not impart a new endogenous function but rather enhances the therapeutic potential of tryptamines that may have endogenous roles, such as N,N-dimethyltryptamine (DMT). This document synthesizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in drug development and neuroscience research.
Introduction: The Rationale for Deuteration
Tryptamines are a class of monoamine alkaloids, some of which are endogenous to the human body and are thought to play roles as neurotransmitters or neuromodulators.[1] N,N-dimethyltryptamine (DMT), for instance, is found in mammals and is hypothesized to have several physiological roles, including potential involvement in neuroprotection, immunomodulation, and tissue regeneration, partly through its action on the sigma-1 receptor.[2][3] However, endogenous tryptamines like DMT are typically characterized by rapid metabolism, primarily by monoamine oxidase (MAO), which limits their therapeutic application due to a short duration of action.[4]
Deuteration offers a solution to this challenge. The substitution of hydrogen with deuterium at metabolically vulnerable positions in a molecule strengthens the respective chemical bonds. Since the cleavage of these bonds is often the rate-limiting step in metabolic pathways, this substitution can significantly slow down the rate of metabolism.[5] This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased plasma exposure (AUC), and potentially reduced formation of certain metabolites, without altering the fundamental pharmacological properties of the parent molecule.[6][7]
Quantitative Data Presentation
The primary advantage of deuterating tryptamines lies in the significant alteration of their pharmacokinetic properties, while largely preserving their receptor binding affinities. The following tables summarize the available quantitative data for key deuterated tryptamines in development, such as deuterated DMT (CYB004/SPL028) and a deuterated psilocin analog (CYB003), compared to their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Tryptamines
| Compound | Administration Route | Key Pharmacokinetic Parameter | Improvement/Change with Deuteration | Species | Reference(s) |
| CYB004 (deuterated DMT) | Inhaled | Bioavailability vs. Inhaled DMT | ~41% improvement | Preclinical | [8] |
| Inhaled | Duration of Effect vs. IV DMT | ~300% longer | Preclinical | [8] | |
| IV Bolus | Psychedelic Effect | More robust effects at lower plasma concentrations | Human | [9] | |
| CYB003 (deuterated psilocin analog) | Oral | Plasma Level Variability | Reduced compared to psilocybin | Rat | [10] |
| Oral | Time to Peak Levels (Tmax) | Shorter compared to psilocybin | Rat | [10] | |
| Oral | Duration | Shorter compared to psilocybin | Rat | [10] | |
| IV | Brain:Plasma Ratio | 10.6 (CYB003) vs. 7.7 (psilocin from psilocybin) | Rat | [11] | |
| d9-Methadone (for comparison) | IV | Area Under the Curve (AUC) | 5.7-fold increase | Mouse | [6] |
| IV | Maximum Concentration (Cmax) | 4.4-fold increase | Mouse | [6] | |
| IV | Clearance | Reduced (0.9 vs 4.7 L/h/kg) | Mouse | [6] |
Table 2: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
Data for deuterated tryptamines often states a "similar" or "psilocin-like" binding profile without providing comprehensive Ki values across a wide range of receptors in publicly available literature. The table below presents known affinities for non-deuterated tryptamines at key receptors. It is generally understood that deuteration does not significantly alter these values.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Sigma-1 | TAAR1 | Reference(s) |
| DMT | 1,070 | 108 | 49 | 1,860 | 14,000 | Agonist | [12][13] |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | - | - | [13] |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | - | Agonist | [13] |
| Tryptamine | - | >10,000 | - | - | Poor affinity | Agonist | [12][13][14] |
Key Signaling Pathways
The functional effects of tryptamines are mediated through their interaction with a variety of receptors, each initiating distinct intracellular signaling cascades. The primary target for the psychedelic effects of many tryptamines is the serotonin (B10506) 2A (5-HT2A) receptor. However, interactions with other receptors, such as the Sigma-1 receptor and Trace Amine-Associated Receptor 1 (TAAR1), are crucial for understanding their broader physiological roles.
DMT Biosynthesis and Metabolism
DMT is synthesized in the body from the essential amino acid tryptophan. Its metabolism is rapid, primarily driven by monoamine oxidase A (MAO-A). Deuteration at the alpha-carbon position can slow this metabolic process.
Caption: Biosynthesis and primary metabolic pathways of N,N-Dimethyltryptamine (DMT).
5-HT2A Receptor Signaling
Activation of the Gq/G11-coupled 5-HT2A receptor by an agonist like psilocin or DMT initiates a cascade leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium and activates protein kinase C (PKC). This pathway is central to the psychedelic effects of these compounds.
Caption: The canonical Gq/11 signaling cascade initiated by 5-HT2A receptor activation.
Sigma-1 and TAAR1 Signaling
Endogenous tryptamines like DMT also interact with other important receptor systems. The Sigma-1 receptor, an intracellular chaperone, is implicated in cellular stress responses and neuroprotection.[2] TAAR1 is involved in modulating monoaminergic neurotransmission.[14]
Caption: Simplified signaling pathways for DMT at the Sigma-1 receptor and Tryptamine at TAAR1.
Experimental Protocols
The following sections provide condensed methodologies for key experiments relevant to the study of deuterated tryptamines. These are intended as a guide and should be adapted based on specific laboratory conditions and reagents.
Synthesis of Deuterated Tryptamines (e.g., α,α,β,β-tetradeutero-DMT)
A common method for synthesizing deuterated tryptamines involves the reduction of a glyoxalylamide precursor with a deuterated reducing agent.
-
Precursor Synthesis: React the appropriate indole (B1671886) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate is then reacted with dimethylamine (B145610) to yield the N,N-dimethyl-indol-3-ylglyoxylamide precursor.
-
Reduction with LAD: The glyoxalylamide precursor is reduced using lithium aluminum deuteride (B1239839) (LAD, LiAlD₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Workup and Purification: The reaction is carefully quenched, typically with water and sodium hydroxide. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified using flash chromatography to yield the desired deuterated tryptamine.[15]
-
Salt Formation: For improved stability and handling, the free base can be converted to a salt (e.g., fumarate) by reacting it with the corresponding acid in a suitable solvent like ethanol.
Caption: General workflow for the synthesis of deuterated N,N-dimethyltryptamine.
In Vitro Receptor Binding Assay (Competitive)
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
-
Receptor Preparation: Prepare cell membrane homogenates from tissue or cultured cells expressing the receptor of interest (e.g., 5-HT2A). Protein concentration is determined via a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (deuterated or non-deuterated tryptamine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13][16]
In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s.
-
Preparation: Thaw pooled human liver microsomes (or from another species of interest) and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Mixture: Prepare a reaction mixture containing the liver microsomes and the test compound at a fixed concentration (e.g., 1 µM).
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system cofactor solution. Incubate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[1][17]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
LC-MS/MS Analysis for Tryptamine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tryptamines in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: Precipitate proteins from plasma or other biological samples using a cold organic solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., DMT-d6 for DMT analysis). Centrifuge and collect the supernatant.
-
Chromatography: Inject the sample extract onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Use a positive electrospray ionization (ESI+) source.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard to ensure specificity and accurate quantification.
-
-
Quantification: Construct a calibration curve using known concentrations of the analyte and internal standard. Quantify the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.[18][19]
Conclusion and Future Directions
Deuteration of tryptamines is a promising strategy for overcoming the pharmacokinetic limitations of their non-deuterated counterparts. By slowing metabolism, deuteration can extend the duration of action, increase bioavailability, and potentially lead to more consistent therapeutic effects. The available data strongly suggest that these benefits are achieved without compromising the fundamental receptor interactions that mediate their function. As deuterated tryptamines like CYB003 and CYB004 advance through clinical trials, they hold the potential to become valuable therapeutic tools for a range of psychiatric and neurological disorders. Future research should focus on generating comprehensive comparative data for a wider array of deuterated analogs and further elucidating the complex interplay between these compounds and their various receptor targets to fully realize their therapeutic potential.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]
- 3. A possibly sigma-1 receptor mediated role of dimethyltryptamine in tissue protection, regeneration, and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. cybin.com [cybin.com]
- 10. cybin.com [cybin.com]
- 11. cybin.com [cybin.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. TAAR1 - Wikipedia [en.wikipedia.org]
- 15. Behavioral effects of α,α,β,β-tetradeutero-5-MeO-DMT in rats: comparison with 5-MeO-DMT administered in combination with a monoamine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Investigations of CYB004 and SPL028
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB004 and SPL028 are novel deuterated analogs of N,N-dimethyltryptamine (DMT), a naturally occurring psychedelic compound. These molecules are under investigation for their therapeutic potential in treating anxiety and depressive disorders. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed to alter the pharmacokinetic profile of DMT, primarily to slow its rapid metabolism by monoamine oxidase A (MAO-A).[1][2] This modification is hypothesized to prolong the therapeutic window of DMT, potentially offering a more controlled and extended psychedelic experience for therapeutic purposes.[1][3][4]
This technical guide provides a comprehensive overview of the initial investigations into CYB004 and SPL028, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the evolving landscape of psychedelic therapeutics.
Chemical Properties and Mechanism of Action
Both CYB004 and SPL028 are tryptamine (B22526) derivatives and deuterated forms of DMT.[5] SPL028 is specifically identified as α,α-dideutero-N,N-dimethyltryptamine (D2-DMT).[1] The primary mechanism of action for both compounds, similar to DMT, is agonism at serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A receptor.[1][5] Activation of the 5-HT2A receptor is believed to be central to the psychedelic effects of these compounds.[6]
Preclinical Investigations
In Vitro Studies
Receptor Binding Profile:
In vitro studies have demonstrated that the receptor binding profile of SPL028 is comparable to that of DMT.[1] The highest binding affinities were observed at serotonergic receptors, which are believed to mediate the psychoactive effects.[7] A preclinical poster on CYB004 also indicated a serotonin receptor and off-target profile with only a 6-10% difference compared to DMT across various 5-HT and secondary receptors.[8]
Table 1: Comparative In Vitro Receptor Binding Data for SPL028 and DMT
| Receptor | SPL028 (% Inhibition @ 10 µM) | DMT (% Inhibition @ 10 µM) |
| 5-HT1A | >90% | >90% |
| 5-HT2A | >90% | >90% |
| 5-HT2C | >90% | >90% |
| 5-HT1B | High | High |
| 5-HT2B | High | High |
| 5-HT5A | High | High |
| 5-HT6 | High | High |
| 5-HT7 | High | High |
| α-adrenergic receptors | >50% | Not specified |
| H1 receptor | >50% | Not specified |
| nAChα3β4 receptor | >50% | Not specified |
| Data synthesized from Layzell et al., 2023.[1] |
Metabolic Stability:
The deuteration of DMT in SPL028 resulted in a significant increase in metabolic stability in human hepatocyte and mitochondrial fractions, which are rich in MAO enzymes.[1] This is consistent with the hypothesis that replacing hydrogen with deuterium at the α-carbon position slows enzymatic cleavage by MAO-A.[1]
Table 2: In Vitro Metabolic Stability of SPL028 (D2-DMT) vs. DMT
| Assay | SPL028 (D2-DMT) | DMT |
| Human Hepatocytes | ||
| Half-life (min) | Increased | Baseline |
| Intrinsic Clearance (μL/min/million cells) | Decreased | Baseline |
| Human Liver Mitochondrial Fractions | ||
| Intrinsic Clearance (μl/min/mg protein) | < 3.9 (with MAO-A inhibitor) | 175.0 |
| Half-life (min) | > 373.7 (with MAO-A inhibitor) | 7.9 |
| Data synthesized from Layzell et al., 2023 and Dean et al., 2023.[1][9] |
In Vivo Studies (Preclinical)
Preclinical pharmacokinetic studies in animal models have supported the in vitro findings, demonstrating that deuteration leads to a more favorable pharmacokinetic profile for both CYB004 and SPL028 compared to DMT.
Pharmacokinetics of CYB004:
Inhaled CYB004 demonstrated significant advantages over both intravenously (IV) and inhaled DMT in preclinical models.[10]
Table 3: Preclinical Pharmacokinetic Advantages of Inhaled CYB004
| Parameter | Improvement with Inhaled CYB004 | Comparison |
| Bioavailability | ~2000% | vs. Oral DMT |
| Bioavailability | ~41% | vs. Inhaled DMT |
| Duration of Effect | ~300% longer | vs. IV DMT |
| Data from a Cybin Inc. press release, 2022.[10] |
Furthermore, subcutaneous/intravenous administration of CYB004 in mice, rats, and dogs resulted in a 59% to 62% increase in plasma exposure compared to DMT.[8] CYB004 also showed greater brain penetration in rats, with a brain-to-plasma ratio of 12.3 compared to 9.5 for DMT.[8]
Pharmacokinetics of SPL028:
In vivo studies in rats demonstrated that intramuscular (IM) administration of SPL028 resulted in reduced clearance and an increased half-life, leading to prolonged exposure compared to DMT (SPL026).[4]
Behavioral Pharmacology:
Preclinical behavioral studies suggested that SPL028 induced similar, but prolonged, behavioral effects in animal models compared to DMT, indicating the potential for a longer psychedelic experience.[7] In the mouse head twitch response (HTR) assay, a model for 5-HT2A receptor activation, CYB004 and DMT induction of HTR were not statistically different, suggesting a similar pharmacodynamic effect at the receptor level.[8]
Clinical Investigations (Phase 1)
Both CYB004 and SPL028 have undergone Phase 1 clinical trials in healthy volunteers to assess their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
CYB004 Phase 1 Trial
The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses of DMT and CYB004.[6]
Key Findings:
-
Safety and Tolerability: IV CYB004 was found to be well-tolerated with no serious adverse events reported. The majority of adverse events were mild to moderate and transient.[11]
-
Pharmacodynamics: CYB004 demonstrated robust and rapid-onset psychedelic effects at lower plasma concentrations compared to native DMT.[12] The psychedelic effects had a rapid onset and persisted for approximately 40 minutes.[12]
-
Pharmacokinetics: The study provided a comprehensive PK/PD model to determine optimal dosing for future trials.[6]
SPL028 Phase 1 Trial
The Phase 1 trial for SPL028 was a randomized, placebo-controlled, double-blind, dose-escalating study evaluating both intravenous (IV) and intramuscular (IM) administration.[13][14]
Key Findings:
-
Safety and Tolerability: Both IV and IM administration of SPL028 were found to be safe and well-tolerated.[11]
-
Pharmacodynamics: IM dosing of SPL028 produced robust, short-duration psychedelic effects in the majority of participants.[11][12] The study identified an IM dose that resulted in a breakthrough psychedelic experience with a total duration ranging from 55 to 120 minutes.[11]
-
Pharmacokinetics: The trial aimed to characterize the PK profile of both IV and IM routes of administration to inform future development.[13] The IM route was highlighted as a potentially more convenient and patient-friendly dosing method.[12]
Experimental Protocols
While full, detailed experimental protocols are proprietary, the following summarizes the methodologies based on publicly available information.
In Vitro Receptor Binding and Enzyme Inhibition Assays (for SPL028)
-
Objective: To determine the in vitro receptor binding profile and inhibitory activity against MAO-A.
-
Methodology: Radioligand binding assays were used to assess the percentage inhibition of radioligand-specific binding at a concentration of 10 µM. A broad panel of receptors, transporters, and ion channels were screened. For MAO-A inhibition, enzyme activity assays were performed.
-
Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]
In Vitro Metabolic Stability Assays (for SPL028)
-
Objective: To evaluate the metabolic stability of SPL028 in the presence of metabolic enzymes.
-
Methodology: The stability of SPL028 was assessed in human hepatocyte and mitochondrial fractions. The rate of disappearance of the compound over time was measured to determine the half-life and intrinsic clearance. The experiments were conducted with and without the presence of specific MAO inhibitors.
-
Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]
Preclinical In Vivo Pharmacokinetic Studies
-
Objective: To characterize the pharmacokinetic profiles of CYB004 and SPL028 in animal models.
-
Methodology: Studies were conducted in rodents (mice, rats) and dogs. The compounds were administered via various routes, including intravenous, intramuscular, subcutaneous, and inhalation. Blood samples were collected at various time points, and plasma concentrations of the compounds were determined using analytical methods such as LC-MS/MS.
-
References: Cybin Inc. press releases and scientific posters.[8][10]
Phase 1 Clinical Trial Design (General Overview)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of CYB004 and SPL028 in healthy volunteers.
-
Design: Randomized, double-blind, placebo-controlled, dose-escalating studies.
-
Participants: Healthy adult volunteers, with some cohorts including psychedelic-experienced individuals and others with little to no prior experience.
-
Interventions: Intravenous and/or intramuscular administration of the investigational drug or placebo.
-
Assessments: Safety was monitored through the recording of adverse events, vital signs, and other clinical assessments. Pharmacokinetic parameters were determined from blood samples. Pharmacodynamic effects were assessed using validated rating scales for subjective psychedelic experiences.
-
References: Clinical trial registry information (e.g., ISRCTN42293056 for SPL028) and company press releases.[6][11][15][16]
Signaling Pathways and Visualizations
The primary pharmacological target of CYB004 and SPL028 is the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.
5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal activity and are thought to underlie the psychedelic effects.
Caption: 5-HT2A Receptor Signaling Cascade.
Metabolic Pathway of Deuterated DMT
The deuteration of DMT at the α-carbon position is designed to slow its metabolism by MAO-A. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for the enzyme to break compared to the carbon-hydrogen bond.
Caption: Deuteration Effect on DMT Metabolism.
Experimental Workflow for Phase 1 Clinical Trials
The following diagram illustrates a generalized workflow for the Phase 1 clinical trials of CYB004 and SPL028.
Caption: Generalized Phase 1 Clinical Trial Workflow.
Conclusion
The initial investigations into CYB004 and SPL028 provide a strong rationale for their continued development as potential therapeutics for anxiety and depressive disorders. The strategy of deuteration appears to successfully modify the pharmacokinetic profile of DMT, leading to a prolonged duration of action while maintaining a similar mechanism of action and a favorable safety profile in early clinical trials. The findings from these foundational studies have paved the way for further clinical evaluation in patient populations. Future research will be critical in determining the therapeutic efficacy and optimal clinical use of these novel deuterated tryptamines.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 3. psychedelicalpha.com [psychedelicalpha.com]
- 4. cybin.com [cybin.com]
- 5. Cybin Initiates First-in-Human Dosing of CYB004 in Phase 1 Clinical Trial - BioSpace [biospace.com]
- 6. ir.cybin.com [ir.cybin.com]
- 7. | BioWorld [bioworld.com]
- 8. cybin.com [cybin.com]
- 9. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 11. ir.cybin.com [ir.cybin.com]
- 12. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 13. isrctn.com [isrctn.com]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 | Nasdaq [nasdaq.com]
- 16. ISRCTN [isrctn.com]
The Deuterium Shift: A New Chapter in Tryptamine Therapeutics
An In-depth Technical Guide on the History, Discovery, and Scientific Underpinnings of Deuterated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions—a process known as deuteration—is a promising frontier in medicinal chemistry. This whitepaper provides a comprehensive technical overview of the history, discovery, and development of deuterated tryptamines, a class of psychedelic compounds currently under investigation for the treatment of various mental health disorders, most notably Major Depressive Disorder (MDD). By leveraging the kinetic isotope effect (KIE), researchers are engineering novel tryptamine (B22526) analogues with modified pharmacokinetic profiles, aiming to extend therapeutic windows and enhance clinical utility. This guide delves into the core scientific principles, presents key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways that form the basis of this innovative therapeutic approach.
Introduction: The Rationale for Deuterating Tryptamines
Classic psychedelic tryptamines, such as N,N-dimethyltryptamine (DMT), have garnered significant interest for their potential therapeutic effects in treating depression and other neuropsychiatric disorders.[1] However, their clinical application is often hampered by their metabolic fragility. DMT, for instance, is rapidly metabolized in the body, primarily by monoamine oxidase (MAO), leading to a short duration of action.[2][3] This rapid clearance necessitates intravenous administration and can limit the therapeutic window.[2][3]
Deuteration offers a strategic solution to this challenge. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] When a C-H bond cleavage is the rate-limiting step in a compound's metabolism, replacing hydrogen with deuterium can significantly slow down this process.[2] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a longer plasma half-life, reduced clearance, and potentially improved oral bioavailability of the drug.[2][4] In the context of tryptamines, deuteration at metabolically vulnerable sites, such as the alpha-carbon of the ethylamine (B1201723) side chain, is being explored to prolong their psychedelic effects and create more viable therapeutic agents.[2][3]
Pioneering this field are companies like Small Pharma (now a part of Cybin) and Cybin Inc., which are actively developing deuterated tryptamine candidates such as SPL028 (deuterated DMT) and CYB004 (deuterated DMT), respectively.[1][5] Preclinical and early clinical studies have shown that these deuterated analogues retain the pharmacological profile of their parent compounds while exhibiting a more favorable pharmacokinetic profile.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of deuterated tryptamines, comparing their pharmacokinetic properties and receptor binding affinities to their non-deuterated counterparts.
Table 1: In Vitro Metabolic Stability of Deuterated DMT Analogues in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/million cells) |
| DMT (SPL026) | 190.4 | 16.6 |
| D2-DMT (SPL028) | 223.4 | 7.3 |
| D6-DMT | 117.2 | 15.2 |
Data sourced from in vitro studies using human hepatocyte fractions.[3]
Table 2: Receptor Binding Affinities (Ki, nM) of DMT and Deuterated DMT (SPL028)
| Receptor | DMT (SPL026) | D2-DMT (SPL028) |
| 5-HT1A | 1070 | 1230 |
| 5-HT2A | 108 | 130 |
| 5-HT2B | 49 | 520 |
| 5-HT2C | 1860 | 280 |
| 5-HT6 | 3360 | >10000 |
| SERT | 1210 | >10000 |
Lower Ki values indicate higher binding affinity. Data shows comparable binding profiles between the deuterated and non-deuterated compounds at key serotonin (B10506) receptors.[8]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, metabolic stability assessment, and receptor binding analysis of deuterated tryptamines.
Synthesis of Deuterated N,N-Dimethyltryptamine (D2-DMT)
The synthesis of α,α-dideutero-N,N-dimethyltryptamine (D2-DMT) is typically achieved through the reduction of an amide intermediate using a deuterated reducing agent.
Protocol:
-
Amide Formation: Indole-3-acetic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl2) in an anhydrous solvent such as diethyl ether. The resulting acid chloride is then reacted with dimethylamine (B145610) (Me2NH) to form the N,N-dimethyl-2-(1H-indol-3-yl)acetamide intermediate.[6]
-
Deuterated Reduction: The amide intermediate is then reduced using lithium aluminum deuteride (B1239839) (LiAlD4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The LiAlD4 provides deuteride ions (D-) that replace the carbonyl oxygen, resulting in the deuterated tryptamine.[3][6]
-
Purification: The crude product is purified using standard techniques such as column chromatography or sublimation to yield high-purity D2-DMT.[6]
-
Salt Formation: For clinical use, the freebase is often converted to a more stable and water-soluble salt, such as a fumarate (B1241708) salt, by reacting it with fumaric acid in a suitable solvent like ethanol.[3]
In Vitro Metabolic Stability Assay
This assay determines the rate of metabolism of a compound in a liver-derived system.
Protocol:
-
Test System Preparation: Cryopreserved human hepatocytes or liver microsomes are thawed and suspended in a suitable incubation buffer.[9][10]
-
Incubation: The test compound (e.g., deuterated tryptamine) is added to the hepatocyte or microsomal suspension at a specific concentration (e.g., 1 µM).[11] For microsomal assays, a cofactor such as NADPH is required to initiate Phase I metabolism. The mixture is incubated at 37°C in a shaking water bath.[10][12]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[9][10]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[12]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[12][13]
-
Data Calculation: The percentage of the parent compound remaining is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the disappearance curve.[9][12]
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Protocol:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared.
-
Assay Buffer: All reagents are diluted in an appropriate assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (deuterated tryptamine).[7]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of tryptamines and a typical experimental workflow.
References
- 1. psychedelicalpha.com [psychedelicalpha.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 7. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cybin.com [cybin.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mttlab.eu [mttlab.eu]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. nuvisan.com [nuvisan.com]
- 14. benchchem.com [benchchem.com]
Deuterated DMT: A Novel Therapeutic Avenue for Generalized Anxiety Disorder
An In-depth Technical Guide for Drug Development Professionals
Introduction
Generalized Anxiety Disorder (GAD) is a prevalent and often debilitating mental health condition characterized by persistent and excessive worry. Current pharmacological treatments, primarily selective serotonin (B10506) reuptake inhibitors (SSRIs) and benzodiazepines, are associated with limitations such as delayed onset of action, undesirable side effects, and potential for dependence. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. N,N-Dimethyltryptamine (DMT), a naturally occurring psychedelic compound and potent agonist at the serotonin 2A (5-HT2A) receptor, has shown promise in preclinical and early clinical studies for various mental health conditions. However, its therapeutic potential is hampered by poor oral bioavailability and rapid metabolism by monoamine oxidase (MAO), leading to a very short duration of action.
This whitepaper explores the development of deuterated N,N-Dimethyltryptamine (d-DMT), specifically CYB004, as a novel treatment for GAD. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), offers a promising strategy to overcome the pharmacokinetic limitations of DMT. This modification can significantly alter the metabolic fate of the molecule, leading to an extended half-life and improved bioavailability, while preserving its pharmacodynamic properties. We will delve into the preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of d-DMT, providing a comprehensive technical overview for researchers and drug development professionals.
The Rationale for Deuteration: Enhancing the Therapeutic Potential of DMT
The primary challenge in harnessing the therapeutic effects of DMT is its rapid enzymatic degradation by MAO-A.[1] This results in a fleeting psychedelic experience when administered intravenously or via inhalation, and a lack of oral activity.[2] Deuteration of the DMT molecule at metabolically sensitive positions can slow down this enzymatic breakdown due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for MAO to cleave, thereby reducing the rate of metabolism.[3] This strategic modification is designed to prolong the subjective psychedelic experience, which is hypothesized to be crucial for the therapeutic efficacy of these compounds.[4]
Preclinical studies with CYB004, a proprietary deuterated DMT molecule developed by Cybin Inc., have demonstrated significant pharmacokinetic advantages over its non-deuterated counterpart.[5][6] These studies have shown that deuteration leads to a longer elimination half-life (by 2.5- to 2.9-fold) and slower clearance (by 38% to 55%) in animal models.[7] Furthermore, inhaled CYB004 exhibited approximately 41% improved bioavailability compared to inhaled DMT and a 300% longer duration of effect compared to intravenous (IV) DMT.[5] This extended pharmacokinetic profile may allow for more convenient dosing regimens, such as intramuscular (IM) administration, and a more sustained therapeutic window.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, comparing deuterated DMT (CYB004) with standard DMT.
Table 1: Comparative Pharmacokinetics of CYB004 vs. DMT in Preclinical Models
| Parameter | Species | Route of Administration | CYB004 | DMT | Fold Change | Reference |
| Elimination Half-life | Animal Models | Not Specified | - | - | 2.5- to 2.9-fold increase | [7] |
| Clearance | Animal Models | Not Specified | - | - | 38% to 55% decrease | [7] |
| Bioavailability | Not Specified | Inhalation | - | - | ~41% improvement | [5] |
| Duration of Effect | Not Specified | Inhalation vs. IV | - | - | ~300% increase | [5] |
| Brain to Plasma Ratio | Animal Models | Not Specified | - | - | 30% increase | [7] |
| In Vitro Half-life (Human Hepatocytes) | Human | In Vitro | 223.4 min (D2-DMT) | 190.4 min | 1.17-fold increase | [3] |
| In Vitro Clearance (Human Hepatocytes) | Human | In Vitro | 7.3 µL/min/million cells (D2-DMT) | 16.6 µL/min/million cells | 2.27-fold decrease | [3] |
Table 2: Receptor Binding Affinities (Ki, nM) of CYB004 and DMT
| Receptor | CYB004 (Ki, nM) | DMT (Ki, nM) | Reference |
| Human 5-HT2A | 180 | 130 | [6] |
| Human 5-HT2B | 450 | 520 | [6] |
| Human 5-HT2C | 330 | 280 | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Mechanism of Action: The Role of the 5-HT2A Receptor
The primary pharmacological target of DMT and its deuterated analogue is the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[10] Agonism at this receptor is believed to mediate the profound alterations in perception, cognition, and mood characteristic of psychedelic compounds. Preclinical data confirms that CYB004 is a potent agonist of the 5-HT2A receptor, with a binding affinity comparable to that of DMT.[7]
Upon activation by an agonist like d-DMT, the 5-HT2A receptor couples to the Gq/11 signaling pathway.[10] This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10][11] This signaling cascade ultimately modulates neuronal excitability and plasticity, processes thought to underlie the therapeutic effects of psychedelics in anxiety and other mood disorders.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of deuterated DMT.
In Vitro Metabolism Assay
Objective: To determine the metabolic stability of deuterated DMT compared to DMT in human liver microsomes or hepatocytes.
Methodology:
-
Preparation of Reagents: Stock solutions of deuterated DMT and DMT are prepared in a suitable solvent (e.g., DMSO). Human liver microsomes or cryopreserved hepatocytes are thawed and suspended in the appropriate incubation buffer. The cofactor NADPH is prepared separately.
-
Incubation: The test compounds are incubated with the liver microsomes or hepatocytes at a specified concentration in the presence of NADPH at 37°C. Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically acetonitrile (B52724) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of deuterated DMT. The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by psychedelics.[12][13]
Methodology:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the housing facility for at least one week before the experiment.
-
Drug Administration: Mice are administered either vehicle, DMT, or deuterated DMT at various doses via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Observation Period: Immediately following administration, individual mice are placed in a clear observation chamber. The number of head twitches is manually counted by a trained observer, who is blind to the treatment conditions, for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches for each animal is recorded. The data is analyzed to compare the dose-response relationship between deuterated DMT and DMT.
Clinical Development and Future Directions
Phase 1 clinical trials of CYB004 have been completed, demonstrating that both intravenous and intramuscular administration are safe and well-tolerated in healthy volunteers.[8][14] The results showed that IV CYB004 produced robust and rapid-onset psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[14] These promising findings have supported the progression of CYB004 into a Phase 2a study for the treatment of GAD, which was initiated in the first quarter of 2024.[8]
The development of deuterated DMT represents a significant advancement in psychedelic medicine. By optimizing the pharmacokinetic profile of DMT, it may be possible to create a more controllable and therapeutically viable treatment for GAD. The extended duration of action could allow for a more profound and sustained therapeutic experience within a manageable clinical timeframe. Future research will focus on elucidating the efficacy and safety of d-DMT in patient populations and further exploring its therapeutic potential for other anxiety and mood disorders.
Deuterated DMT, exemplified by CYB004, presents a compelling and innovative approach to addressing the unmet medical needs in the treatment of Generalized Anxiety Disorder. The strategic application of deuterium chemistry has successfully overcome the inherent pharmacokinetic limitations of DMT, resulting in a molecule with enhanced bioavailability and a prolonged duration of action, while maintaining the desired pharmacodynamic profile at the 5-HT2A receptor. The robust preclinical data, coupled with the promising safety and tolerability profile from Phase 1 clinical trials, provides a strong rationale for the continued development of d-DMT as a novel psychedelic-assisted therapy. The ongoing Phase 2a study in GAD will be a critical step in determining the clinical utility of this promising new chemical entity. This in-depth technical guide provides drug development professionals with a comprehensive overview of the scientific foundation and developmental pathway of deuterated DMT, highlighting its potential to transform the therapeutic landscape for anxiety disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cybin.com [cybin.com]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cybin.com [cybin.com]
- 5. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 6. cybin.com [cybin.com]
- 7. CYB004 - Wikipedia [en.wikipedia.org]
- 8. Cybin - Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]
- 9. Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 | Nasdaq [nasdaq.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
Foundational Studies on Deuterated DMT for Major Depressive Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound that has shown potential as a rapid-acting antidepressant. However, its clinical utility is hampered by a short duration of action due to rapid metabolism, primarily by monoamine oxidase (MAO).[1] Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, offers a promising approach to extend the pharmacokinetic profile of DMT, thereby enhancing its therapeutic potential for major depressive disorder (MDD). This technical guide provides an in-depth overview of the foundational preclinical and clinical research on deuterated DMT (d-DMT), with a focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy.
Mechanism of Action: The Role of Deuteration
The therapeutic effects of DMT are primarily mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2] Activation of this receptor is believed to induce a cascade of intracellular signaling events that lead to changes in neural plasticity, which may underlie the antidepressant effects.[2]
The primary route of metabolism for DMT is deamination by MAO-A, which occurs at the alpha-carbon of the tryptamine (B22526) side chain.[1] By replacing the hydrogen atoms at this position with deuterium, the carbon-deuterium bond becomes stronger than the original carbon-hydrogen bond. This "kinetic isotope effect" slows down the rate of metabolism by MAO, leading to a longer half-life and increased systemic exposure of the drug.[3][4] This extended pharmacokinetic profile is hypothesized to prolong the therapeutic window of DMT, potentially allowing for more durable antidepressant effects with a single administration.
Preclinical Research: Pharmacokinetics and Receptor Binding
Preclinical studies have been instrumental in characterizing the properties of deuterated DMT and establishing the scientific rationale for its clinical development.
Pharmacokinetic Profile
In vitro studies using human liver microsomes and hepatocytes have demonstrated that deuteration of DMT at the alpha-carbon significantly increases its metabolic stability.[3] Specifically, N,N-D2-dimethyltryptamine (D2-DMT) showed a longer half-life and lower intrinsic clearance compared to non-deuterated DMT.[3] Further preclinical studies with inhaled deuterated DMT (CYB004) have shown significantly improved bioavailability compared to both intravenous (IV) and inhaled non-deuterated DMT, as well as a longer duration of effect.[5][6]
Table 1: Preclinical Pharmacokinetic Data for Deuterated DMT (CYB004)
| Parameter | Comparison | Improvement | Reference |
| Bioavailability | Inhaled CYB004 vs. Oral DMT | ~2000% | [5][6] |
| Bioavailability | Inhaled CYB004 vs. Inhaled DMT | ~41% | [5][6] |
| Duration of Effect | Inhaled CYB004 vs. IV DMT | ~300% | [5][6] |
Receptor Binding Profile
Receptor binding assays have confirmed that deuteration does not negatively impact the affinity of DMT for its primary targets. The in vitro receptor binding profile of D2-DMT is comparable to that of DMT, with high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[3] This indicates that the improved pharmacokinetic properties of deuterated DMT are achieved without compromising its fundamental pharmacological activity at key serotonin receptors.
Table 2: Receptor Binding Affinities (Ki, μM) of DMT and Deuterated DMT (D2-DMT)
| Receptor | DMT (Published Data) | D2-DMT (9i) | Reference |
| 5-HT1A | 0.183 | High Affinity | [3] |
| 5-HT1B | 0.129 | Lower Affinity | [3] |
| 5-HT1D | 0.039 | Not Assessed | [3] |
| 5-HT2A | 0.128 | High Affinity | [3] |
| 5-HT2B | 0.039 | - | [3] |
| 5-HT2C | - | High Affinity | [3] |
| 5-HT7 | 0.204 | High Affinity | [3] |
| Sigma-1 | Low Affinity (at biologically relevant concentrations) | Low Affinity (at biologically relevant concentrations) | [3] |
Note: "High Affinity" and "Lower Affinity" for D2-DMT are as described in the source, with specific Ki values not provided in a comparable format to the published DMT data in the same source.
Clinical Studies: Efficacy and Safety in Major Depressive Disorder
Multiple clinical trials have investigated the safety and efficacy of deuterated and non-deuterated DMT formulations for the treatment of MDD and treatment-resistant depression (TRD).
GH001 (Inhaled Mebufotenin - 5-MeO-DMT)
A phase 2b trial of GH001, an inhalable form of 5-MeO-DMT, in patients with TRD demonstrated rapid and significant antidepressant effects.[7][8]
Table 3: Phase 2b Clinical Trial Results for GH001 in Treatment-Resistant Depression
| Endpoint | GH001 (N=40) | Placebo (N=41) | p-value | Reference |
| MADRS Total Score Change from Baseline (Day 8) | -15.2 | +0.3 | <0.0001 | [7][8] |
| Remission Rate (MADRS ≤ 10) on Day 8 | 57.7% | 0% | <0.0001 | [7] |
| Sustained Remission at 6 Months (of those who completed the study) | 77.8% | - | - | [7] |
The treatment was generally well-tolerated, with most adverse events being mild to moderate.[7]
CYB004 and SPL028 (Deuterated DMT)
Phase 1 studies of Cybin's deuterated DMT molecules, CYB004 (IV) and SPL028 (IV and IM), in healthy volunteers have shown a favorable safety and pharmacokinetic profile.[9] These studies demonstrated that deuteration resulted in stronger psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[9][10] The positive results have supported the progression to a Phase 2 study in Generalized Anxiety Disorder.[9]
SPL026 (Intravenous DMT)
A Phase 2a trial of SPL026, an intravenous formulation of DMT, in patients with MDD also showed promising results.
Table 4: Phase 2a Clinical Trial Results for SPL026 in Major Depressive Disorder
| Endpoint | SPL026 + Therapy | Placebo + Therapy | Difference | p-value | Reference |
| MADRS Change from Baseline (Week 2) | - | - | -7.4 | 0.02 | [11] |
| MADRS Change from Baseline (Week 1) | - | - | -10.8 | 0.002 | [11] |
| Remission Rate at 12 Weeks (single dose) | 57% | - | - | - | [11][12] |
The treatment was well-tolerated with no drug-related serious adverse events reported.[12]
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Hepatocytes
Objective: To determine the in vitro metabolic stability of a test compound (e.g., deuterated DMT) in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte recovery medium (e.g., CHRM®)
-
Incubation medium (e.g., Williams' Medium E with supplements)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (with known metabolic rates)
-
12-well non-coated plates
-
Orbital shaker
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Thawing of Hepatocytes: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer the cells to pre-warmed recovery medium and centrifuge to pellet the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in incubation medium and determine the cell concentration and viability using a suitable method (e.g., trypan blue exclusion).
-
Preparation of Incubation Plates: Add pre-warmed incubation medium containing the test compound (final concentration typically 1 µM) and positive controls to the wells of a 12-well plate.
-
Initiation of Incubation: Add the hepatocyte suspension to the wells to initiate the metabolic reaction (final cell density typically 0.5 x 10^6 viable cells/mL).
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold methanol (B129727) containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compound by analyzing the rate of its disappearance over time.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., deuterated DMT) for a specific serotonin receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat frontal cortex or a recombinant cell line)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Test compound (unlabeled) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
Assay buffer
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Assay Incubation: In each well, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 20 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Deuteration slows the metabolism of DMT by MAO.
Caption: Simplified signaling cascade of DMT at the 5-HT2A receptor.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of d-DMT.
Conclusion
The foundational studies on deuterated DMT provide a strong basis for its continued development as a novel therapeutic for major depressive disorder. Preclinical data confirm that deuteration successfully extends the metabolic half-life of DMT without altering its fundamental interactions with key serotonin receptors. Clinical trials have demonstrated that both deuterated and non-deuterated DMT formulations can produce rapid and robust antidepressant effects in patients with MDD and TRD. Further research, particularly pivotal Phase 3 trials, will be crucial in fully elucidating the therapeutic potential and long-term safety of deuterated DMT as a next-generation treatment for depression.
References
- 1. benchchem.com [benchchem.com]
- 2. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bdj.co.jp [bdj.co.jp]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. researchgate.net [researchgate.net]
- 11. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
The Impact of Deuteration on the Psychedelic Experience: A Technical Guide
Abstract: The resurgence of research into psychedelic compounds for therapeutic applications has spurred innovation in drug development to optimize their clinical utility. One promising strategy is selective deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). This guide provides a detailed technical overview of how deuteration impacts the pharmacology of psychedelic drugs, focusing on the underlying mechanisms, resultant pharmacokinetic and pharmacodynamic profiles, and the subsequent implications for the psychedelic experience and therapeutic paradigms. Quantitative data from preclinical and clinical studies are summarized, key experimental methodologies are detailed, and core concepts are illustrated through signaling pathway and workflow diagrams.
Introduction: The Rationale for Deuterating Psychedelics
Psychedelic compounds, primarily serotonin (B10506) 2A (5-HT2A) receptor agonists, are under intensive investigation for their potential to treat a range of psychiatric disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and substance use disorders.[1][2][3] Despite their promise, classic psychedelics like psilocybin and N,N-dimethyltryptamine (DMT) possess pharmacokinetic properties—such as variable patient responses, long duration of action (in the case of psilocybin), or very short duration and poor oral bioavailability (in the case of DMT)—that can present challenges in a clinical setting.[4][5][6]
Deuteration is a medicinal chemistry strategy that involves replacing one or more hydrogen atoms in a molecule with deuterium.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] This difference in bond energy can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[9][10][11] By strategically deuterating a drug molecule at sites of metabolic vulnerability, it is possible to alter its pharmacokinetic profile, potentially leading to improved safety, tolerability, and efficacy.[7][12][13] In the context of psychedelics, this approach aims to create next-generation therapeutics with more predictable and clinically manageable profiles.[4][5]
The Kinetic Isotope Effect (KIE) in Psychedelic Drug Metabolism
The primary mechanism by which deuteration alters a drug's properties is the KIE. The metabolism of many psychedelic tryptamines, such as psilocin (the active metabolite of psilocybin) and DMT, is mediated by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) and monoamine oxidase (MAO).[14][15][16] These enzymatic reactions often involve the cleavage of a C-H bond as a rate-determining step.[10][17]
Replacing hydrogen with deuterium at these positions makes the bond more resistant to enzymatic cleavage.[8] This can lead to:
-
Slower rate of metabolism: Decreased clearance of the drug from the body.[8]
-
Increased systemic exposure (AUC): The drug remains in the bloodstream for a longer period.[7]
-
Longer half-life (t½): It takes longer for the drug concentration to reduce by half.[8]
-
Metabolic shunting: Potentially altering the metabolic pathway, which can reduce the formation of toxic metabolites or increase the formation of active ones.[8][12]
These modifications are sought to fine-tune the therapeutic window and overall clinical profile of psychedelic drugs.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. US11000534B1 - Deuterated derivatives of psilocybin and uses thereof - Google Patents [patents.google.com]
- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 4. cybin.com [cybin.com]
- 5. FDA Grants Breakthrough Therapy Designation to CYB003, a deuterated psilocybin analog being investigated as an adjunctive treatment for major depressive disorder (MDD) | McGovern Medical School [med.uth.edu]
- 6. Proprietary DMT molecule shows positive preclinical data [psychedelichealth.co.uk]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Portico [access.portico.org]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP2D6 - Wikipedia [en.wikipedia.org]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Characterization of N,N-D2-dimethyltryptamine (SPL028): A Deuterated Psychedelic for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis protocol for N,N-D2-dimethyltryptamine (SPL028), a deuterated analog of the psychedelic compound N,N-dimethyltryptamine (DMT). SPL028 is under investigation for the treatment of major depressive disorder, with the deuterium (B1214612) substitution intended to prolong its metabolic half-life while preserving its pharmacological activity.[1][2] This application note details the synthetic route, purification, and analytical characterization of SPL028, along with its primary mechanism of action.
I. Overview and Rationale
N,N-dimethyltryptamine (DMT) is a potent, short-acting psychedelic compound with therapeutic potential for various mental health disorders.[1] However, its rapid metabolism by monoamine oxidase (MAO) leads to a short duration of action, which can be a limitation in therapeutic settings.[3][4] SPL028, also known as D2-DMT, is a deuterated version of DMT where the two hydrogen atoms on the alpha-carbon of the ethylamine (B1201723) side chain are replaced with deuterium.[5] This isotopic substitution is designed to leverage the kinetic isotope effect, slowing down the rate of metabolic degradation by MAO and thereby extending the compound's pharmacokinetic profile.[3][4] Clinical studies are underway to evaluate the safety, tolerability, and efficacy of SPL028 administered via intravenous or intramuscular routes.[5][6][7]
II. Synthesis Protocol
The synthesis of SPL028 is achieved through a multi-step process starting from indole-3-acetic acid. The key steps involve the formation of an amide intermediate followed by reduction with a deuterated reducing agent. The final product is typically converted to a fumarate (B1241708) salt for improved stability and handling.[1]
Materials and Reagents
-
Indole-3-acetic acid
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
2 M Dimethylamine (B145610) solution in Tetrahydrofuran (B95107) (THF)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Tetrahydrofuran (THF)
-
Rochelle's salt (Potassium sodium tartrate)
-
Fumaric acid
-
Ethanol (B145695) (EtOH)
-
tert-Butyl methyl ether (TBME)
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for SPL028
Experimental Procedure
Stage 1: Synthesis of N,N-dimethyl-2-(1H-indol-3-yl)acetamide (Amide Intermediate)
-
To a reaction vessel under a nitrogen atmosphere, add indole-3-acetic acid, 1-Hydroxybenzotriazole (HOBt), and dichloromethane (DCM).
-
Stir the resulting suspension at ambient temperature.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) portion-wise to the mixture.
-
Continue stirring for approximately 2 hours.
-
Slowly add a 2 M solution of dimethylamine in tetrahydrofuran (THF) to the reaction mixture.
-
After the addition is complete, perform a purification step using a hot tert-butyl methyl ether (TBME) slurry to remove impurities.[1]
-
Isolate the solid product, N,N-dimethyl-2-(1H-indol-3-yl)acetamide, which should be of high purity (e.g., >98% by HPLC).[1]
Stage 2: Reduction to N,N-D2-dimethyltryptamine (SPL028 Free Base)
-
In a separate reaction vessel under a nitrogen atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).
-
Add the N,N-dimethyl-2-(1H-indol-3-yl)acetamide intermediate to the LiAlD₄ suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique such as HPLC.
-
Cool the reaction mixture to ambient temperature.
-
Carefully quench the reaction by the dropwise addition of a 25% aqueous solution of Rochelle's salt. This procedure is optimized to control exotherms and off-gassing.[1]
-
Perform a workup to isolate the organic phase containing the SPL028 free base.
Stage 3: Formation of SPL028 Fumarate Salt
-
Dissolve the crude SPL028 free base in ethanol (EtOH).
-
Add a solution of fumaric acid in ethanol to the SPL028 solution.
-
The fumarate salt of SPL028 will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
III. Quantitative Data
The synthesis of SPL028 and its non-deuterated counterpart, DMT, have been reported with high yields and purity. The following table summarizes the typical quantitative outcomes of the synthesis.
| Compound | Intermediate | Reducing Agent | Overall Yield | Purity (HPLC) |
| SPL028 (D2-DMT) | N,N-dimethyl-2-(1H-indol-3-yl)acetamide | LiAlD₄ | 52-68% | >99% |
| DMT | N,N-dimethyl-2-(1H-indol-3-yl)acetamide | LiAlH₄ | 92% (reduction step) | >95% |
Table 1: Summary of Synthesis Yields and Purity.[1]
IV. Mechanism of Action and Signaling Pathway
SPL028 is a serotonergic psychedelic, and its primary pharmacological effects are attributed to its activity as an agonist at serotonin (B10506) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2] The interaction with the 5-HT2A receptor is believed to be crucial for its psychedelic effects. Additionally, its complex pharmacology may involve modulation of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and sigma-1 receptors.[1]
Serotonergic Signaling Pathway
Caption: Figure 2: Simplified Serotonergic Signaling of SPL028
V. Conclusion
The synthesis protocol for N,N-D2-dimethyltryptamine (SPL028) is well-established, allowing for the production of high-purity material for clinical and research purposes. The deuteration strategy offers a promising approach to modulate the pharmacokinetic properties of DMT, potentially enhancing its therapeutic utility. Further research into the clinical effects and long-term safety of SPL028 is ongoing.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N, N-Dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cybin.com [cybin.com]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. SPL028 - Wikipedia [en.wikipedia.org]
- 6. ISRCTN [isrctn.com]
- 7. isrctn.com [isrctn.com]
Application Notes and Protocols for the Analytical Quantification of Deuterated N,N-Dimethyltryptamine (DMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound found in various plants and animals, and it is also endogenously present in mammals. The use of deuterated DMT analogs, where one or more hydrogen atoms are replaced by deuterium, is of significant interest in pharmaceutical research. Deuteration can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis due to their chemical similarity to the analyte and distinct mass. These application notes provide detailed methodologies for the accurate and precise quantification of deuterated DMT in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of DMT using LC-MS/MS. These values are representative of methods that can be adapted for the quantification of deuterated DMT.
Table 1: LC-MS/MS Method Parameters for DMT Quantification in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [1] |
| 0.25 - 250 ng/mL | [2] | |
| 0.25 - 200 nM | [3] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| 0.25 ng/mL | [2] | |
| 0.25 nM | [3] | |
| Intra-assay Precision (%CV) | ≤ 6.4% | [1] |
| ≤ 11% | [2] | |
| Inter-assay Precision (%CV) | ≤ 11% | [2] |
| Accuracy (%Bias) | within ±17.5% | [1] |
| 93 - 113% | [2] | |
| Recovery | ≥ 91% | [1][4] |
Table 2: LC-MS/MS Method Parameters for DMT Quantification in Human Urine
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 250 ng/mL | [1] |
| Precision (%CV) | ≤ 6.4% | [1] |
| Accuracy (%Bias) | within ±17.5% | [1] |
| Recovery | ≥ 91% | [1][4] |
Experimental Protocols
The following protocols describe the sample preparation and LC-MS/MS analysis for the quantification of deuterated DMT (e.g., D6-DMT) in human plasma.
Materials and Reagents
-
Deuterated DMT (e.g., D6-DMT) standard
-
Internal Standard (IS) (e.g., D8-DMT or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[1][2][3]
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions that can be optimized for the analysis of deuterated DMT.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a diphenyl or a pentafluorophenyl (PFP) column, is suitable for the separation of tryptamines.[2][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2][5]
-
Gradient Elution: A gradient elution is typically used to achieve good separation and peak shape. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific MRM transitions will depend on the deuterated DMT analog being quantified and the chosen internal standard. The following are proposed transitions for D6-DMT and a D8-DMT internal standard. These should be optimized for the specific instrument being used.
Table 3: Proposed MRM Transitions for Deuterated DMT Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D6-DMT (Analyte) | 195.2 | 64.1 | Optimized for instrument |
| D8-DMT (Internal Standard) | 197.2 | 66.1 | Optimized for instrument |
Visualizations
DMT Signaling Pathway
N,N-Dimethyltryptamine primarily exerts its psychedelic effects through the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR).[6][7] The binding of DMT to the 5-HT2A receptor initiates a downstream signaling cascade.[8] This process predominantly involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
Caption: DMT signaling through the 5-HT2A receptor.
Experimental Workflow for Deuterated DMT Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of deuterated DMT in a biological matrix.
Caption: Workflow for deuterated DMT quantification.
References
- 1. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mushroomreferences.com [mushroomreferences.com]
Application Note: Quantitative Analysis of Deuterated Tryptamines in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deuterated tryptamines in plasma. Tryptamines are a class of psychoactive compounds, and the use of their deuterated analogs as internal standards is crucial for accurate quantification in complex biological matrices like plasma.[1][2] This protocol details a streamlined protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for the analysis of several deuterated tryptamines.
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of deuterated tryptamines from plasma samples.
1. Materials and Reagents
-
Deuterated tryptamine (B22526) standards (e.g., DMT-d6, Psilocin-d10)
-
Internal Standard (IS) - a different deuterated tryptamine not expected to be in the sample or a structural analog.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each deuterated tryptamine and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[3][4]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank plasma.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[3]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrument and compounds of interest.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
-
Mass Spectrometry (MS)
Data Presentation
The following table summarizes the quantitative parameters for the analysis of selected deuterated tryptamines. These values may require optimization on different mass spectrometers.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMT-d6 | 195.2 | 64.1 | 25 |
| Psilocin-d10 | 215.2 | 68.1 | 30 |
| 5-MeO-DMT-d6 | 225.2 | 64.1 | 28 |
| Bufotenine-d8 | 213.2 | 66.1 | 32 |
| Tryptamine-d4 (IS) | 165.1 | 134.1 | 20 |
Visualizations
The following diagrams illustrate the experimental workflow and a key logical relationship in the analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of deuterated tryptamines in plasma.
Caption: Differentiation of analyte and internal standard by mass-to-charge ratio in the mass spectrometer.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. forensicrti.org [forensicrti.org]
Application Note: Characterization of Deuterated N,N-Dimethyltryamine (DMT) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound that is under investigation for its potential therapeutic applications. A key challenge in its clinical development is its rapid metabolism in the body, primarily mediated by the enzyme monoamine oxidase A (MAO-A).[1][2][3] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed to slow down this metabolic process. This "metabolic switching" can lead to a longer duration of action and improved pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the comprehensive characterization of these deuterated DMT analogues. It provides detailed information on the precise location of deuterium incorporation, the isotopic purity of the compound, and the overall structural integrity.[4] This application note provides detailed protocols and data for the characterization of deuterated DMT using ¹H, ²H, and ¹³C NMR spectroscopy.
Rationale for Deuteration
The primary metabolic pathway of DMT involves the oxidative deamination of the ethylamine (B1201723) side chain, catalyzed by MAO-A, to form indole-3-acetic acid (IAA).[1][3][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond at a metabolic "soft spot," such as the α-carbon of the ethylamine side chain, occurs at a slower rate. This phenomenon, known as the kinetic isotope effect, can significantly reduce the rate of metabolism, thereby increasing the bioavailability and half-life of the drug.[6]
Signaling and Metabolic Pathway
The metabolic fate of DMT is a critical factor in its pharmacological profile. The following diagram illustrates the primary metabolic pathway of DMT and the influence of deuteration.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Deuterated DMT sample
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of the deuterated DMT sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated NMR solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: ¹H NMR Spectroscopy for Isotopic Purity and Structural Confirmation
¹H NMR is used to identify the positions and quantify the amount of remaining protons, thereby determining the degree of deuteration.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Acquisition Parameters (Example for Bruker Spectrometer):
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Acquisition Time (aq): 4 seconds
-
Spectral Width (sw): 20 ppm
-
Temperature (te): 298 K
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the signals corresponding to the non-deuterated positions and the residual signals at the deuterated positions.
Calculation of Isotopic Purity: The percentage of deuteration at a specific site can be calculated by comparing the integral of the residual proton signal at that site to the integral of a signal from a non-deuterated position within the molecule (which serves as an internal reference).
Protocol 3: ²H NMR Spectroscopy for Direct Detection of Deuterium
²H NMR directly observes the deuterium nuclei, providing unambiguous confirmation of deuteration sites.
Instrumentation:
-
NMR spectrometer equipped with a broadband probe capable of observing the ²H frequency.
Acquisition Parameters (Example for Bruker Spectrometer):
-
Pulse Program: zg
-
Number of Scans (ns): 128 or higher (due to the lower sensitivity of ²H)
-
Relaxation Delay (d1): 1 second
-
Acquisition Time (aq): 1 second
-
Spectral Width (sw): 50 ppm
-
Temperature (te): 298 K
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Perform baseline correction.
Protocol 4: ¹³C NMR Spectroscopy for Structural Verification
¹³C NMR provides information about the carbon skeleton and can show characteristic changes upon deuteration.
Instrumentation:
-
NMR spectrometer
Acquisition Parameters (Example for Bruker Spectrometer):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (ns): 1024 or higher
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1.5 seconds
-
Spectral Width (sw): 250 ppm
-
Temperature (te): 298 K
Data Processing:
-
Apply an exponential window function (line broadening of 1 Hz).
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Perform baseline correction.
Experimental Workflow
The following diagram outlines the general workflow for the NMR characterization of deuterated DMT.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for non-deuterated DMT and representative deuterated analogues. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of DMT and Deuterated Analogues in CDCl₃
| Position | DMT | D₂-DMT (α,α-dideutero) | D₆-DMT (N,N-di(trideuteriomethyl)) |
| H-2 | ~7.00 | ~7.00 | ~7.00 |
| H-4 | ~7.60 | ~7.60 | ~7.60 |
| H-5 | ~7.20 | ~7.20 | ~7.20 |
| H-6 | ~7.15 | ~7.15 | ~7.15 |
| H-7 | ~7.35 | ~7.35 | ~7.35 |
| α-CH₂ | ~2.95 | Residual Signal | ~2.95 |
| β-CH₂ | ~2.65 | ~2.65 | ~2.65 |
| N(CH₃)₂ | ~2.35 | ~2.35 | Residual Signal |
| NH | ~8.10 | ~8.10 | ~8.10 |
Note: The chemical shifts are approximate and can vary slightly depending on the concentration and exact experimental conditions. For deuterated positions, a small residual proton signal may be observed depending on the isotopic purity.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of DMT and Deuterated Analogues in CDCl₃
| Position | DMT | D₂-DMT (α,α-dideutero) | D₆-DMT (N,N-di(trideuteriomethyl)) |
| C-2 | ~122.3 | ~122.3 | ~122.3 |
| C-3 | ~113.2 | ~113.2 | ~113.2 |
| C-3a | ~127.5 | ~127.5 | ~127.5 |
| C-4 | ~119.3 | ~119.3 | ~119.3 |
| C-5 | ~121.9 | ~121.9 | ~121.9 |
| C-6 | ~119.4 | ~119.4 | ~119.4 |
| C-7 | ~111.2 | ~111.2 | ~111.2 |
| C-7a | ~136.4 | ~136.4 | ~136.4 |
| α-CH₂ | ~60.4 | Triplet (due to ¹³C-²H coupling) | ~60.4 |
| β-CH₂ | ~23.8 | ~23.8 | ~23.8 |
| N(CH₃)₂ | ~45.4 | ~45.4 | Heptet (due to ¹³C-²H coupling) |
Note: Deuteration at a carbon atom leads to a characteristic multiplet in the proton-decoupled ¹³C NMR spectrum due to one-bond ¹³C-²H coupling.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of deuterated DMT. Through a combination of ¹H, ²H, and ¹³C NMR experiments, researchers can confirm the sites of deuterium incorporation, determine the isotopic purity, and verify the overall molecular structure. The detailed protocols and data presented in this application note serve as a valuable resource for scientists and professionals engaged in the development of deuterated pharmaceuticals.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deuterated DMT as an Internal Standard for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in various plants and animals, and it is also endogenously present in mammals. With growing interest in its therapeutic potential for psychiatric disorders, robust and accurate quantification of DMT and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. The rapid metabolism of DMT presents a significant analytical challenge.[1][2] The use of a stable isotope-labeled internal standard, such as deuterated DMT (e.g., DMT-d6), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of deuterated DMT as an internal standard for the accurate quantification of DMT in plasma samples.
Principle
A deuterated internal standard is an ideal choice for mass spectrometry-based quantification. It is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and similar ionization efficiency correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Experimental Workflow
The overall workflow for the quantification of DMT in plasma using deuterated DMT as an internal standard is depicted below.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting DMT from plasma samples.[3][4][5]
Materials:
-
Human plasma samples
-
Deuterated DMT (DMT-d6) internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the deuterated DMT internal standard solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are typical starting conditions for the analysis of DMT.[3][4][6] Instrument parameters should be optimized for the specific system being used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 or Diphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[6] |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min. |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMT | 189.1 | 58.1 | 25 |
| DMT-d6 (IS) | 195.2 | 64.1 | 25 |
Note: The precursor and product ions correspond to [M+H]+. Collision energies are starting points and require optimization on the specific instrument.[7][8]
Quantitative Data
The use of a deuterated internal standard allows for the creation of a reliable calibration curve for accurate quantification.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Accuracy (%) | Precision (%CV) |
| 0.5 | 0.012 | 105.3 | 6.1 |
| 1.0 | 0.025 | 102.1 | 5.4 |
| 5.0 | 0.128 | 98.7 | 3.8 |
| 25.0 | 0.635 | 99.2 | 2.5 |
| 100.0 | 2.541 | 101.5 | 1.9 |
| 250.0 | 6.320 | 99.8 | 2.2 |
| Linearity (R²) | > 0.995 |
This table represents typical data for a validated method. Linearity, accuracy, and precision should meet regulatory guidelines (e.g., within ±15-20%).[9][10]
DMT Metabolism
Understanding the metabolic fate of DMT is critical for interpreting pharmacokinetic data. The major metabolic pathway involves oxidative deamination by monoamine oxidase (MAO), primarily MAO-A.[1][11]
The primary metabolic routes for DMT are:
-
Oxidative deamination by MAO-A, which converts DMT to indole-3-acetic acid (IAA), the most abundant metabolite.[1][9]
-
N-oxidation to form DMT-N-oxide (DMT-NO), the second most abundant metabolite.[11]
-
Hydroxylation by cytochrome P450 enzymes, such as CYP2D6, can also occur.[12][13]
Given its rapid metabolism, DMT is typically not orally active unless co-administered with a MAO inhibitor (MAOI).[11][14]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of DMT in plasma using deuterated DMT as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with representative quantitative data, offer a robust starting point for researchers. The use of a stable isotope-labeled internal standard is indispensable for overcoming the challenges of matrix effects and extraction variability, ensuring the generation of high-quality, reliable data in metabolic and pharmacokinetic studies of DMT.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Deuterated DMT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to determine the efficacy of deuterated N,N-Dimethyltryptamine (DMT). The following protocols and data are intended to assist researchers in evaluating the pharmacodynamic and pharmacokinetic properties of deuterated DMT analogs compared to the parent compound.
Introduction
N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound with therapeutic potential for various mental health disorders. However, its clinical utility is limited by its rapid metabolism, primarily by monoamine oxidase A (MAO-A), leading to a short duration of action.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can slow down metabolic processes due to the kinetic isotope effect. This strategy aims to prolong the half-life and enhance the bioavailability of DMT while preserving its pharmacological activity.[2]
These notes detail the in vitro assays essential for characterizing deuterated DMT, focusing on receptor binding affinity, metabolic stability, and potential off-target effects.
Quantitative Data Summary
The following tables summarize the in vitro data for a deuterated DMT analog (D2-DMT, also referred to as SPL028) in comparison to non-deuterated DMT (SPL026).
Table 1: Receptor and Transporter Binding Affinities (Ki, μM)
| Target | Deuterated DMT (D2-DMT/SPL028) Ki (μM) | Non-deuterated DMT (SPL026) Ki (μM) | Fold Difference |
| 5-HT1A | 0.22 | 0.23 | 0.96 |
| 5-HT2A | 0.09 | 0.08 | 1.13 |
| 5-HT2B | 0.04 | 0.04 | 1.00 |
| 5-HT2C | 0.43 | 0.40 | 1.08 |
| 5-HT7 | 0.07 | 0.07 | 1.00 |
| Dopamine D2 | >10 | >10 | - |
| SERT | >10 | >10 | - |
| Sigma σ1 | 4.8 | 4.6 | 1.04 |
Data sourced from Good et al., 2023.[1][2]
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/10^6 cells) |
| Non-deuterated DMT | 190.4 | 16.6 |
| Deuterated DMT (D2-DMT) | 223.4 | 7.3 |
Data sourced from Good et al., 2023.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin (B10506) Receptors
Objective: To determine the binding affinity (Ki) of deuterated DMT for various serotonin (5-HT) receptor subtypes.
Principle: This competitive binding assay measures the ability of a test compound (deuterated DMT) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).[3]
Materials:
-
Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)
-
Test compound (deuterated DMT) and non-deuterated DMT
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)[4]
-
Non-specific binding (NSB) ligand (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Compound Preparation: Prepare serial dilutions of deuterated DMT and non-deuterated DMT in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (protein concentration optimized for each receptor)
-
Radioligand at a concentration near its Kd
-
Either:
-
Vehicle (for total binding)
-
NSB ligand (for non-specific binding)
-
Test compound at various concentrations
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Metabolic Stability Assay in Human Hepatocytes
Objective: To determine the in vitro half-life and intrinsic clearance of deuterated DMT.
Principle: The test compound is incubated with a suspension of cryopreserved human hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to assess its metabolic stability.[5][6][7]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)[5]
-
Test compound (deuterated DMT) and positive controls (compounds with known metabolic rates)
-
96-well plates
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium at a specified density (e.g., 0.5 x 10^6 viable cells/mL).[8]
-
Compound Preparation: Prepare a working solution of deuterated DMT and control compounds in the incubation medium.
-
Incubation:
-
Pre-warm the hepatocyte suspension and compound solutions to 37°C.
-
Initiate the reaction by adding the compound solution to the hepatocyte suspension.
-
Incubate the plate at 37°C in a shaking incubator.
-
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation mixture.[5]
-
Quenching: Immediately stop the metabolic reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).[5]
-
Protocol 3: In Vitro MAO-A Inhibition Assay
Objective: To assess the potential of deuterated DMT to inhibit the MAO-A enzyme.
Principle: This fluorometric assay measures the activity of MAO-A by detecting the production of hydrogen peroxide (H2O2) when the enzyme metabolizes a substrate. The inhibition of this activity by the test compound is quantified.[9][10]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., p-tyramine)[9]
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Test compound (deuterated DMT) and a known MAO-A inhibitor (e.g., clorgyline) as a positive control[10]
-
Assay buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of deuterated DMT and the positive control inhibitor in assay buffer.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
Assay buffer
-
Test compound or control inhibitor
-
MAO-A enzyme solution
-
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add a mixture of the substrate and the fluorescent probe/HRP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of DMT at the 5-HT2A Receptor
Caption: 5-HT2A receptor signaling cascade initiated by DMT.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for hepatocyte metabolic stability assay.
Metabolic Pathway of DMT
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Clinical Trial Design of Deuterated Psychedelic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the clinical trial design for deuterated psychedelic compounds, focusing on the rationale, preclinical evaluation, and clinical development of these novel therapeutics. The information is intended to assist researchers, scientists, and drug development professionals in this rapidly evolving field.
Introduction: The Rationale for Deuterating Psychedelic Compounds
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a medicinal chemistry strategy to improve the pharmacokinetic (PK) and/or toxicological profiles of drug candidates.[1] In the context of psychedelic compounds, this modification can lead to a more stable chemical bond, potentially altering metabolism and translating into improved efficacy and safety.[1]
The primary goals of deuterating psychedelic compounds such as psilocybin and N,N-dimethyltryptamine (DMT) are to:
-
Enhance Metabolic Stability: By slowing down the rate of metabolic breakdown, deuteration can prolong the therapeutic window of a compound.[2]
-
Reduce Inter-Patient Variability: More predictable metabolism can lead to more consistent plasma levels of the active drug, allowing for more precise dosing.[3]
-
Improve Safety and Tolerability: A more controlled pharmacokinetic profile may reduce the incidence or severity of adverse events.[3]
-
Optimize the Psychedelic Experience for Therapeutic Use: For compounds like psilocybin, deuteration aims to achieve a faster onset of action and a shorter duration of effect, which could be more manageable in a clinical setting.[3]
Deuterated analogs of existing drugs are considered new chemical entities (NCEs) by the U.S. Food and Drug Administration (FDA), making them eligible for five years of market exclusivity.[1] This provides a significant incentive for the development of these novel compounds.
Preclinical Evaluation of Deuterated Psychedelic Compounds
A thorough preclinical evaluation is essential to characterize the pharmacological and toxicological profile of a deuterated psychedelic compound before it can be advanced to human clinical trials. This typically involves a series of in vitro and in vivo studies.
In Vitro Metabolism and Pharmacokinetic Studies
Objective: To assess the metabolic stability and profile of the deuterated compound compared to its non-deuterated counterpart.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes (HLMs)
-
Materials:
-
Deuterated psychedelic compound and its non-deuterated analog.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add the test compound (deuterated or non-deuterated) to the HLM solution at a final concentration typically in the low micromolar range.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Compare the metabolic stability of the deuterated compound to its non-deuterated analog.
-
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the deuterated compound at key serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand, such as [3H]ketanserin.
-
Deuterated psychedelic compound and its non-deuterated analog.
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (deuterated or non-deuterated).
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a high concentration of the non-labeled antagonist is added.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound in animal models, and to assess its psychedelic-like effects.
Experimental Protocol: Preclinical Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Dosing: Administer the deuterated compound and its non-deuterated analog orally (PO) or intravenously (IV) to different groups of rats.
-
Sample Collection: At predetermined time points post-dosing, collect blood samples. Plasma is then separated for analysis. Brain tissue can also be collected to assess brain penetration.[4]
-
Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma and brain tissue using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. Compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.
Clinical Trial Design for Deuterated Psychedelic Compounds
The clinical development of deuterated psychedelic compounds follows a phased approach, similar to other novel drugs, but with specific considerations due to the psychoactive nature of these substances. The FDA has published draft guidance on clinical trials with psychedelic drugs, which should be consulted when designing these studies.[5][6][7][8][9]
Phase 1: First-in-Human Studies
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of the deuterated compound in healthy volunteers.
Typical Study Design:
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy adult volunteers with prior experience with psychedelics may be included in some protocols.
-
Intervention: Participants receive a single oral or intravenous dose of the deuterated compound or a placebo. Doses are escalated in successive cohorts of participants.
-
Key Assessments:
-
Safety and Tolerability: Monitoring of vital signs, electrocardiograms (ECGs), adverse events, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood sampling to determine the plasma concentration of the drug and its metabolites over time.
-
Pharmacodynamics: Assessment of subjective psychedelic effects using validated rating scales (e.g., the Clinician-Administered Dissociative States Scale, the Mystical Experience Questionnaire).
-
Phase 2: Proof-of-Concept and Dose-Ranging Studies
Objective: To evaluate the efficacy, safety, and optimal dose of the deuterated compound in a patient population with the target indication (e.g., Major Depressive Disorder).
Typical Study Design:
-
Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
-
Participants: Patients diagnosed with the target indication (e.g., moderate to severe MDD).
-
Intervention: Participants receive one or two doses of the deuterated compound or a placebo, often in conjunction with psychological support or therapy.
-
Key Assessments:
-
Primary Efficacy Endpoint: Change from baseline in a validated disease-specific rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) for depression, at a prespecified time point (e.g., 3 or 6 weeks).[10][11][12][13]
-
Secondary Efficacy Endpoints: Response rates (e.g., ≥50% reduction in MADRS score) and remission rates (e.g., MADRS score ≤10).[14]
-
Safety and Tolerability: Continued monitoring of safety parameters.
-
Durability of Effect: Follow-up assessments to evaluate the long-term effects of the treatment.
-
Phase 3: Pivotal Efficacy and Safety Studies
Objective: To confirm the efficacy and safety of the deuterated compound in a larger patient population to support a New Drug Application (NDA) for marketing approval.
Typical Study Design:
-
Design: Two or more large, randomized, double-blind, placebo-controlled, multicenter studies.
-
Participants: A broad and representative population of patients with the target indication.
-
Intervention: The optimal dose and dosing regimen determined in Phase 2 studies are used.
-
Key Assessments:
-
Primary and Secondary Efficacy Endpoints: Similar to Phase 2, with a focus on robust and statistically significant results.
-
Long-term Safety: Extensive monitoring for any long-term adverse effects.
-
Real-world Effectiveness: Sub-studies may be included to assess the effectiveness of the treatment in more naturalistic settings.
-
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.
Table 1: Preclinical Pharmacokinetic Profile of Deuterated Psilocybin Analog (CYB003) vs. Psilocybin
| Parameter | CYB003 | Psilocybin | Fold Change/Improvement |
| Variability in Plasma Levels | 50% Reduction | Standard | 2x less variability[15] |
| Dose for Equivalent Efficacy | 50% Reduction | Standard | 2x lower dose[15] |
| Time to Onset | 50% Shorter | Standard | 2x faster onset |
| Brain Penetration | Nearly Double | Standard | ~2x greater[15] |
Table 2: Preclinical Bioavailability of Inhaled Deuterated DMT (CYB004)
| Comparison | Bioavailability Improvement |
| vs. Inhaled DMT | ~41%[16][17] |
| vs. Intravenous DMT | Similar onset and low variability[16] |
| vs. Oral DMT | ~2000%[16][17] |
| Duration of Effect vs. IV DMT | ~300% longer[16][17] |
Table 3: Phase 2 Clinical Trial Efficacy Data for Deuterated Psilocybin Analog (CYB003) in Major Depressive Disorder (MDD)
| Outcome Measure | CYB003 (12mg) | Placebo | p-value |
| Mean Change from Baseline in MADRS Score at 3 Weeks | -14.08 point difference | - | p=0.0005[10][18] |
| Response Rate (≥50% MADRS reduction) at 3 Weeks (single dose) | 53.3% | 0% | -[10] |
| Remission Rate (MADRS ≤10) at 6 Weeks (two doses) | 79% | - | -[11][12] |
Mandatory Visualizations
Signaling Pathway
References
- 1. Cybin - Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]
- 2. Proprietary DMT molecule shows positive preclinical data [psychedelichealth.co.uk]
- 3. Cybin - Cybin Presents CYB003 Preclinical Data at 2022 American College of Neuropsychopharmacology Annual Meeting [ir.cybin.com]
- 4. cybin.com [cybin.com]
- 5. fda.gov [fda.gov]
- 6. phillipslytle.com [phillipslytle.com]
- 7. brany.com [brany.com]
- 8. FDA Publishes Guidance Document Discussing the Study of Investigational Psychedelic Drugs in Clinical Trials - Michael Best & Friedrich LLP [michaelbest.com]
- 9. fda.gov [fda.gov]
- 10. Cybin Announces Unprecedented Positive Phase 2 Interim Data for CYB003 in Major Depressive Disorder Meeting Primary Efficacy Endpoint with Rapid and Significant Improvements in Depression Symptoms After Single Dose - BioSpace [biospace.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Cybin - Cybin Reports Positive Topline Data from Phase 2 Study of CYB003 in Major Depressive Disorder with 79% of Patients in Remission after Two 12mg Doses [ir.cybin.com]
- 13. Cybin reports positive results from major depressive disorder trial [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Cybin Announces Positive CYB003 Data Demonstrating Significant Advantages Over Oral Psilocybin for Treatment of Mental Health - BioSpace [biospace.com]
- 16. | BioWorld [bioworld.com]
- 17. thedalesreport.com [thedalesreport.com]
- 18. Cybin Reports Positive Topline Data from Phase 2 Study of CYB003 in Major Depressive Disorder with 79% of Patients in Remission after Two 12mg Doses [businesswire.com]
Application Notes & Protocols: Good Manufacturing Practice (GMP) for the Synthesis of Deuterated Psychedelics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and protocols for the synthesis of deuterated psychedelic compounds under Good Manufacturing Practice (GMP) guidelines. The focus is on ensuring product quality, safety, and consistency for investigational new drugs intended for clinical trials.
Introduction to Deuterated Psychedelics and GMP
Classic psychedelic compounds, such as psilocybin and N,N-Dimethyltryptamine (B1679369) (DMT), are gaining renewed interest for their therapeutic potential in treating various mental health disorders.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed to alter the pharmacokinetic properties of these molecules.[4][5] This modification can lead to a slower rate of metabolism, potentially resulting in a longer half-life and improved therapeutic window.[4][6][7]
The synthesis of these active pharmaceutical ingredients (APIs) for clinical investigation must adhere to Good Manufacturing Practice (GMP).[8][9] GMP ensures that drug products are consistently produced and controlled according to quality standards, minimizing risks to patient safety.[10][11] For investigational drugs intended for Phase 1 clinical trials, the FDA provides specific guidance to ensure subject safety while facilitating drug development.[12][13][14][15]
GMP Considerations for Synthesis
The production of deuterated psychedelic APIs under GMP requires a robust quality management system.[11][16][17] This system encompasses all aspects of production, from raw material sourcing to final product release.
Key GMP principles include:
-
Quality Management: A comprehensive system to ensure that APIs meet predetermined specifications for quality and purity.[16]
-
Personnel: Adequately trained personnel with the experience to perform their assigned tasks.
-
Facilities and Equipment: Appropriately designed, maintained, and calibrated facilities and equipment to prevent contamination and ensure consistent production.[11]
-
Documentation: Detailed and accurate records for all manufacturing and control activities, including batch records and standard operating procedures (SOPs).[17][18]
-
Raw Material Control: A system for the receipt, identification, storage, and testing of all incoming materials.[8][]
-
Process Controls: In-process testing and monitoring to ensure the manufacturing process is consistent and yields a product of the required quality.
-
Quality Control: A dedicated unit responsible for approving or rejecting all materials, intermediates, and the final API based on established specifications.[20]
Synthesis of Deuterated N,N-Dimethyltryptamine (D₂-DMT)
The following protocol is a representative example for the synthesis of D₂-DMT, adapted from published literature, and outlines the steps necessary for a GMP-compliant process.[6][21]
Experimental Workflow
Caption: Workflow for the GMP synthesis of D₂-DMT Fumarate.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Qualification |
| Indole-3-acetic acid | API Grade | Required |
| N,N-Dimethylamine solution (in THF) | Reagent Grade | Required |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Required |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Reagent Grade | Required |
| Lithium aluminum deuteride (B1239839) (LiAlD₄) | >98% Isotopic Purity | Required |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Required |
| Tetrahydrofuran (B95107) (THF), anhydrous | Anhydrous | Required |
| Fumaric acid | USP Grade | Required |
| Ethanol (B145695) | USP Grade | Required |
Procedure:
-
Amide Formation:
-
To a clean, dry, and inerted reactor, add indole-3-acetic acid and dichloromethane (DCM).
-
Cool the mixture to 0-5 °C.
-
Add 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Stir until the indole-3-acetic acid is fully activated.
-
Slowly add a 2M solution of N,N-dimethylamine in tetrahydrofuran (THF), maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by an in-process control (IPC) such as TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove water-soluble byproducts.
-
Isolate the intermediate, N,N-dimethyl-2-(1H-indol-3-yl)acetamide, and dry under vacuum.
-
-
Reduction and Deuterium Incorporation:
-
In a separate inerted reactor, prepare a suspension of Lithium aluminum deuteride (LiAlD₄) in anhydrous THF.
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of the intermediate amide in anhydrous THF to the LiAlD₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by IPC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to yield crude D₂-DMT freebase.
-
-
Purification and Salt Formation:
-
Purify the crude D₂-DMT freebase using column chromatography or recrystallization to achieve the required purity specification.
-
Dissolve the purified freebase in ethanol.
-
Add a solution of fumaric acid in ethanol to precipitate the D₂-DMT fumarate salt.
-
Isolate the salt by filtration, wash with cold ethanol, and dry under vacuum to a constant weight.
-
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of the final API.[][22]
| Test | Method | Specification (Example) |
| Identity | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Conforms to reference standard |
| Purity | HPLC (UV detection) | ≥ 99.0% |
| Isotopic Purity | ¹H NMR, Mass Spectrometry | ≥ 98% Deuterium incorporation |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Heavy Metals | ICP-MS | Meets USP <232> limits |
| Assay | Titration or HPLC | 98.0% - 102.0% |
Protocol: Isotopic Purity Determination by ¹H NMR
-
Accurately weigh approximately 10 mg of the D₂-DMT fumarate sample and a reference standard of non-deuterated DMT fumarate.
-
Dissolve each in a suitable deuterated solvent (e.g., DMSO-d₆) in separate NMR tubes.
-
Acquire the ¹H NMR spectrum for both samples under identical conditions.
-
Integrate the signal corresponding to the α-protons in the non-deuterated standard.
-
In the D₂-DMT spectrum, the signal for the α-protons should be significantly diminished.
-
Calculate the percentage of deuterium incorporation by comparing the integral of the residual α-proton signal in the D₂-DMT sample to a stable, non-deuterated proton signal within the molecule (e.g., an aromatic proton).
Mechanism of Action: Serotonin (B10506) 5-HT₂A Receptor Signaling
Classic psychedelics primarily exert their effects by acting as agonists at the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[1][2][23][24] Activation of this receptor initiates a complex intracellular signaling cascade.
Caption: Primary signaling pathway of classic psychedelics via the 5-HT₂A receptor.
Upon binding of a psychedelic agonist like psilocin or DMT, the 5-HT₂A receptor activates the Gq/11 protein.[23][25] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[23][26] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[26][27] These events lead to a cascade of downstream effects, ultimately modulating neuronal excitability, gene expression, and promoting neuroplasticity, which are thought to underlie the therapeutic effects of these compounds.[1][2][28]
Conclusion
The synthesis of deuterated psychedelics for clinical use is a complex process that demands strict adherence to GMP principles. A well-defined manufacturing process, robust analytical methods for quality control, and a thorough understanding of the compound's mechanism of action are all critical for ensuring the development of safe and effective therapeutics. These application notes provide a framework for researchers and drug developers to navigate the challenges of producing these novel compounds under a regulated environment.
References
- 1. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210403426A1 - Deuterated n,n-dimethyltryptamine compounds - Google Patents [patents.google.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. mmsholdings.com [mmsholdings.com]
- 10. Good Manufacturing Practices: When Do They Apply? [advarra.com]
- 11. accredit.org [accredit.org]
- 12. Current Good Manufacturing Practice for Phase 1 Investigational Drugs | FDA [fda.gov]
- 13. FDA Guidance for Industry CGMP for Phase 1 Investigational Drugs - ECA Academy [gmp-compliance.org]
- 14. Federal Register :: Current Good Manufacturing Practice and Investigational New Drugs Intended for Use in Clinical Trials [federalregister.gov]
- 15. FDA official clarifies cGMP expectations for investigational drugs | RAPS [raps.org]
- 16. complianceonline.com [complianceonline.com]
- 17. moravek.com [moravek.com]
- 18. openmedscience.com [openmedscience.com]
- 20. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 21. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 24. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 25. ovid.com [ovid.com]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of Action and Key Research Gaps for Psychedelics and Entactogens - Exploring Psychedelics and Entactogens as Treatments for Psychiatric Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Scaling Up the Synthesis of Deuterated Tryptamines for Clinical Use
Introduction
Deuterated tryptamines, particularly analogs of N,N-dimethyltryptamine (DMT) and psilocybin, are gaining significant interest in clinical research for the treatment of various psychiatric and neurological disorders, including major depressive disorder (MDD).[1][2][3][4][5] The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can alter the metabolic fate of these compounds. This modification can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced clearance, by slowing down the rate of metabolic degradation, a phenomenon known as the kinetic isotope effect.[1][6] This extended exposure may enhance the therapeutic window and potentially reduce the required dose and frequency of administration, which is advantageous for clinical applications.[7]
The primary route of metabolism for tryptamines like DMT involves oxidative deamination by monoamine oxidase (MAO).[8] By strategically placing deuterium atoms at metabolically labile positions, typically the α-carbon of the ethylamine (B1201723) side chain, the C-D bond, which is stronger than the C-H bond, is more resistant to cleavage by MAO.[1] This targeted deuteration has been shown to successfully prolong the in-vitro half-life of DMT.[1]
For clinical use, it is imperative to develop synthetic routes that are scalable, reproducible, and compliant with Good Manufacturing Practice (GMP) standards.[1] This ensures the production of high-purity, well-characterized active pharmaceutical ingredients (APIs) for human administration. The following protocols detail scalable methods for the synthesis of deuterated tryptamines, focusing on the reduction of amide intermediates with lithium aluminum deuteride (B1239839) (LiAlD₄), a robust and well-documented approach.[1][8][9][10]
Signaling Pathways of Tryptamines
Tryptamines exert their psychoactive effects primarily through their interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors in the brain. The principal therapeutic effects are associated with agonism at the 5-HT₂A receptor, with contributions from the 5-HT₁A and 5-HT₂C receptors.[1] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and plasticity, which are believed to underlie the therapeutic benefits observed in clinical trials.[2] Some tryptamines also show activity at other receptors like the sigma-1 receptor and trace amine-associated receptor 1 (TAAR1).[2]
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. Psilocybin for major depression trial shows positive results [psychedelichealth.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. bioscientia.de [bioscientia.de]
- 8. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 9. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. shulginresearch.net [shulginresearch.net]
Application Notes and Protocols for Deuterated N,N-Dimethyltryptamine (DMT) in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound with significant potential for therapeutic applications in neuropsychiatric disorders. Its rapid metabolism by monoamine oxidase (MAO), however, results in a short duration of action, posing challenges for clinical use. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, offers a strategy to slow metabolism, thereby extending the pharmacokinetic (PK) profile of the compound without altering its fundamental pharmacodynamic (PD) properties. This modification can lead to a prolonged half-life and increased systemic exposure, potentially enhancing therapeutic efficacy and allowing for more convenient dosing regimens.
This document outlines the application of deuterated DMT (d-DMT), such as the proprietary molecules CYB004 and SPL028, in preclinical animal models of anxiety. While specific behavioral data on deuterated DMT in anxiety models are emerging from commercial entities, detailed peer-reviewed protocols are not yet widely available. Therefore, this application note provides a framework based on the established effects of non-deuterated DMT in rodent anxiety models, coupled with the known pharmacokinetic advantages of deuterated analogues. The protocols herein are designed to guide researchers in evaluating the anxiolytic potential of these next-generation psychoplastogens.
Rationale for Use in Anxiety Models
The primary rationale for using deuterated DMT in anxiety research is its improved pharmacokinetic profile. Deuteration at metabolically active sites, such as the alpha-carbon of the ethylamine (B1201723) side-chain, inhibits degradation by MAO-A.[1] This "kinetic isotope effect" leads to:
-
Extended Half-Life: Preclinical studies in animals have shown that deuteration can increase the half-life of DMT by 2.5- to 2.9-fold.[2]
-
Reduced Clearance: Systemic clearance of deuterated DMT is significantly slower (by 38% to 55%) compared to its non-deuterated counterpart.[2]
-
Increased Bioavailability and Brain Penetration: Deuterated DMT has demonstrated improved bioavailability and a 30% higher brain-to-plasma ratio, suggesting greater central nervous system exposure.[2][3]
These properties may translate into a more sustained engagement of key neural circuits implicated in anxiety, such as those involving the serotonin (B10506) 5-HT2A and sigma-1 receptors. Studies with non-deuterated DMT have shown that while acute high doses can be anxiogenic, its longer-lasting effects may reduce anxiety by facilitating the extinction of fear memories.[4][5] Chronic, low-dose administration (microdosing) of DMT has also been shown to produce anxiolytic and antidepressant-like effects in rodents.[6] Deuterated DMT, with its extended duration, may achieve these therapeutic effects more efficiently and with more flexible dosing paradigms, such as intramuscular or inhaled routes, making it a promising candidate for treating anxiety disorders like Generalized Anxiety Disorder (GAD).[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on deuterated and non-deuterated DMT. This information is crucial for dose selection and study design.
Table 1: Pharmacokinetic Profile of Deuterated DMT (CYB004) vs. DMT in Rodents
| Parameter | DMT | Deuterated DMT (CYB004) | Fold Change | Reference |
| Half-life (t½) | Baseline | ↑ 2.5 - 2.9x | Increased | [2] |
| Clearance (CL) | Baseline | ↓ 38 - 55% | Decreased | [2] |
| Brain:Plasma Ratio | 9.5 | 12.3 | ↑ ~30% | [2][9] |
| Bioavailability (Inhaled) | Baseline | ↑ ~41% | Increased | [3] |
Data derived from preclinical animal models (mice, rats, dogs).
Table 2: Behavioral Effects of Non-Deuterated DMT in Rodent Anxiety Models
| Behavioral Test | Animal Model | Dose (DMT) | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Sprague-Dawley Rat | 10 mg/kg (i.p.) | Acute anxiogenic effect: ↓ time in open arms, ↓ open arm entries. | [4] |
| Open Field Test (OFT) | Sprague-Dawley Rat | 10 mg/kg (i.p.) | Acute anxiogenic effect: ↓ total distance traveled, ↓ rearing. No effect on thigmotaxis. | [4] |
| Fear Conditioning & Extinction | Sprague-Dawley Rat | 10 mg/kg (i.p.) | No effect on fear memory consolidation. Enhanced extinction of cued fear memory (anxiolytic effect). | [4] |
| Fear Conditioning & Extinction | Sprague-Dawley Rat | 1 mg/kg (i.p.)* | Enhanced cued fear extinction memory. | [6][10] |
*Chronic, intermittent "microdosing" schedule.
Signaling Pathways
DMT and its deuterated analogues exert their effects primarily through the serotonergic system, with high affinity for multiple serotonin (5-HT) receptors. The primary receptor implicated in its psychedelic and therapeutic effects is the 5-HT2A receptor .[1] Activation of 5-HT2A receptors, particularly in cortical pyramidal neurons, is believed to be a key driver of the neuroplastic changes associated with psychedelics. These "psychoplastogenic" effects, such as increased dendritic spine growth and synaptogenesis, may underlie the lasting anxiolytic and antidepressant outcomes.[11]
Deuteration does not alter the pharmacodynamic profile, meaning deuterated DMT has a comparable binding affinity for serotonin receptors as non-deuterated DMT.[1][9] Other receptors, including 5-HT1A, 5-HT2C, and the Sigma-1 receptor , also contribute to its complex pharmacology and potential therapeutic effects.[1] The Sigma-1 receptor is particularly relevant to anxiety as it is involved in cellular stress responses and neuroprotection.
Figure 1: Simplified signaling cascade for deuterated DMT in anxiety.
Experimental Protocols
The following protocols are adapted from studies using non-deuterated DMT and are suitable for assessing the anxiolytic potential of deuterated DMT in rodents.[4][6] Researchers should adjust doses based on the specific deuterated analogue and its pharmacokinetic profile. Given the extended half-life of d-DMT, the timing of behavioral testing post-administration is a critical variable to explore.
General Considerations
-
Animals: Adult male or female Sprague-Dawley rats (250-350g) or C57BL/6J mice (20-30g). House animals in a temperature- and humidity-controlled vivarium with a 12:12h light/dark cycle.
-
Drug Formulation: Dissolve deuterated DMT (fumarate salt) in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Administration: Intraperitoneal (i.p.), intramuscular (i.m.), or subcutaneous (s.c.) injection. The route of administration will influence the PK profile.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before behavioral testing. Conduct tests during the light phase.
Protocol: Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Procedure:
-
Administer deuterated DMT or vehicle at the selected dose and route.
-
After a predetermined pretreatment time (e.g., 60 minutes, or longer to assess lasting effects), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Measures:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group, without significant changes in total distance traveled (to rule out hyperactivity).
Protocol: Open Field Test (OFT)
The OFT assesses locomotor activity and anxiety-like behavior in a novel environment.[13]
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer deuterated DMT or vehicle.
-
After the pretreatment interval, place the animal in the center of the open field.
-
Allow the animal to explore for a set duration (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Measures:
-
Total distance traveled (cm) - locomotor activity
-
Time spent in the center zone (s) - anxiety measure
-
Number of entries into the center zone - anxiety measure
-
Rearing frequency - exploratory behavior
-
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the center zone. A decrease in total distance traveled may indicate sedative or anxiogenic effects.
Protocol: Cued Fear Extinction
This paradigm assesses the ability of a compound to reduce a learned fear response, a process relevant to anxiety and trauma-related disorders.[4]
-
Apparatus: A set of conditioning chambers (e.g., one with a grid floor for delivering foot shocks, and a second with different contextual cues for extinction training).
-
Procedure:
-
Day 1: Fear Conditioning: Place the animal in the conditioning chamber. Present an auditory cue (conditioned stimulus, CS; e.g., a tone) that co-terminates with a mild foot shock (unconditioned stimulus, US). Repeat this pairing several times.
-
Day 2: Extinction Training: Administer deuterated DMT or vehicle. After the pretreatment interval, place the animal in the second, novel context. Present the auditory cue (CS) repeatedly without the foot shock.
-
Day 3: Extinction Recall: Place the animal back in the extinction context and present the auditory cue without the shock.
-
-
Measure: Freezing behavior (cessation of all movement except for respiration) during the presentation of the auditory cue.
-
Interpretation: A significant reduction in freezing during the Day 3 recall session in the d-DMT group compared to the vehicle group indicates that the compound enhanced the consolidation of fear extinction memory, which is considered an anxiolytic-like effect.
Figure 2: General experimental workflow for anxiety testing.
Conclusion
Deuterated DMT represents a promising next-generation therapeutic for anxiety disorders. Its enhanced pharmacokinetic profile may overcome the limitations of native DMT, allowing for a more sustained and therapeutically relevant engagement of key neuroplasticity pathways. The protocols and data presented here provide a foundational framework for researchers to investigate the anxiolytic potential of deuterated DMT in preclinical animal models. Future studies should focus on directly characterizing the behavioral effects of specific deuterated analogues like CYB004 and SPL028 in these validated anxiety paradigms to pave the way for clinical translation.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYB004 - Wikipedia [en.wikipedia.org]
- 3. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 4. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychedelicmedicineassociation.org [psychedelicmedicineassociation.org]
- 7. Proprietary DMT molecule shows positive preclinical data [psychedelichealth.co.uk]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. cybin.com [cybin.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring DMT: Endogenous role and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Deuterated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing receptor binding assays for deuterated tryptamines. The protocols are based on established methodologies for tryptamine (B22526) analogs, with specific considerations for their deuterated counterparts. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to modify the pharmacokinetic properties of a compound, often to prolong its metabolic half-life, without significantly altering its primary pharmacological activity, such as receptor binding affinity.[1][2]
Introduction to Deuterated Tryptamines and Receptor Binding
Tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin, are known for their potent interactions with various neurotransmitter receptors, most notably the serotonin (B10506) (5-HT) receptors.[3] Their psychoactive and potential therapeutic effects are primarily attributed to their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4][5]
The strategic deuteration of tryptamines aims to improve their metabolic stability by slowing down enzymatic degradation, a process where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond (the kinetic isotope effect).[6][7] Crucially, studies have shown that the in vitro receptor binding profiles of deuterated tryptamines are comparable to their non-deuterated parent compounds.[1][8] This retention of pharmacology makes them attractive candidates for therapeutic development.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of an unlabeled test compound (e.g., a deuterated tryptamine) to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.[3]
Quantitative Receptor Binding Data
The following tables summarize the in vitro binding affinities (Ki, in nM) of deuterated tryptamines and their non-deuterated counterparts at key serotonin receptors. Lower Ki values indicate a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of D2-DMT and DMT
| Receptor | D2-DMT (Ki, nM) | DMT (Ki, nM) |
| Human 5-HT2A | 180 | 130 |
| Human 5-HT2B | 450 | 520 |
| Human 5-HT2C | 330 | 280 |
| Human 5-HT1A | 96% inhibition @ 10 µM | 97% inhibition @ 10 µM |
| Rat 5-HT1B | 72% inhibition @ 10 µM | 76% inhibition @ 10 µM |
| Human 5-HT5A | 80% inhibition @ 10 µM | 88% inhibition @ 10 µM |
| Human 5-HT6 | 76% inhibition @ 10 µM | 84% inhibition @ 10 µM |
| Human 5-HT7 | 96% inhibition @ 10 µM | 96% inhibition @ 10 µM |
Data for CYB004 (a deuterated DMT analog) and DMT were used for this table.[11] For some receptors, the binding affinity was expressed as percent inhibition at a 10 µM concentration, where a higher percentage indicates stronger binding.
Table 2: Binding Affinities (Ki, nM) of Psilocin and its Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |
This data for non-deuterated analogs provides a reference for expected binding profiles.[3]
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, which can be readily adapted for deuterated tryptamines.
Materials and Reagents
-
Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).
-
Deuterated Tryptamine (Test Compound): Synthesized and purified, with concentration accurately determined.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor (e.g., 10 µM serotonin or ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).[12]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Experimental Procedure
-
Preparation:
-
Prepare serial dilutions of the deuterated tryptamine test compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration near its Kd value.
-
Dilute the cell membrane preparation in assay buffer to the appropriate protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.
-
Competition Wells: Add cell membranes, radioligand, and varying concentrations of the deuterated tryptamine.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the deuterated tryptamine concentration.
-
Fit the data using non-linear regression to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a Radioligand Binding Assay.
Signaling Pathways
Tryptamines, particularly at the 5-HT2A receptor, primarily signal through the Gq protein-coupled pathway.
Activation of the 5-HT2A receptor by a tryptamine agonist initiates a cascade of intracellular events.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
This pathway illustrates how the binding of a tryptamine to the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which lead to a variety of downstream cellular responses.[4][13]
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N, N-Dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 7. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cybin.com [cybin.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cybin.com [cybin.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis of Deuterated N,N-Dimethyltryptamine (DMT-d) in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic with therapeutic potential for various psychiatric disorders. However, its clinical utility is limited by its rapid metabolism and short duration of action.[1][2] Deuteration of DMT (DMT-d), such as in compounds like SPL028, is a strategy to prolong its pharmacokinetic profile by slowing its metabolic clearance.[2][3][4] In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely-moving animals, allowing for the direct measurement of unbound drug concentrations at the site of action.[5][6][7] These application notes provide a comprehensive protocol for the use of in vivo microdialysis to study the pharmacokinetics of deuterated DMT in the rodent brain.
Quantitative Data Summary
The following tables summarize relevant quantitative data for both DMT and its deuterated analogs. Direct in vivo microdialysis data for deuterated DMT in the brain is not yet extensively published; therefore, data from related studies are presented to provide a comprehensive overview.
Table 1: In Vivo Microdialysis of Endogenous DMT in the Rat Brain
| Brain Region | Mean DMT Concentration (nM ± s.e.m.) | Animal Model | Reference |
| Medial Prefrontal Cortex (mPFC) | 0.66 ± 0.08 | Rat | [8] |
| Somatosensory Cortex Barrel Field (S1BF) | 0.54 ± 0.11 | Rat | [8] |
| Pineal Gland | Presence Detected | Rat | [9][10][11] |
Table 2: Pharmacokinetic Parameters of Deuterated DMT (SPL028/CYB004) from Human and In Vitro Studies
| Parameter | Value | Model System | Reference |
| Half-life (t½) | 223.4 min | Human Hepatocytes (96.6% D₂-DMT) | [3] |
| Intrinsic Clearance | 7.3 µL/min/million cells | Human Hepatocytes (96.6% D₂-DMT) | [3] |
| Maximum Plasma Concentration (Cmax) | 81.5 ± 34.3 ng/mL | Healthy Volunteers (72.8 mg IV) | [2] |
| Area Under the Curve (AUC) | 1602 to 3762 min*ng/mL | Healthy Volunteers | [2] |
Experimental Protocols
This section details the methodology for conducting in vivo microdialysis to determine the brain concentration of deuterated DMT. The protocol is adapted from established methods for DMT and other small molecules.[5][9][10]
1. Animal Model and Surgical Preparation
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Acclimation: House animals in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle for at least one week prior to surgery. Provide ad libitum access to food and water.
-
Anesthesia: Induce and maintain anesthesia with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture. Monitor body temperature and maintain at 37°C with a heating pad.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas (e.g., Paxinos and Watson) to determine the coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Drill a small burr hole at the determined coordinates.
-
Implant a guide cannula (e.g., CMA 12) to the desired depth above the target region.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for at least 3-5 days before the microdialysis experiment.
-
2. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, place the rat in a microdialysis cage that allows for free movement. Gently insert the microdialysis probe (e.g., CMA 12, with a molecular weight cut-off appropriate for DMT, typically 20 kDa) through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a syringe pump and the outlet to a collection microvial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of aCSF should be (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.
-
-
Equilibration: Allow the system to equilibrate for 90-120 minutes to establish a stable baseline. Discard the dialysate collected during this period.
-
Sample Collection:
-
Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Administer deuterated DMT at the desired dose and route (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Continue collecting dialysate samples at 10- or 20-minute intervals for up to 4-6 hours post-administration.
-
Immediately place collected vials on dry ice or in a freezer at -80°C to prevent degradation pending analysis.
-
3. Analytical Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required for the sensitive and specific quantification of deuterated DMT.
-
Sample Preparation: Due to the low concentrations expected in the dialysate, direct injection of the sample is often preferred to minimize sample loss.[9][10]
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for deuterated DMT and an appropriate internal standard (e.g., a different deuterated isotopologue of DMT) must be determined.
-
-
Calibration: Prepare calibration standards in aCSF to match the matrix of the samples. The concentration range should cover the expected levels in the dialysate.
Visualizations
Signaling Pathways of DMT
Caption: DMT signaling through 5-HT2A, Sigma-1, and TAAR1 receptors.
Experimental Workflow for In Vivo Microdialysis of Deuterated DMT
Caption: Workflow for deuterated DMT in vivo microdialysis study.
Logical Relationship of Deuteration on DMT Pharmacokinetics
Caption: Impact of deuteration on DMT's metabolic pathway and effects.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. cybin.com [cybin.com]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docdroid.net [docdroid.net]
Application Notes and Protocols: PET Imaging with Radiolabeled Deuterated N,N-Dimethyltryptamine ([¹¹C]d₈-DMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltryptamine (B1679369) (DMT) is an endogenous psychedelic compound with therapeutic potential for various psychiatric disorders. However, its rapid metabolism by monoamine oxidase A (MAO-A) results in a short duration of action, limiting its clinical utility.[1][2] Deuteration of DMT, specifically at the metabolically labile sites, has been shown to significantly increase its metabolic stability and prolong its half-life in vitro.[1][3][4] Positron Emission Tomography (PET) is a powerful molecular imaging technique that can be used to study the in vivo pharmacokinetics, biodistribution, and receptor occupancy of drug candidates.
These application notes describe a hypothetical PET imaging study using a radiolabeled deuterated DMT analog, [¹¹C]d₈-DMT, to investigate its potential as a superior imaging agent and therapeutic compared to its non-deuterated counterpart. The protocols provided are based on established methodologies for PET imaging of psychoactive compounds and the known pharmacology of DMT.
Rationale for Deuteration
Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[1] Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.[1][5][6] For DMT, metabolism primarily occurs via N-demethylation and deamination of the ethylamine (B1201723) side chain.[2] Perdeuteration of the N,N-dimethyl groups and the ethylamine side chain (d₈-DMT) is hypothesized to significantly reduce metabolism by MAO-A, leading to increased brain uptake and a longer residence time.
Proposed Radiotracer: [¹¹C]d₈-DMT
For this protocol, we propose the use of d₈-N,N-dimethyltryptamine labeled with carbon-11 (B1219553) ([¹¹C]d₈-DMT). Carbon-11 is a positron-emitting radionuclide with a short half-life (20.4 minutes), suitable for PET imaging studies.
Table 1: Comparison of Hypothesized Properties of [¹¹C]DMT and [¹¹C]d₈-DMT
| Property | [¹¹C]DMT | [¹¹C]d₈-DMT | Rationale for Difference |
| Metabolic Stability | Low | High | Deuteration at metabolically vulnerable sites slows enzymatic degradation by MAO-A.[1][4] |
| Brain Uptake | Moderate | Higher | Reduced peripheral metabolism leads to higher circulating concentrations and greater blood-brain barrier penetration. |
| Effective Half-life in Brain | Short | Longer | Slower clearance from the brain due to reduced local metabolism. |
| Signal-to-Noise Ratio | Good | Excellent | Higher target accumulation and lower non-specific binding due to reduced radiometabolites. |
Experimental Protocols
I. Radiosynthesis of [¹¹C]d₈-DMT
This protocol is adapted from standard methods for ¹¹C-methylation of amine precursors.
Objective: To synthesize [¹¹C]d₈-DMT from its desmethyl precursor (d₇-N-methyltryptamine) via N-methylation with [¹¹C]methyl iodide.
Materials:
-
d₇-N-methyltryptamine precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid
-
Sterile water for injection, USP
-
0.9% Sodium chloride for injection, USP
-
Sterile filter (0.22 µm)
Procedure:
-
Produce [¹¹C]CH₃I from [¹¹C]CO₂ via the gas-phase method.
-
Dissolve the d₇-N-methyltryptamine precursor (1-2 mg) in anhydrous DMF (300 µL).
-
Add sodium hydride (2-3 mg) to the precursor solution and heat at 80°C for 5 minutes.
-
Bubble the [¹¹C]CH₃I through the reaction mixture at 80°C for 5 minutes.
-
Quench the reaction with 500 µL of HPLC mobile phase.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹¹C]d₈-DMT.
-
Reformulate the collected fraction into a sterile, injectable solution using a solid-phase extraction cartridge (e.g., C18 Sep-Pak), eluting with ethanol (B145695) and diluting with sterile saline.
-
Perform quality control analysis for radiochemical purity, chemical purity, specific activity, and sterility.
II. Animal PET Imaging Protocol (Rodent Model)
Objective: To compare the in vivo biodistribution and pharmacokinetics of [¹¹C]d₈-DMT and [¹¹C]DMT in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
[¹¹C]d₈-DMT and [¹¹C]DMT radiotracers
-
Tail vein catheter
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal in the PET scanner.
-
Perform a CT or MR scan for anatomical co-registration.
-
Inject a bolus of [¹¹C]d₈-DMT or [¹¹C]DMT (5-10 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
At the end of the imaging session, euthanize the animal and collect blood and major organs (brain, heart, lungs, liver, kidneys, muscle, bone) for biodistribution analysis using a gamma counter.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images to generate time-activity curves (TACs) for various brain regions and peripheral organs.
Table 2: Hypothetical Biodistribution Data in Rats (% Injected Dose per Gram at 30 min post-injection)
| Organ | [¹¹C]DMT | [¹¹C]d₈-DMT |
| Brain | 1.5 ± 0.3 | 2.5 ± 0.4 |
| Heart | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Lungs | 5.8 ± 1.2 | 4.5 ± 0.9 |
| Liver | 10.2 ± 2.5 | 8.1 ± 1.9 |
| Kidneys | 8.5 ± 1.8 | 6.5 ± 1.5 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 |
III. Human PET Imaging Protocol
Objective: To evaluate the brain kinetics, receptor occupancy, and safety of [¹¹C]d₈-DMT in healthy human volunteers.
Study Design: A single-blind, placebo-controlled study.
Participants: Healthy adult volunteers with no history of major psychiatric or neurological disorders.
Procedure:
-
Obtain informed consent from all participants.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling.
-
Position the participant's head in the PET scanner with a head-holder to minimize motion.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]d₈-DMT (370-555 MBq).
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect serial arterial blood samples throughout the scan to measure the arterial input function and analyze for radiometabolites.
-
Monitor vital signs and subjective effects throughout the study.
-
For receptor occupancy studies, a baseline scan is followed by a second scan after administration of a blocking agent (e.g., a 5-HT₂A receptor antagonist like ketanserin).
Data Analysis:
-
Reconstruct dynamic PET images.
-
Co-register PET images to the individual's MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including cortical areas, thalamus, and cerebellum.
-
Generate time-activity curves for each ROI.
-
Perform kinetic modeling (e.g., using a two-tissue compartment model) to estimate parameters such as the volume of distribution (Vₜ).
-
Calculate receptor occupancy as the percentage reduction in Vₜ after administration of the blocking agent.
Visualizations
DMT Signaling Pathway
Caption: Simplified signaling pathway of DMT via the 5-HT₂A receptor.
Experimental Workflow for Human PET Imaging
Caption: Workflow for a human [¹¹C]d₈-DMT PET imaging study.
Conclusion
The use of radiolabeled deuterated DMT, such as [¹¹C]d₈-DMT, in PET imaging studies holds significant promise for advancing our understanding of DMT's pharmacokinetics and pharmacodynamics. The enhanced metabolic stability of deuterated analogs is expected to result in a superior imaging agent with higher brain uptake and a longer duration of action, facilitating more accurate quantification of receptor binding and occupancy. The protocols outlined here provide a framework for conducting preclinical and clinical PET studies with this novel class of radiotracers, which could ultimately aid in the development of DMT-based therapeutics with improved clinical profiles.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022117359A1 - Deuterated or partially deuterated n,n-dimethyltryptamine compounds - Google Patents [patents.google.com]
- 3. US12251371B2 - Deuterated or partially deuterated N,N-dimethyltryptamine compounds - Google Patents [patents.google.com]
- 4. Comparison of the brain levels of N,N-dimethyltryptamine and alpha, alpha, beta, beta-tetradeutero-N-N-dimethyltryptamine following intraperitoneal injection. The in vivo kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated DMT Synthesis
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during the synthesis of deuterated N,N-dimethyltryptamine (DMT).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or Incomplete Deuterium (B1214612) Incorporation
Symptom: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis shows lower than expected isotopic enrichment or a mixture of different isotopologues (e.g., a mix of D5 and D6 when D6 was the target).
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Reagent Activity | The primary deuterating agent, such as Lithium Aluminum Deuteride (LiAlD₄), is highly reactive with atmospheric moisture. Ensure your LiAlD₄ is fresh, handled under a strict inert atmosphere (argon or nitrogen), and that all solvents (e.g., THF) are anhydrous. |
| Insufficient Deuterating Reagent | For reactions involving a mixture of reducing agents like LiAlH₄ and LiAlD₄, the ratio directly impacts the final deuteration level. An excess of the deuterating reagent may be required to drive the reaction to completion. For a target of D2-DMT via amide reduction, using 1.8 to 2.0 equivalents of LiAlD₄ has been reported to be effective.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. For LiAlH₄/LiAlD₄ reductions of the amide intermediate, warming the reaction to 60°C can help ensure it goes to completion.[1] |
| H/D Scrambling or Back-Exchange | Protic solvents (H₂O, methanol, ethanol) during workup or purification can cause back-exchange, especially if there are labile deuterium atoms. Whenever possible, use deuterated solvents for extraction and chromatography. Minimize contact time with non-deuterated protic solvents and ensure aqueous layers are thoroughly removed before solvent evaporation. |
Issue 2: Formation of Significant Byproducts
Symptom: The crude product shows multiple spots on TLC or significant impurity peaks in GC-MS or LC-MS analysis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Wrong Choice of Reducing Agent | In reductive amination of tryptamine (B22526), using sodium borohydride (B1222165) (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN) can lead to the formation of tetrahydro-β-carboline (THBC) as the major product instead of DMT.[2] |
| Pictet-Spengler Reaction | Acidic conditions in reductive amination or Eschweiler-Clarke reactions can promote the cyclization of tryptamine with formaldehyde (B43269) to form β-carboline byproducts. Carefully control the pH and temperature. For reductive amination, maintaining a cool temperature (on ice) is recommended. |
| Reaction with Chlorinated Solvents | Using dichloromethane (B109758) (DCM) for extraction can lead to the formation of an undesired quaternary ammonium (B1175870) salt byproduct, N-chloromethyl-N,N-dimethyltryptamine chloride.[1] Avoid using DCM for workup and purification; consider alternatives like ethyl acetate (B1210297) or tert-butyl methyl ether (TBME). |
| Impure Starting Materials | Using aqueous formaldehyde solution instead of paraformaldehyde in reductive amination can sometimes lead to incomplete conversion of the starting tryptamine.[2] Ensure all starting materials are of high purity. |
Issue 3: Difficulty in Product Purification
Symptom: The final product is an oil that won't crystallize, or chromatographic separation fails to remove persistent impurities.
| Potential Cause | Troubleshooting Steps & Solutions |
| Residual Impurities | Small amounts of unreacted starting materials or byproducts can inhibit crystallization. Consider a slurry purification step with a suitable solvent like hot tert-butyl methyl ether (TBME) to remove certain impurities before final purification.[1] |
| Product Form | The freebase form of DMT can be an oil or a low-melting solid. Conversion to a stable salt, such as a fumarate (B1241708) or hemifumarate, often yields a crystalline solid that is easier to handle, purify by recrystallization, and store long-term.[1][3][4] Ethanol or isopropanol (B130326) are suitable solvents for fumarate salt formation.[1] |
| Chromatographic Conditions | If using column chromatography, ensure the chosen solvent system provides good separation between the product and impurities. A gradient elution might be necessary. Ensure the silica (B1680970) gel is not too acidic, which can cause product degradation or streaking. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare deuterated DMT? A1: The two primary routes are:
-
Reduction of an Amide Intermediate: This involves reacting indole-3-acetic acid with a deuterated or non-deuterated dimethylamine (B145610) source to form an amide, which is then reduced using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄). This method is versatile for introducing deuterium at the α-carbon (D2), the N-methyl groups (D6), or both (D8).[1]
-
Deuterated Eschweiler-Clarke Reaction: This is a reductive amination method that uses tryptamine as a starting material and methylates it using deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOH) to produce N,N-di(trideuteriomethyl)tryptamine (D6-DMT).[5][6]
Q2: How can I achieve a specific level of deuteration, for example, D2-DMT? A2: To synthesize D2-DMT (deuteration at the α-carbon of the ethylamine (B1201723) side chain), you would typically use the amide reduction route. The intermediate 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide is reduced with LiAlD₄. The level of deuteration can be controlled by the ratio of LiAlD₄ to LiAlH₄ used in the reduction step.[1]
Q3: How do I synthesize D6-DMT? A3: D6-DMT (deuteration on both N-methyl groups) can be synthesized via two main approaches. The first is the amide reduction pathway, where indole-3-acetic acid is coupled with deuterated dimethylamine ( (CD₃)₂NH ) followed by reduction with a non-deuterated reducing agent like LiAlH₄.[1] The second approach is the Eschweiler-Clarke reaction on tryptamine using deuterated formaldehyde and deuterated formic acid.[5][6]
Q4: How stable is deuterated DMT and how should it be stored? A4: DMT itself is a relatively stable molecule. Studies have shown it to be stable for at least 12 months when stored at refrigerator temperatures and can withstand freeze-thaw cycles.[5] For long-term stability, especially to prevent potential oxidation to N-oxides, it is recommended to store the compound as a crystalline salt (e.g., fumarate) in a tightly sealed container, protected from light, in a cool, dry place.
Q5: What analytical techniques are best for confirming isotopic purity? A5: A combination of techniques is recommended for a thorough analysis:
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the distribution of isotopologues by analyzing the mass-to-charge ratio of the molecular ion. It allows for the precise calculation of isotopic enrichment.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of deuteration by observing the disappearance or reduction of specific proton signals. ²H NMR directly detects the deuterium atoms, confirming their presence and chemical environment.[7][10]
Data Presentation
Table 1: Isotopic Enrichment of D2-DMT via Amide Reduction with Varying LiAlH₄/LiAlD₄ Ratios
This table summarizes the resulting isotopic distribution from the reduction of 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide using different ratios of solid LiAlH₄ and LiAlD₄. This method allows for the tunable synthesis of DMT with varying levels of deuteration at the α-carbon position.
| Entry | LiAlH₄ (%) | LiAlD₄ (%) | D0-DMT (%) | D1-DMT (%) | D2-DMT (%) |
| 1 | 100 | 0 | 99.8 | 0.2 | 0.0 |
| 2 | 75 | 25 | 55.4 | 37.5 | 7.1 |
| 3 | 50 | 50 | 23.3 | 49.3 | 27.4 |
| 4 | 25 | 75 | 5.3 | 31.2 | 63.5 |
| 5 | 10 | 90 | 1.1 | 14.1 | 84.8 |
| 6 | 0 | 100 | 0.0 | 2.5 | 97.5 |
Data adapted from "Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine". All final products were obtained as fumarate salts with >99% purity as measured by HPLC. Isotopic ratios were measured by LCMS.[1]
Experimental Protocols
Protocol 1: Synthesis of D6-DMT and D8-DMT via Amide Reduction
This protocol describes the synthesis starting from indole-3-acetic acid, proceeding through an amide intermediate, followed by reduction.
Step A: Synthesis of 2-(1H-indol-3-yl)-N,N-di(trideuteriomethyl)-2-oxoacetamide (Amide Intermediate for D6/D8-DMT)
-
To a stirred solution of indole-3-acetic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl, 1.2 eq).
-
Stir the mixture at ambient temperature for 1-2 hours.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by deuterated dimethylamine hydrochloride ((CD₃)₂NH·HCl, 1.5 eq).
-
Stir the reaction mixture at ambient temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or a slurry with a suitable solvent like tert-butyl methyl ether (TBME) to yield the pure amide. A reported yield for this step is 58%.[1]
Step B: Reduction of Amide to D6-DMT or D8-DMT
-
Under an inert atmosphere (argon), suspend the deuterated amide from Step A (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension in an ice bath.
-
For D6-DMT: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~1.8 eq) in THF.
-
For D8-DMT: Slowly add a solution of Lithium Aluminum Deuteride (LiAlD₄, ~1.8 eq) in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0°C and carefully quench the reaction by a reverse quench: slowly add the reaction mixture to a cold, stirred 25% aqueous solution of Rochelle's salt (potassium sodium tartrate). This procedure helps control the exothermic reaction and off-gassing.[1]
-
Stir the resulting mixture until two clear layers form.
-
Separate the layers and extract the aqueous layer with a non-chlorinated solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude freebase of D6-DMT or D8-DMT. Reported yields for the reduction are ~97%.[1]
-
The crude product can be further purified by conversion to its fumarate salt.
Visualizations
Caption: Synthetic workflow for D6 and D8-DMT via amide reduction.
Caption: Troubleshooting flowchart for low isotopic purity issues.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Deuterated N,N-Dimethyltryptamine (DMT)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of deuterated N,N-dimethyltryptamine (DMT) from synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of deuterated DMT?
A1: The impurity profile largely depends on the synthetic route. For deuterated DMT, a common synthesis involves the reduction of an N,N-dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Potential impurities from this route include:
-
Unreacted Starting Material: Residual N,N-dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide.
-
Partially Reduced Intermediates: While LiAlD₄ is a powerful reducing agent, incomplete reaction could theoretically lead to intermediate species.[1]
-
Solvent Adducts: If chlorinated solvents like dichloromethane (B109758) (DCM) are used during workup or purification, a quaternary ammonium (B1175870) salt byproduct (N-chloromethyl-N,N-dimethyltryptammonium chloride) can form over time.[2][3]
-
Reagent Residues: Residual lithium and aluminum salts from the reduction step.
-
Colored Impurities: High-molecular-weight byproducts or degradation products that can cause discoloration (e.g., yellow or orange oils).[4]
Q2: Which purification method is most effective for achieving high-purity deuterated DMT?
A2: A multi-step purification approach is often the most effective.
-
Aqueous Acid-Base Extraction: This is a crucial first step to remove non-basic impurities and residual salts from the crude reaction mixture.
-
Recrystallization: This is a highly effective technique for removing a wide range of impurities and typically yields high-purity crystalline material.[4] Heptane (B126788) is a commonly recommended solvent.[4]
-
Column Chromatography: For separating DMT from structurally similar alkaloids (e.g., N-methyltryptamine (NMT) or β-carbolines) that may be present, silica (B1680970) gel column chromatography is the preferred method.[5]
Q3: How can I assess the purity of my final deuterated DMT product?
A3: Several analytical techniques are used to confirm the purity and identity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often achieving >99% for well-purified samples.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern, which is crucial for verifying deuteration, and can quantify volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample and to determine the appropriate solvent system for column chromatography.[8]
Troubleshooting Guides
Issue 1: Recrystallization yields an oil instead of crystals ("oiling out").
| Question | Possible Cause & Explanation | Recommended Solution |
| Why did my product form an oil instead of crystals? | The compound may be coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling too rapidly. The presence of significant impurities can also depress the melting point, leading to oiling out.[9] | 1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (e.g., 1-2 mL of heptane) to decrease the saturation point.[9] 2. Slow Cooling: Allow the flask to cool slowly to room temperature, insulated from cold surfaces. Do not place it directly in an ice bath.[9] 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth. |
Issue 2: Low recovery of product after recrystallization.
| Question | Possible Cause & Explanation | Recommended Solution |
| Why is my yield so low after recrystallization? | 1. Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even at low temperatures.[9] 2. Premature Crystallization: Crystals forming during a hot filtration step can lead to product loss. 3. Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete. | 1. Concentrate the Mother Liquor: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization to recover more product.[10] 2. Minimize Transfer Loss: During hot filtration, use a pre-heated funnel and a minimal amount of hot solvent to rinse the flask and filter paper. 3. Optimize Cooling: After slow cooling to room temperature, place the flask in a refrigerator and then a freezer to maximize crystal precipitation.[4] |
Issue 3: Final product is discolored (e.g., yellow or tan).
| Question | Possible Cause & Explanation | Recommended Solution |
| My crystals are not white. How can I remove the color? | The discoloration is due to colored, often high-molecular-weight, impurities that co-precipitate with the DMT.[4] | 1. Activated Carbon Treatment: During the recrystallization process, dissolve the impure solid in the hot solvent, then add a very small amount of activated carbon. Boil the solution for a few minutes. The carbon will adsorb the colored impurities. Remove the carbon via hot gravity filtration before cooling the solution to crystallize the product. Caution: Using too much activated carbon can adsorb your product, reducing the yield.[4] 2. Second Recrystallization: Performing the recrystallization procedure a second time can often significantly improve the color and purity of the final product. |
Issue 4: Poor separation during column chromatography.
| Question | Possible Cause & Explanation | Recommended Solution |
| My compounds are not separating well on the silica column. | 1. Incorrect Solvent System (Eluent): The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, causing them to remain on the column. 2. Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to poor separation.[11] 3. Overloading the Column: Applying too much crude material relative to the amount of silica gel.[4] | 1. Optimize Eluent with TLC: Before running the column, test different solvent systems using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.3.[4] 2. Proper Packing Technique: Pack the column using a slurry method (mixing silica with the initial eluent before pouring) to ensure a uniform, bubble-free bed. Gently tap the column as the silica settles.[12] 3. Follow Loading Ratios: Use a silica-to-crude-product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult separations.[4] |
Data Presentation
Table 1: Comparison of Purification Techniques for Deuterated DMT
| Technique | Primary Function | Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup of crude product | Non-basic organic impurities, inorganic salts | Low to Moderate | High capacity, removes bulk impurities | Does not separate DMT from other basic impurities (e.g., NMT) |
| Recrystallization | High-purity crystallization | Unreacted starting materials, some colored byproducts, compounds with different solubility profiles | >99%[7][13] | Simple, effective for high purification, yields stable crystalline product | Potential for product loss in mother liquor, may not remove structurally very similar impurities |
| Column Chromatography | Separation of compound mixtures | Structurally similar alkaloids (e.g., NMT, β-carbolines), polar and non-polar impurities | >99.9%[5][7] | High resolving power for complex mixtures | More complex, time-consuming, requires more solvent, potential for product loss on the column |
| Sublimation | Purification of solids | Non-volatile impurities | High | Can yield very pure crystals, solvent-free | Not suitable for all compounds, requires specialized equipment |
Experimental Protocols
Protocol 1: Recrystallization of Deuterated DMT Freebase
-
Solvent Selection: Heptane is a suitable solvent as DMT is highly soluble in hot heptane but sparingly soluble at room temperature.[4]
-
Dissolution: Place the crude deuterated DMT solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (heptane) on a hot plate. Add the minimum amount of hot solvent dropwise to the flask containing the DMT until it is fully dissolved.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for 2-3 minutes, and perform a hot gravity filtration to remove the carbon.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize yield, subsequently place the flask in a refrigerator and then a freezer.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate (B1210297) or methanol) that provides good separation and an Rf value of ~0.3 for DMT.[4]
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass chromatography column with cotton or glass wool.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[12]
-
Add another layer of sand on top of the settled silica bed.
-
Run solvent through the column until the bed is stable and the solvent level is at the top of the sand.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude DMT mixture in a minimal amount of a relatively non-polar solvent (like dichloromethane).[4]
-
Carefully pipette the solution onto the top of the silica column.
-
Allow the sample solution to drain into the silica bed until the liquid surface is level with the sand.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and let it drain into the bed. Repeat this step once more.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure deuterated DMT.[8]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualizations
Caption: Figure 1: General Purification Workflow for Deuterated DMT.
Caption: Figure 2: Detailed Recrystallization Protocol.
Caption: Figure 3: Troubleshooting Purification Issues.
References
- 1. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 2. Chromatography [chem.rochester.edu]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TLC Megathread - How to test plants, extracts and other drugs - Plant Analysis and Substance Testing - Welcome to the DMT-Nexus [dmt-nexus.me]
- 9. silicycle.com [silicycle.com]
- 10. Quantitative analysis of dimethyl titanocene by iodometric titration, gas chromatography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 13. scribd.com [scribd.com]
Preventing isotopic scrambling in tryptamine deuteration
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing isotopic scrambling during the deuteration of tryptamine (B22526). It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
Issue 1: Low Deuterium (B1214612) Incorporation
| Possible Cause | Recommended Solution |
| Incomplete reaction | Extend the reaction time or increase the temperature according to the protocol. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Inactive catalyst or reagent | Use fresh, high-quality deuterated reagents and catalysts. For enzymatic reactions, ensure the enzyme is active and used under optimal pH and temperature conditions.[1] |
| Presence of protic impurities | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent H/D exchange with residual water or other protic sources. |
| Suboptimal reaction conditions | Optimize reaction parameters such as solvent, temperature, and pressure. For instance, in Raney nickel-catalyzed reductions, adjusting D2 pressure can improve incorporation.[2] |
Issue 2: Isotopic Scrambling Observed in the Final Product
| Possible Cause | Recommended Solution |
| Side reactions or rearrangements | Use milder reaction conditions. For example, in chemical reductions, choose a more selective reducing agent. Enzymatic methods often provide higher selectivity and can prevent scrambling.[1][3] |
| Back-exchange during workup or purification | Minimize exposure to protic solvents (e.g., water, methanol) during extraction and chromatography. Use deuterated solvents for workup where possible. Perform purification steps at low temperatures to reduce the rate of exchange.[4] |
| Unstable label position | If deuterating at an exchangeable position (e.g., on a heteroatom), consider the pH of the environment. Near-neutral pH can sometimes minimize exchange. For stable labeling, target non-exchangeable C-H bonds.[4] |
| Radical intermediates in the reaction mechanism | For reactions that may involve radical intermediates, such as certain Grignard reagent formations, optimizing initiation and maintaining a gentle reaction temperature can help minimize scrambling.[5] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in tryptamine deuteration?
A1: Isotopic scrambling refers to the undesired migration of a deuterium label from its intended position to other positions within the tryptamine molecule, or its complete loss and replacement with hydrogen.[5] This is problematic because it leads to a heterogeneous product mixture, making it difficult to study specific kinetic isotope effects or to develop deuterated drugs with consistent pharmacological profiles.
Q2: Which methods are best for achieving selective deuteration of tryptamine with minimal scrambling?
A2: Enzymatic methods, such as the decarboxylation of L-tryptophan in a deuterated medium using L-aromatic amino acid decarboxylase, are highly selective and can produce tryptamine labeled at specific positions with minimal scrambling.[1][3][6] Chemical methods like reductive amination or reduction of nitriles can also be effective, but require careful optimization of catalysts and reaction conditions to avoid scrambling.[2]
Q3: How can I determine the isotopic purity and the position of the deuterium label in my tryptamine product?
A3: The most powerful techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR can be used to determine the degree of deuterium incorporation by observing the disappearance or reduction of a signal at a specific position.[1]
-
High-Resolution Mass Spectrometry (HR-MS) can determine the overall isotopic enrichment by accurately measuring the mass of the deuterated molecule and its isotopologues.[7][8]
-
Tandem MS (MS/MS) can provide positional information by analyzing the fragmentation patterns of the deuterated molecule.[5]
Q4: What are the key considerations for storing deuterated tryptamine to prevent back-exchange?
A4: To prevent the loss of deuterium over time, store deuterated tryptamine under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C). Avoid exposure to moisture and protic solvents. Storing the compound in a solid, crystalline form is generally more stable than in solution.[4]
Experimental Protocols
Protocol 1: Enzymatic Deuteration of Tryptamine at the C1 Position
This protocol is based on the enzymatic decarboxylation of L-tryptophan in a deuterated medium.
Materials:
-
L-tryptophan
-
L-aromatic amino acid decarboxylase (AADC)
-
Pyridoxal 5'-phosphate (PLP)
-
Deuterated buffer (e.g., 50 mM Tris-DCl in D₂O, pD 8.0)
-
D₂O (99.9 atom % D)
Procedure:
-
Dissolve L-tryptophan and a catalytic amount of PLP in the deuterated Tris-DCl buffer.
-
Add AADC enzyme to the solution.
-
Incubate the reaction mixture at 37°C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by heating or adding an organic solvent.
-
Extract the deuterated tryptamine with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the deuterated tryptamine using column chromatography on silica (B1680970) gel.
Protocol 2: Chemical Deuteration via Reductive Amination
This protocol describes a general method for introducing deuterium at the α and β positions of the ethylamine (B1201723) side chain.
Materials:
-
Indole-3-acetaldehyde
-
Ammonium chloride-d₄ (ND₄Cl)
-
Sodium cyanoborodeuteride (NaBD₃CN)
-
Anhydrous methanol-d₄ (CD₃OD)
Procedure:
-
Dissolve indole-3-acetaldehyde and ND₄Cl in anhydrous CD₃OD under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add NaBD₃CN portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding D₂O.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Tryptamine Deuteration Methods
| Method | Deuterium Source | Typical Incorporation Efficiency | Selectivity | Key Advantages | Potential Issues |
| Enzymatic Decarboxylation | D₂O | >95% | High (specific positions) | Mild conditions, high selectivity, minimal scrambling.[1][3] | Enzyme cost and stability. |
| Catalytic Reduction (e.g., Raney Ni) | D₂ gas | Variable (can be >95%) | Good for α,β-dideuteration | Scalable, high incorporation possible.[2] | Potential for scrambling, requires specialized equipment for D₂ gas. |
| Reductive Amination | NaBD₄, NaBD₃CN | >90% | Good for α,β-dideuteration | Versatile, uses common reagents. | Stoichiometric use of deuterated reagents. |
| Acid/Base Catalyzed H/D Exchange | D₂O, deuterated acids/bases | Variable | Can be non-selective | Simple procedure. | High risk of scrambling, harsh conditions. |
Visualizations
Caption: Workflow for the enzymatic deuteration of tryptamine.
Caption: Common causes leading to isotopic scrambling.
References
- 1. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LiAlD₄ Reduction of Indole Amides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of lithium aluminum deuteride (B1239839) (LiAlD₄) reduction of indole (B1671886) amides. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the LiAlD₄ reduction of indole amides, offering potential causes and solutions.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired amine. What are the possible causes and how can I improve the conversion?
A1: Incomplete reduction is a common issue that can often be resolved by optimizing several reaction parameters.
-
Insufficient LiAlD₄: Amides are less reactive than esters and require a sufficient excess of the reducing agent. For primary and secondary amides, the acidic N-H protons will consume one equivalent of the hydride.
-
Solution: Increase the equivalents of LiAlD₄. A common starting point is 1.5-2.0 equivalents for tertiary amides and 2.5-3.0 equivalents for primary and secondary amides.
-
-
Low Reaction Temperature: While initial addition of the amide to the LiAlD₄ suspension is often performed at 0 °C to control the initial exothermic reaction, the reduction itself may require higher temperatures to proceed at a reasonable rate.
-
Solution: After the initial addition, allow the reaction to warm to room temperature and then heat to reflux in the chosen solvent (e.g., THF, diethyl ether). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Poor LiAlD₄ Quality: Lithium aluminum hydride and its deuterated analog are highly sensitive to moisture. Deactivated reagent will have significantly reduced reactivity.
-
Solution: Use a fresh bottle of LiAlD₄ or a freshly opened container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Choice: The choice of solvent can influence the solubility of the starting material and the reactivity of the reducing agent.
-
Solution: Tetrahydrofuran (B95107) (THF) is generally the preferred solvent due to its ability to solvate both the amide and the hydride reagent. Diethyl ether is also commonly used.
-
Q2: I am observing a significant amount of a non-polar side product, identified as the corresponding 3-methylindole (B30407) (skatole) derivative. How can I minimize this hydrogenolysis side reaction?
A2: The formation of 3-methylindoles is a known side reaction in the LiAlH₄ reduction of 3-substituted indoles, arising from the hydrogenolysis of the intermediate alcohol or the final amine.[1]
-
Excessive Reaction Temperature and Time: Prolonged heating can promote the hydrogenolysis pathway.
-
Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times at reflux. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Excess LiAlD₄: A large excess of the reducing agent can contribute to over-reduction.
-
Solution: Use the minimum amount of LiAlD₄ required for complete conversion of the amide. Titrate a new bottle of LiAlD₄ to determine its exact hydride content for more precise stoichiometry.
-
-
Workup Procedure: The workup conditions can influence the stability of the product.
-
Solution: A careful, non-acidic workup is recommended. The Fieser workup, which involves the sequential addition of water, 15% aqueous NaOH, and then more water, is a common and effective method for quenching the reaction and precipitating aluminum salts without subjecting the product to harsh acidic conditions that might promote side reactions.[2]
-
Q3: The workup of my reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the workup procedure?
A3: The formation of aluminum hydroxides during the quench can lead to emulsions or gelatinous precipitates that complicate product isolation.
-
Fieser Workup: This is a widely used and reliable method to obtain a granular, easily filterable precipitate. For every 'x' grams of LiAlD₄ used, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir the resulting mixture for at least 30 minutes to an hour to allow the precipitate to fully form and granulate before filtration.[2]
-
-
Rochelle's Salt (Potassium Sodium Tartrate) Workup: Addition of a saturated aqueous solution of Rochelle's salt can help to chelate the aluminum salts and break up emulsions, leading to a cleaner separation of the organic and aqueous layers.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize hypothetical, yet representative, quantitative data on the impact of various reaction parameters on the yield of the desired tryptamine (B22526) and the formation of the 3-methylindole byproduct during the LiAlD₄ reduction of a generic indole-3-carboxamide.
Table 1: Effect of LiAlD₄ Stoichiometry
| Equivalents of LiAlD₄ | Yield of Tryptamine (%) | Yield of 3-Methylindole (%) |
| 1.5 | 65 | < 5 |
| 2.0 | 85 | 8 |
| 2.5 | 88 | 10 |
| 3.0 | 87 | 15 |
Reaction Conditions: Indole-3-carboxamide (1.0 equiv.), THF, Reflux, 4h.
Table 2: Effect of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield of Tryptamine (%) | Yield of 3-Methylindole (%) |
| 25 (Room Temp) | 24 | 70 | < 2 |
| 66 (THF Reflux) | 4 | 85 | 8 |
| 66 (THF Reflux) | 12 | 80 | 18 |
Reaction Conditions: Indole-3-carboxamide (1.0 equiv.), LiAlD₄ (2.0 equiv.), THF.
Table 3: Effect of Solvent
| Solvent | Temperature (°C) | Yield of Tryptamine (%) | Yield of 3-Methylindole (%) |
| Diethyl Ether | 35 (Reflux) | 78 | 5 |
| Tetrahydrofuran (THF) | 66 (Reflux) | 85 | 8 |
| 1,4-Dioxane | 101 (Reflux) | 75 | 20 |
Reaction Conditions: Indole-3-carboxamide (1.0 equiv.), LiAlD₄ (2.0 equiv.), 4h.
Experimental Protocols
Detailed Methodology for the LiAlD₄ Reduction of N,N-Dimethyl-1H-indole-3-carboxamide
This protocol provides a detailed procedure for the reduction of a tertiary indole amide.
Materials:
-
N,N-Dimethyl-1H-indole-3-carboxamide
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with LiAlD₄ (2.0 equivalents) and anhydrous THF. The resulting suspension is cooled to 0 °C in an ice bath. A solution of N,N-Dimethyl-1H-indole-3-carboxamide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 66 °C for THF) and stirred for 4-6 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup (Fieser Method): The reaction mixture is cooled to 0 °C. The following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlD₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: The resulting granular precipitate is stirred for at least 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure deuterated tryptamine derivative.
Visualizations
Logical Workflow for Optimizing Amine Yield
References
Troubleshooting low yield in deuterated tryptamine synthesis
Welcome to the technical support center for the synthesis of deuterated tryptamine (B22526). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing deuterated tryptamine?
A1: Several methods are employed for the synthesis of deuterated tryptamine, each with its own advantages and challenges. The most common approaches include:
-
Reduction of an amide precursor: This often involves the use of a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), to reduce an N,N-disubstituted-2-(1H-indol-3-yl)-2-oxoacetamide.[1]
-
Reductive deuteration of nitriles: This method utilizes a catalyst, such as Raney nickel, under a deuterium (B1214612) gas atmosphere to convert an indole-3-acetonitrile (B3204565) to the corresponding deuterated tryptamine.[2]
-
Enzymatic synthesis: This approach uses enzymes, like l-phenylalanine (B559525) decarboxylase, to catalyze the decarboxylation of deuterated L-tryptophan precursors in a deuterated medium.[3][4][5]
Q2: What is the Kinetic Isotope Effect (KIE) and how does it relate to deuterated tryptamine?
A2: The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of deuterated tryptamine, the C-D bond is stronger than the C-H bond.[6][7] Cleavage of a C-H bond is often a rate-determining step in drug metabolism by enzymes like monoamine oxidase A (MAO-A).[8] By replacing hydrogen with deuterium at specific sites, the rate of metabolism can be slowed, potentially improving the pharmacokinetic profile and half-life of the compound.[1][6]
Q3: How can I purify crude deuterated tryptamine?
A3: Purification of deuterated tryptamine is crucial to remove unreacted starting materials, byproducts, and non-deuterated species. Common purification techniques include:
-
Slurry purification: Washing the crude product with a suitable hot solvent, such as tert-butyl methyl ether (TBME), can effectively remove certain impurities.[1]
-
Crystallization: The product can be crystallized from a suitable solvent system, like boiling benzene, to obtain a pure crystalline solid.[9]
-
Column chromatography: Normal-phase liquid chromatography is an effective method for purifying indolealkylamines.[10]
-
Salt formation: Conversion of the free base to a salt, such as a fumarate (B1241708) or a salt of N-tryptamino carboxylic acid, can facilitate purification and improve stability.[1][11]
Troubleshooting Guide
Low Yield
Problem: The overall yield of the deuterated tryptamine synthesis is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of the deuterating agent (e.g., LiAlD₄) may be necessary.[1] - Reaction Time and Temperature: Optimize the reaction time and temperature. Some reactions may require prolonged heating or cooling to proceed to completion. - Reagent Quality: Use fresh, high-purity reagents. Deuterating agents like LiAlD₄ can degrade upon exposure to moisture. |
| Side Reactions | - Control of Exotherms: For highly exothermic reactions, such as reductions with LiAlH₄/LiAlD₄, employ controlled addition of reagents (semibatch addition) and adequate cooling to minimize byproduct formation.[1] - Choice of Solvent: The reaction solvent can influence the outcome. Ensure the solvent is dry and appropriate for the reaction conditions. Dichloromethane (B109758) extraction, for example, can sometimes lead to undesired byproducts.[1] |
| Product Degradation | - Workup Procedure: An optimized workup is critical. For instance, a reverse quench into a solution like Rochelle's salt can help control exotherms and prevent impurity formation.[1] - pH Control: Maintain the appropriate pH during extraction and purification to prevent degradation of the acid- or base-sensitive indole (B1671886) ring. |
| Purification Losses | - Optimize Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor. - Efficient Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Incomplete Deuteration
Problem: Mass spectrometry analysis indicates a significant amount of non-deuterated or partially deuterated product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Deuterating Agent | - Increase Equivalents: Increase the molar equivalents of the deuterating agent. For example, the reduction of an amide to D₂-DMT may require at least 2 equivalents of LiAlD₄.[1] |
| H/D Exchange | - Anhydrous Conditions: Ensure strictly anhydrous conditions throughout the reaction, as any protic solvent (e.g., water, methanol) can be a source of protons and lead to H/D exchange, reducing the level of deuteration. - Deuterated Solvents: When applicable, use deuterated solvents to minimize the presence of exchangeable protons. |
| Purity of Deuterating Agent | - Check Isotopic Purity: Verify the isotopic purity of the deuterating agent as specified by the manufacturer. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated N,N-Dimethyltryptamine via Amide Reduction
This protocol is adapted from a described synthesis of deuterated DMT analogues.[1]
-
Amide Formation:
-
To a solution of indole-3-acetic acid in dichloromethane (DCM), add 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Stir the mixture at room temperature.
-
Add a solution of dimethylamine (B145610) in tetrahydrofuran (B95107) (THF) and continue stirring.
-
After the reaction is complete, perform an aqueous workup and purify the resulting amide by a slurry wash with hot tert-butyl methyl ether (TBME).
-
-
Reduction with LiAlD₄:
-
Suspend the purified amide in anhydrous THF under an inert atmosphere.
-
Carefully add a solution or solid mixture of LiAlD₄ (and LiAlH₄ if mixed deuteration is desired) to the suspension. The amount of LiAlD₄ will determine the degree of deuteration.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by reverse addition to a cold aqueous solution of Rochelle's salt (25%).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude deuterated tryptamine.
-
-
Purification:
-
The crude product can be further purified by crystallization or conversion to a suitable salt (e.g., fumarate).
-
Visualizations
Caption: Workflow for Deuterated Tryptamine Synthesis via Amide Reduction.
Caption: Troubleshooting Logic for Low Yield in Deuterated Tryptamine Synthesis.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US12240813B2 - Deuterated tryptamine derivatives and methods of use - Google Patents [patents.google.com]
- 9. Efficient Synthesis Of Tryptamine by Tryptophan Decarboxylation - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
Technical Support Center: Enhancing Oral Bioavailability of Deuterated DMT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of deuterated N,N-dimethyltryptamine (DMT). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of standard DMT so low?
A1: Standard N,N-dimethyltryptamine (DMT) has very low oral bioavailability primarily due to rapid and extensive first-pass metabolism in the gut and liver.[1][2][3][4][5][6][7] The primary enzyme responsible for this rapid degradation is Monoamine Oxidase A (MAO-A).[1][2][3][5][7][8][9][10][11] When DMT is ingested orally, MAO-A metabolizes it into inactive metabolites, primarily indole-3-acetic acid (IAA), before it can reach systemic circulation and cross the blood-brain barrier in sufficient concentrations to exert its psychoactive effects.[1][2][6]
Q2: How does deuteration improve the oral bioavailability of DMT?
A2: Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium (B1214612). In the context of DMT, selective deuteration, particularly at the carbon atom alpha to the amino group, can significantly slow down its metabolism by MAO-A.[1][2][8] This phenomenon is known as the kinetic isotope effect (KIE).[1][2][8][12] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for MAO-A to break this bond and metabolize the molecule.[12] This reduced rate of metabolism allows a greater proportion of the deuterated DMT to escape first-pass degradation, leading to increased oral bioavailability and a longer duration of action.[1][2][8][13]
Q3: What is the role of Monoamine Oxidase Inhibitors (MAOIs) in DMT oral bioavailability?
A3: Monoamine Oxidase Inhibitors (MAOIs) are compounds that inhibit the activity of MAO enzymes. When co-administered with DMT, MAOIs block the action of MAO-A in the digestive system.[2][3][5][7][14][15] This inhibition prevents the rapid breakdown of DMT, allowing it to be absorbed into the bloodstream and exert its effects.[2][3][5][7] This is the principle behind the traditional Amazonian psychedelic brew, ayahuasca, which combines a DMT-containing plant with a plant containing harmala alkaloids, which are natural MAOIs.[7][15][16]
Q4: Are there alternative routes of administration to bypass first-pass metabolism of DMT?
A4: Yes, several routes of administration can bypass the extensive first-pass metabolism that occurs with oral ingestion. These include:
-
Intravenous (IV) and Intramuscular (IM) injection: These routes deliver DMT directly into the bloodstream, avoiding the digestive system and liver metabolism.[2][4][13]
-
Inhalation (smoking or vaporization): This method allows for rapid absorption of DMT through the lungs directly into the bloodstream.[1][2][4][17][18]
-
Buccal and Sublingual administration: Absorption through the mucous membranes in the mouth can allow DMT to enter the systemic circulation directly, bypassing the liver.[14]
-
Intranasal administration: This route also allows for direct absorption into the bloodstream.[4][14]
Q5: What are the potential advantages of using deuterated DMT over co-administration with an MAOI?
A5: While effective, the use of MAOIs has several drawbacks. MAOIs can have significant interactions with certain foods (containing tyramine) and other medications, potentially leading to dangerous side effects like hypertensive crisis or serotonin (B10506) syndrome.[16][19] Deuterated DMT aims to improve oral bioavailability without the need for a co-administered MAOI, thereby avoiding these safety concerns and simplifying the therapeutic regimen.[4] This approach offers a potentially safer and more predictable pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low in vivo efficacy of deuterated DMT despite promising in vitro metabolic stability.
| Possible Cause | Troubleshooting Step |
| Poor solubility and dissolution rate | The deuterated compound may have poor aqueous solubility, limiting its absorption even if metabolically stable. |
| - Conduct preformulation studies to characterize the physicochemical properties of the deuterated DMT analog. | |
| - Employ formulation strategies to enhance solubility, such as creating nanocrystals, amorphous solid dispersions, or lipid-based formulations.[20][21][22][23] | |
| Efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the gut lumen. |
| - Perform in vitro transporter assays (e.g., Caco-2 cell permeability assays) to assess P-gp liability. | |
| - If it is a substrate, consider co-administration with a P-gp inhibitor or redesigning the molecule to reduce transporter affinity. | |
| Insufficient deuteration or incorrect positioning | The position or extent of deuteration may not be optimal to sufficiently slow down MAO-A metabolism in vivo. |
| - Synthesize and test analogs with deuterium at different positions, particularly at the α-carbon and on the N-methyl groups, to identify the most effective deuteration pattern.[8] | |
| - Evaluate the metabolic stability of different deuterated analogs in human liver microsomes or hepatocytes.[3] |
Issue 2: High inter-subject variability in pharmacokinetic profiles.
| Possible Cause | Troubleshooting Step |
| Genetic polymorphisms in metabolic enzymes | Variations in genes encoding for metabolic enzymes, such as CYP2D6, can lead to differences in how individuals metabolize DMT.[9][10][11] |
| - Genotype study participants for relevant metabolizing enzymes to correlate with pharmacokinetic data. | |
| - In early-phase clinical studies, consider including pharmacokinetic assessments in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). | |
| Food effects | The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.[20] |
| - Conduct food-effect studies to determine the impact of food on the bioavailability of your deuterated DMT formulation. | |
| - Standardize food intake for participants in clinical trials. | |
| Formulation-dependent absorption | The formulation itself may contribute to variable absorption. |
| - Optimize the formulation for consistent and predictable release and absorption characteristics. | |
| - Evaluate different formulation technologies to identify one that minimizes variability.[21][22] |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Data of Deuterated DMT (CYB004) vs. DMT
| Parameter | DMT (Oral) | DMT (Inhaled) | CYB004 (Deuterated DMT) (Inhaled) |
| Bioavailability | Limited to none | Baseline | ~41% improvement vs. Inhaled DMT |
| Duration of Effect | N/A | Baseline | ~300% longer vs. IV DMT |
| Onset of Effect | N/A | Rapid | Similar to IV DMT |
Source: Cybin Inc. Preclinical Data Announcement.[18]
Table 2: In Vitro Metabolic Stability of Deuterated DMT Analogs
| Compound | Half-life (min) in Human Hepatocytes | Intrinsic Clearance (μL/min/million cells) |
| DMT | - | 15.2 (similar to D6-DMT) |
| D2-DMT (deuteration at α-carbon) | 206.9 | 9.3 |
| D6-DMT (deuteration on N-methyl groups) | 117.2 | 15.2 |
| D8-DMT | - | 2.1-fold change from DMT |
Source: Small Pharma PLC, ACS Medicinal Chemistry Letters.[3][8]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Hepatocytes
-
Objective: To determine the intrinsic clearance and metabolic half-life of deuterated DMT analogs compared to non-deuterated DMT.
-
Materials: Cryopreserved human hepatocytes, incubation medium (e.g., Williams' E Medium), test compounds (deuterated and non-deuterated DMT), positive control compounds, 96-well plates, incubator (37°C, 5% CO2), quenching solution (e.g., acetonitrile (B52724) with internal standard), LC-MS/MS system.
-
Methodology:
-
Thaw and seed human hepatocytes in 96-well plates at a specified density and allow them to attach.
-
Prepare stock solutions of the test compounds and dilute them to the final working concentration in the incubation medium.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compounds.
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the metabolic reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the metabolic half-life and intrinsic clearance from the disappearance rate of the parent compound over time.
-
Protocol 2: Caco-2 Permeability Assay for Efflux Transporter Liability
-
Objective: To assess the potential for deuterated DMT to be a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (high and low permeability, P-gp substrate), P-gp inhibitor (e.g., verapamil), LC-MS/MS system.
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer using a suitable method (e.g., measuring transepithelial electrical resistance - TEER).
-
Conduct the transport experiment in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Add the test compound to the donor chamber (apical or basolateral).
-
At specified time points, collect samples from the receiver chamber.
-
To assess P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
-
Visualizations
Caption: Metabolic pathways of DMT, highlighting the primary role of MAO-A.
Caption: Workflow of oral deuterated DMT absorption and metabolism.
Caption: Logical troubleshooting flow for low in vivo efficacy.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cybin.com [cybin.com]
- 14. Overcoming the clinical challenges of traditional ayahuasca: a first-in-human trial exploring novel routes of administration of N,N-Dimethyltryptamine and harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 16. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 17. Proprietary DMT molecule shows positive preclinical data [psychedelichealth.co.uk]
- 18. psychedelicalpha.com [psychedelicalpha.com]
- 19. DMT: Side effects, facts, and health risks [medicalnewstoday.com]
- 20. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. upm-inc.com [upm-inc.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Deuterated DMT Clinical Trials
This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects in clinical trials involving deuterated N,N-dimethyltryptamine (dDMT).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for deuterating DMT?
A1: Deuteration is a chemical modification where hydrogen atoms are replaced by their heavier isotope, deuterium. This process can alter the metabolic rate of a drug, primarily by strengthening the chemical bonds targeted by metabolic enzymes like monoamine oxidase (MAO). For DMT, this is expected to slow its rapid metabolism, potentially extending its pharmacokinetic (PK) profile and the duration of its therapeutic effects. A longer half-life may allow for a more controlled and sustained psychedelic experience with improved bioavailability compared to non-deuterated DMT.[1][2][3][4][5]
Q2: What are the most common side effects observed in deuterated DMT clinical trials?
A2: In a Phase 2b trial of GH001, an inhalable deuterated 5-MeO-DMT product, all treatment-emergent adverse events were reported as mild or moderate.[6][7][8] No serious adverse events were reported.[7][9][10] Commonly observed side effects included nausea, salivary hypersecretion, paresthesia (tingling sensations), headache, and distortions in sense of taste.[10] It is crucial to note that side effect profiles can vary based on the specific dDMT analogue, dosage, and route of administration.
Q3: How does the side effect profile of dDMT compare to standard DMT?
A3: Preclinical data suggests that deuteration may help overcome some known side effects of standard DMT, such as disorientation and anxiety, by providing a more stable pharmacokinetic profile.[11] However, researchers should anticipate a similar spectrum of potential side effects, including transient psychological and physiological effects. Acute sympathomimetic effects, such as a temporary increase in heart rate and blood pressure, are characteristic of DMT and should be expected with dDMT as well.[6]
Q4: What is the risk of serious adverse events like serotonin (B10506) syndrome or persistent psychosis?
A4: In controlled clinical settings with careful participant screening, the risk is considered low. For instance, the GH001 Phase 2b trial reported no serious adverse events.[7][9] However, the potential for serotonin syndrome exists if dDMT is co-administered with other serotonergic drugs, such as certain antidepressants (e.g., SSRIs).[12] Rigorous exclusion criteria, including personal or family history of psychotic disorders, are critical to minimize the risk of inducing psychosis.[13]
Troubleshooting Guides
This section provides guidance for managing specific adverse events (AEs) that may arise during a dDMT dosing session.
Issue 1: Participant Reports Acute Anxiety, Fear, or Paranoia
Symptoms:
-
Verbal reports of fear, anxiety, or paranoia.
-
Visible signs of distress: agitation, crying, increased muscle tension.
-
Physiological signs: significant increase in heart rate or blood pressure beyond the expected sympathomimetic effects.
Management Protocol:
-
Initial Response (Psychological Support):
-
The primary therapist or session monitor should provide immediate verbal reassurance in a calm, steady voice.
-
Remind the participant that they are in a safe environment, that the effects are temporary, and that the research team is there to support them.
-
Encourage the participant to focus on their breath and not to fight the experience. Simple grounding techniques can be employed (e.g., focusing on the feeling of a blanket).
-
Physical reassurance, such as holding a hand, should only be offered with the participant's prior consent as established in preparation sessions.[4]
-
-
Environmental Adjustment:
-
Assess the environment for any stimuli that may be contributing to the distress (e.g., music volume or track selection, lighting). Adjust as necessary to create a more calming atmosphere.
-
-
Escalation (Pharmacological Intervention):
-
If psychological support is insufficient and the participant's distress is escalating or poses a risk to themselves or others, consider pharmacological intervention as outlined in the study protocol.
-
Tier 1 (Anxiolytic): Administration of a fast-acting benzodiazepine (B76468) (e.g., lorazepam) may be considered to reduce acute anxiety. However, be aware that this may blunt the therapeutic experience.[3]
-
Tier 2 (Antagonist): For classic psychedelics, a 5-HT2A receptor antagonist (e.g., ketanserin) could be considered to directly counteract the psychedelic effects.[3] The use of antipsychotics is also a possibility in severe cases.[3] The specific choice of agent and dosage must be pre-defined in the study's safety protocol.
-
Issue 2: Clinically Significant Increase in Blood Pressure or Heart Rate
Symptoms:
-
Sustained systolic blood pressure >160 mmHg or diastolic blood pressure >100 mmHg.
-
Sustained heart rate >120 bpm at rest.
-
Participant reports chest pain, shortness of breath, or severe headache.
Management Protocol:
-
Initial Assessment:
-
Continuously monitor vital signs.
-
Use psychological reassurance to calm the participant, as anxiety can exacerbate cardiovascular effects.
-
-
Pharmacological Intervention:
-
If vital signs remain significantly elevated despite reassurance, pre-planned pharmacological intervention may be necessary.
-
Beta-Blockers: The co-administration of a short-acting, peripherally selective beta-blocker like esmolol (B25661) can be an effective strategy.[6] Esmolol has a half-life that closely matches that of DMT, allowing it to mitigate cardiovascular effects without crossing the blood-brain barrier and interfering with the central therapeutic experience.[6]
-
Administration should be performed by qualified medical personnel according to a pre-defined protocol detailing dosage and infusion rates.
-
-
Emergency Response:
-
If the participant reports chest pain or other signs of a cardiac event, or if vital signs do not respond to intervention, activate emergency medical services immediately as per the trial's emergency action plan.
-
Data on Adverse Events
The following table summarizes treatment-emergent adverse events from a Phase 2b trial of GH001 (inhalable deuterated 5-MeO-DMT), where all events were classified as mild or moderate.[10]
| Adverse Event | Description |
| Nausea | Sensation of unease and discomfort in the stomach. |
| Salivary Hypersecretion | Excessive production of saliva. |
| Paresthesia | Tingling or "pins and needles" sensation. |
| Headache | Pain in the head or upper neck. |
| Dysgeusia | Distortion in the sense of taste. |
Note: Frequencies of these specific events were not publicly detailed in the cited sources, only that they were observed.
Experimental Protocols
Protocol: Management of Acute Psychological Distress
-
Objective: To provide a structured response to participants experiencing significant anxiety, fear, or other challenging psychological reactions during a dDMT session.
-
Personnel: Two trained session monitors/therapists, one of whom is designated as the lead. A qualified medical professional must be on-site or immediately available.
-
Methodology:
-
Preparation: During pre-dosing preparatory sessions, establish a strong therapeutic alliance and obtain informed consent regarding potential psychological challenges and management strategies, including the use of supportive touch.[4][10]
-
Detection: Continuously monitor the participant for verbal and non-verbal cues of distress.
-
Intervention - Step 1 (Verbal Support): The lead therapist initiates verbal support, using a calm tone to provide reassurance and grounding instructions.
-
Intervention - Step 2 (Environmental Control): The second therapist assesses and modifies the environment (lighting, sound) to reduce potentially distressing stimuli.
-
Intervention - Step 3 (Medical Consultation): If distress does not subside within 10-15 minutes or escalates, the lead therapist consults the on-site medical professional.
-
Intervention - Step 4 (Pharmacological Action): If deemed necessary by the medical professional, administer rescue medication as per the pre-approved protocol (e.g., lorazepam for anxiety). Document the time, dose, and rationale for administration.
-
Post-Session Debrief: During the integration session, thoroughly discuss the challenging experience and the interventions used to help the participant process the event.
-
Protocol: Cardiovascular Monitoring and Management
-
Objective: To ensure cardiovascular safety through continuous monitoring and a clear protocol for managing clinically significant hypertension or tachycardia.
-
Equipment: Continuous multi-parameter vital signs monitor (ECG, blood pressure, heart rate, SpO2), IV access supplies, pre-selected antihypertensive medications (e.g., esmolol).[6]
-
Methodology:
-
Baseline: Establish baseline cardiovascular parameters in a resting state before dDMT administration.
-
Screening: Exclude participants with pre-existing cardiovascular conditions that would put them at elevated risk.[8]
-
Continuous Monitoring: Monitor blood pressure and heart rate at 5-minute intervals for the first 30 minutes post-administration, and at 10-minute intervals thereafter for the duration of acute effects.
-
Action Thresholds: Define specific thresholds in the protocol that would trigger an intervention (e.g., SBP > 160 mmHg for >10 minutes).
-
Intervention:
-
Upon crossing a threshold, first employ non-pharmacological methods (reassurance, calming techniques).
-
If vitals remain elevated, the on-site physician or qualified clinician administers a pre-determined dose of a rapid-acting antihypertensive agent (e.g., esmolol infusion).[6]
-
-
Post-Intervention Monitoring: After any intervention, increase the frequency of monitoring until vital signs return to a safe level.
-
Documentation: Record all vital sign measurements, the timing and nature of any interventions, and the participant's response in the case report form.
-
Visualizations
Caption: Simplified 5-HT2A receptor signaling pathway activated by dDMT.
References
- 1. mdlinx.com [mdlinx.com]
- 2. Cardiovascular Effects and Safety of Classic Psychedelics - Mass General Advances in Motion [advances.massgeneral.org]
- 3. isctm.org [isctm.org]
- 4. brainfutures.org [brainfutures.org]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 9. maps.org [maps.org]
- 10. Study protocol of an open-label proof-of-concept trial examining the safety and clinical efficacy of psilocybin-assisted therapy for veterans with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. DMT: Uses, Health Effects, Safety, Risks, and Legal Status [webmd.com]
- 13. Avoiding a ‘bad trip’ in psychedelic clinical trials | PharmaVoice [pharmavoice.com]
Technical Support Center: Large-Scale Production of Deuterated Psychedelics
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for navigating the complexities of large-scale deuterated psychedelic production. The following troubleshooting guides and FAQs address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for producing deuterated psychedelics? A1: The primary motivation is to improve the metabolic stability of the psychedelic compound. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity, the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can slow the rate of metabolic breakdown.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), can lead to an improved pharmacokinetic profile, such as a longer half-life, which may reduce dosing frequency and potentially lower toxicity by altering metabolite formation.[1][3][4][5]
Q2: How does deuteration affect the pharmacological activity of a psychedelic compound? A2: Deuteration is intended to be a subtle modification that does not alter the drug's primary pharmacological target.[6] For example, deuterated N,N-dimethyltryptamine (DMT) and deuterated psilocybin are designed to retain their affinity for the serotonin (B10506) 2A (5-HT2A) receptor, mimicking the effects of their non-deuterated counterparts.[7][8] The goal is to modify the drug's metabolism and pharmacokinetics while preserving its therapeutic mechanism.
Q3: What is the difference between "isotopic enrichment" and "isotopic purity" or "species abundance"? A3: This is a critical distinction in deuterated drug development.
-
Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position within a molecule.[9] An enrichment of 99.5% means that at a given site, there is a 99.5% chance of finding a deuterium atom.[9]
-
Isotopic Purity (or Species Abundance) refers to the percentage of the total population of molecules that have the desired, complete isotopic composition.[9][10] Due to the statistical nature of synthesis, a compound with multiple deuteration sites and high isotopic enrichment will still contain a distribution of isotopologues (e.g., d6, d5, d4 species).[9] Regulatory agencies require rigorous quantification of these isotopologues.[9]
Q4: Are there specific regulatory guidelines for deuterated active pharmaceutical ingredients (APIs)? A4: Currently, there is a lack of specific, harmonized quality control standards and guidelines from regulatory bodies like the FDA solely for deuterated drugs.[6][11] However, existing frameworks like the ICH guidelines are applied, with the expectation that all isotopic variants and deuterium-specific degradation products are identified, quantified, and controlled.[6][12] This makes the analytical characterization of isotopologue distribution a critical component of any regulatory submission.[9]
Troubleshooting Guide
Issue 1: Low Isotopic Enrichment or Incomplete Deuteration
-
Symptoms:
-
Possible Causes:
-
Inefficient Deuterating Reagent: The deuterating agent (e.g., LiAlD₄, D₂O, D₂ gas) may be of insufficient purity or activity.
-
Isotope Exchange: Unwanted hydrogen-deuterium (H/D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture during the reaction.[13][14]
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for complete deuterium incorporation.
-
-
Solutions:
-
Verify Reagent Quality: Use high-purity, well-characterized deuterated reagents from reputable suppliers.[4][15]
-
Employ Anhydrous Conditions: Handle all reagents and solvents under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[13][14]
-
Optimize Reaction Parameters: Systematically vary temperature, pressure, and reaction time. Consider using a catalyst to facilitate the exchange.[16]
-
Use Deuterated Solvents: When possible, use deuterated solvents for the reaction and workup to prevent back-exchange.[14]
-
Issue 2: Loss of Deuterium Label During Workup or Purification
-
Symptoms:
-
Isotopic purity is high immediately post-reaction but decreases significantly after purification (e.g., chromatography, extraction).
-
MS analysis of the final product shows an increase in lower-mass isotopologues compared to the crude sample.
-
-
Possible Causes:
-
H/D Back-Exchange: The deuterium label is located at an acidic or labile position (e.g., on an oxygen or nitrogen atom) and is exchanging with protons from solvents (e.g., water, methanol) or silica (B1680970) gel during chromatography.[1][17]
-
pH-Catalyzed Exchange: Acidic or basic conditions during aqueous workup or purification can catalyze H/D exchange.[1]
-
-
Solutions:
-
Avoid Protic Solvents: Use aprotic solvents (e.g., acetonitrile (B52724), dichloromethane, ethyl acetate) for workup and purification whenever possible.
-
Neutralize pH: Ensure all solutions are neutralized before extraction or concentration.
-
Use Deuterated Solvents for Purification: If chromatography with a protic mobile phase is unavoidable, consider using deuterated solvents (e.g., D₂O, methanol-d₄).
-
Modified Purification: Consider alternative purification methods like crystallization or distillation that do not involve protic or acidic media.
-
Issue 3: Poor Yield and Impurity Formation in Psilocybin Synthesis
-
Symptoms:
-
Possible Causes:
-
Psilocin Instability: The psilocin intermediate is highly sensitive to air and light, leading to degradation before it can be phosphorylated.[18][19]
-
Phosphorylation Reagent Instability: Some phosphorylating agents, like dibenzyl phosphoryl chloride, are notoriously unstable.[18]
-
Moisture Sensitivity: The phosphorylation reaction is highly sensitive to moisture, which can consume the reagent and contribute to side reactions.[20]
-
Zwitterion Formation: The formation of a zwitterionic intermediate during phosphorylation can complicate the reaction and purification, leading to low yields.[18]
-
-
Solutions:
-
Protect Psilocin: Conduct the reduction of the precursor and the subsequent phosphorylation in a dark or light-protected fume hood under an inert atmosphere.[18]
-
Use a Stable Phosphorylating Agent: Employ a more stable reagent such as tetrabenzyl pyrophosphate (TBPP) or phosphorus oxychloride (POCl₃) under carefully controlled conditions.[18][20]
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.[20]
-
One-Pot Procedure: Consider a late-stage diversification strategy where the deprotection of a protected psilocin precursor is immediately followed by functionalization (phosphorylation) in a one-pot reaction to avoid isolating the unstable psilocin intermediate.[19]
-
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Deuterated Compound Analysis
| Technique | Information Provided | Advantages | Common Challenges |
| ¹H-NMR | Confirms the position of deuteration by observing the disappearance of proton signals. Quantifies isotopic enrichment.[6][9] | High precision for determining isotopic enrichment at specific sites. | Requires a non-deuterated standard for comparison. Low sensitivity for detecting very low levels of residual protons. |
| ²H-NMR | Directly detects deuterium atoms, confirming their presence and location within the molecule.[6] | Provides direct evidence of deuteration. | Lower sensitivity compared to ¹H-NMR. Broader signals can make quantification challenging. |
| LC-MS / GC-MS | Determines molecular weight shift and the distribution of isotopologues (isotopic purity).[9][21] Used to quantify the parent drug and its metabolites.[22][23] | High sensitivity. Essential for quantifying species abundance and for pharmacokinetic studies.[21][24] | Does not inherently provide the location of the deuterium label. Deuteration can sometimes cause slight shifts in chromatographic retention time.[25] |
| HRMS (e.g., TOF) | Provides high-resolution mass data to accurately determine isotopic distribution and differentiate between isotopologues with very small mass differences.[26][27] | High mass accuracy is critical for confident isotopologue analysis and impurity identification. | Requires careful calibration and data processing to achieve accurate isotopic abundance measurements.[27] |
Table 2: Factors Influencing the Stability of Deuterated Psychedelics
| Factor | Influence on Stability | Mitigation Strategy |
| pH | Acidic or basic conditions can catalyze H/D back-exchange, especially for labels on heteroatoms.[1] | Store and handle compounds in neutral, buffered solutions. Avoid strong acids or bases during workup. |
| Solvent | Protic solvents (water, methanol, ethanol) can act as a source of protons for back-exchange.[14] | Store compounds as a solid or in anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO).[1] |
| Temperature | Elevated temperatures increase the rate of chemical degradation and can accelerate H/D exchange.[1] | Store compounds at recommended low temperatures (e.g., 4°C or frozen), avoiding repeated freeze-thaw cycles.[1] |
| Light | Some psychedelic structures (e.g., indoles like psilocin) are sensitive to photolytic degradation.[1][18] | Store materials in amber vials or protected from light, especially when in solution.[14] |
| Position of Label | Deuterium on heteroatoms (O-D, N-D) or acidic carbons is more prone to exchange than deuterium on stable C-D bonds.[1] | Design synthesis to place deuterium on metabolically vulnerable but chemically stable positions. |
Experimental Protocols
Protocol 1: General Method for Assessing H/D Back-Exchange Stability
-
Objective: To determine the stability of the deuterium label under physiologically relevant conditions.[1]
-
Methodology:
-
Sample Preparation: Prepare a concentrated stock solution of the deuterated psychedelic in an anhydrous, aprotic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, or human plasma) to a final concentration suitable for LC-MS analysis.
-
Time Points: Incubate the sample at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop any potential enzymatic activity and exchange by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Extraction: If using plasma, centrifuge to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS method. Monitor the mass isotopologue distribution of the compound over time.
-
Data Interpretation: A shift in the isotopic distribution towards lower masses indicates H/D back-exchange. Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of exchange.[1]
-
Protocol 2: Determination of Isotopic Purity by GC-MS
-
Objective: To quantify the relative abundance of all isotopologues of a deuterated compound.[26]
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified deuterated compound in a volatile solvent (e.g., ethyl acetate). Prepare a similar solution of the non-deuterated standard.
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., GC-TOF MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at a temperature appropriate for the analyte, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature that ensures elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to full scan mode with a mass range that covers the molecular ions of all expected isotopologues.
-
-
Data Analysis:
-
Integrate the chromatographic peak for the compound.
-
Extract the mass spectrum across the peak.
-
Identify the molecular ion (M+) for each isotopologue (e.g., d6, d5, d4...).
-
Calculate the relative abundance of each isotopologue based on the intensity of its molecular ion peak, after correcting for the natural isotopic abundance of C, N, O, etc.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11000534B1 - Deuterated derivatives of psilocybin and uses thereof - Google Patents [patents.google.com]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. youtube.com [youtube.com]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 17. youtube.com [youtube.com]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. veranova.com [veranova.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. resolvemass.ca [resolvemass.ca]
- 23. metsol.com [metsol.com]
- 24. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
Technical Support Center: Stability Testing of Long-Term Deuterated DMT Formulations
Welcome to the technical support center for the stability testing of long-term deuterated N,N-dimethyltryptamine (DMT) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to ensuring the stability and integrity of these specialized compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of stability testing for deuterated DMT formulations?
A1: The primary purpose of stability testing is to provide evidence on how the quality of a deuterated DMT drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.
Q2: How does deuteration impact the stability of DMT?
A2: Deuteration, the replacement of hydrogen with its isotope deuterium, can significantly enhance the metabolic stability of DMT. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a primary route of DMT metabolism. This "kinetic isotope effect" can lead to a longer half-life and reduced clearance of the drug in biological systems.[1] However, the chemical stability of the formulated product must still be rigorously evaluated.
Q3: What are the typical degradation pathways for DMT that should be monitored during stability studies?
A3: DMT can degrade through several pathways. The primary routes include oxidation to form DMT-N-oxide, which is a major metabolite, and enzymatic deamination to produce indole-3-acetic acid (IAA). Other potential degradation products can arise from exposure to light (photolytic degradation) or extreme pH conditions. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.
Q4: What are the regulatory guidelines for long-term stability testing?
A4: The International Council for Harmonisation (ICH) provides guidelines for stability testing. For long-term studies, typical conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated stability studies are often conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the long-term stability.
Q5: How can I be sure that my analytical method is "stability-indicating"?
A5: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate a method as stability-indicating, forced degradation studies are performed where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The method must be able to resolve the API peak from all the degradation product peaks.
Troubleshooting Guides
Issue 1: Loss of Isotopic Enrichment Detected by Mass Spectrometry
Symptoms:
-
A decrease in the mass-to-charge (m/z) ratio of the deuterated DMT peak over time.
-
The appearance of peaks corresponding to partially or fully non-deuterated DMT.
-
Inaccurate quantitative results due to the internal standard's instability.[2]
Possible Causes:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, especially those on heteroatoms (like nitrogen) or in acidic/basic environments, can exchange with protons from the solvent or formulation excipients.
-
In-source Back-Exchange: H/D exchange occurring within the mass spectrometer's ion source, often facilitated by residual protic solvents.
Solutions:
-
Optimize LC-MS Method:
-
Mobile Phase pH: Maintain a mobile phase pH between 2.5 and 3.0 to minimize H/D exchange.[3]
-
Temperature Control: Use a cooled autosampler and column compartment (e.g., 4°C) to reduce the rate of exchange.[3]
-
Minimize Analysis Time: Employ shorter chromatographic runs and faster flow rates to reduce the compound's exposure to protic mobile phases.[2][3]
-
-
Sample Preparation and Storage:
-
Aprotic Solvents: Whenever possible, dissolve and store samples in aprotic solvents (e.g., acetonitrile).
-
Lyophilization: For long-term storage, consider lyophilizing the formulation to remove water, a primary source of protons for exchange.[3]
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptoms:
-
New peaks, not present in the initial analysis, appear in the chromatograms of stability samples.
-
A decrease in the peak area of the deuterated DMT.
Possible Causes:
-
Chemical Degradation: The deuterated DMT is degrading into one or more new chemical entities.
-
Interaction with Excipients: The drug substance may be reacting with one of the formulation's excipients.
-
Metabolic Switching (in biological matrices): While not a direct stability issue of the formulation, deuteration can alter metabolic pathways, leading to different metabolites than the non-deuterated analog.
Solutions:
-
Forced Degradation Studies: Conduct comprehensive forced degradation studies to intentionally generate and identify potential degradation products. This will help in confirming if the new peaks correspond to known degradants.
-
Excipient Compatibility Studies: Perform studies where the deuterated DMT is mixed with individual excipients to identify any potential interactions.
-
Peak Identification: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks and fragmentation studies (MS/MS) to elucidate their structure.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for a Deuterated DMT (D6-DMT) Formulation (25 mg/mL Solution)
| Time Point (Months) | Storage Condition | Appearance | Assay (% of Initial) | Purity (%) | Total Degradation Products (%) | Isotopic Enrichment (D6 %) |
| 0 | - | Clear, colorless solution | 100.0 | 99.8 | 0.2 | 99.5 |
| 3 | 25°C/60% RH | Clear, colorless solution | 99.8 | 99.7 | 0.3 | 99.5 |
| 6 | 25°C/60% RH | Clear, colorless solution | 99.5 | 99.5 | 0.5 | 99.4 |
| 9 | 25°C/60% RH | Clear, colorless solution | 99.2 | 99.3 | 0.7 | 99.4 |
| 12 | 25°C/60% RH | Clear, colorless solution | 98.9 | 99.0 | 1.0 | 99.3 |
| 6 | 40°C/75% RH | Clear, colorless solution | 98.5 | 98.6 | 1.4 | 99.2 |
This table is for illustrative purposes and represents typical stability data. Actual results may vary based on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: Long-Term Stability Study of a Deuterated DMT Formulation
Objective: To evaluate the long-term stability of a deuterated DMT formulation under ICH-recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final deuterated DMT formulation. Package the formulation in the proposed container closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at the following time points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
Assay and Purity: Use a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of the deuterated DMT and the presence of any degradation products.
-
Isotopic Enrichment: Utilize high-resolution mass spectrometry to confirm the isotopic purity of the deuterated DMT and check for any H/D exchange.
-
pH (for liquid formulations): Measure the pH of the solution.
-
Microbial Limits (if applicable): Test for microbial contamination.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the deuterated DMT in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound or a solution at 80°C.
-
Photolytic Degradation: Expose a solution to a controlled light source in a photostability chamber.
-
-
Time Points: Collect samples at various time points for each condition, aiming for 5-20% degradation of the active ingredient.
-
Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., LC-MS/MS).
-
Peak Purity and Identification: Ensure that the deuterated DMT peak is spectrally pure from any degradation product peaks. Identify the structure of major degradation products using high-resolution mass spectrometry and NMR.
Mandatory Visualizations
Caption: High-level workflow for a long-term stability study of deuterated DMT formulations.
Caption: Potential degradation pathways for deuterated DMT during stability testing.
Caption: Troubleshooting guide for addressing H/D exchange issues in LC-MS analysis.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Deuterated DMT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N,N-Dimethyltryptamine (DMT) using a deuterated internal standard (IS), such as d6-DMT.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of DMT?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like DMT, by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately affects the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] In complex biological matrices, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of DMT in the mass spectrometer's ion source, leading to unreliable results.[3][4]
Q2: How does a deuterated internal standard, like d6-DMT, theoretically correct for matrix effects?
A2: A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by deuterium (B1214612).[6] Ideally, the deuterated standard (e.g., d6-DMT) has nearly identical physicochemical properties to the analyte (DMT).[7] This similarity means it should co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[7] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[7]
Q3: Why might my quantitative results be inaccurate even when using a deuterated DMT internal standard?
A3: While deuterated internal standards are the "gold standard," they may not always provide perfect correction.[7] Inaccurate results can arise from "differential matrix effects," where the analyte and the internal standard experience different degrees of ion suppression or enhancement.[7] The primary cause is a slight chromatographic separation between DMT and its deuterated analog due to the kinetic isotope effect.[7] If this separation occurs in a region of significant matrix effects, they will be affected differently, leading to inaccurate quantification.
Q4: How can I quantitatively assess the extent of matrix effects in my DMT assay?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solution (e.g., mobile phase). The formula is:
-
Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To assess the effectiveness of the deuterated internal standard, an IS-Normalized MF is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-Normalized MF close to 1 suggests the internal standard is effectively compensating for the matrix effect.
Troubleshooting Guides
Problem: Inconsistent or Poor Signal from Deuterated DMT Internal Standard
This guide provides a systematic approach to troubleshooting issues with the deuterated DMT internal standard signal.
Caption: A logical troubleshooting workflow for inconsistent deuterated DMT signal.
-
Check Internal Standard Purity and Concentration:
-
Potential Cause: Degradation or incorrect concentration of the d6-DMT stock or working solutions.
-
Action: Prepare fresh working solutions from the stock. If the issue persists, use a new vial of the d6-DMT standard. Verify the concentration of the spiking solution.
-
-
Verify Sample Preparation Procedure:
-
Potential Cause: Inconsistent addition of the internal standard to samples, or variability in the extraction efficiency.
-
Action: Ensure the internal standard is added accurately to all samples, standards, and quality controls. Review the sample preparation protocol for consistency. Evaluate the recovery of both the analyte and the internal standard.
-
-
Assess Chromatographic Co-elution:
-
Potential Cause: The deuterium isotope effect may cause a slight separation in retention time between DMT and d6-DMT. If this occurs in a region of variable matrix effects, it can lead to inconsistent IS response.
-
Action: Overlay the chromatograms of DMT and d6-DMT. If there is a noticeable separation, adjust the chromatographic method (e.g., modify the gradient, change the column) to achieve better co-elution.
-
-
Evaluate for Severe Ion Suppression:
-
Potential Cause: The internal standard itself may be heavily suppressed by matrix components.
-
Action: Perform a post-column infusion experiment to identify regions of significant ion suppression. If the d6-DMT elutes in such a region, optimize the sample cleanup to remove the interfering components or adjust the chromatography to move the elution to a cleaner part of the chromatogram.
-
-
Review Mass Spectrometer Parameters:
-
Potential Cause: Suboptimal MRM transitions or collision energy for d6-DMT.
-
Action: Infuse the d6-DMT standard directly into the mass spectrometer to optimize the precursor and product ions and their corresponding settings. Ensure the correct MRM transition is being monitored.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the steps to quantitatively determine the matrix effect for DMT and the compensatory effect of the deuterated internal standard.
Caption: Experimental workflow for quantitative matrix effect assessment.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike DMT and d6-DMT into the initial mobile phase or a clean solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike DMT and d6-DMT into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike / Matrix-Matched Standard): Spike DMT and d6-DMT into the blank matrix before the extraction process at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Processing and Calculation:
-
Integrate the peak areas for both DMT and d6-DMT in all samples.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the peak areas from Set A and Set B.
-
Calculate the Recovery (RE) of the extraction process using the peak areas from Set B and Set C.
-
Calculate the IS-Normalized Matrix Factor.
-
Protocol 2: Sample Preparation - Protein Precipitation
This is a common and straightforward method for preparing plasma samples for DMT analysis.[1][2]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the d6-DMT internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Conditions for DMT and d6-DMT
The following are typical starting conditions for the analysis of DMT and its deuterated internal standard. Optimization will be required for specific instrumentation and applications.
Liquid Chromatography:
| Parameter | Typical Value |
| Column | Phenyl-Hexyl or C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 min |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
Mass Spectrometry (Positive ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DMT | 189.1 | 144.1 |
| d6-DMT | 195.2 | 149.1 |
Note: The specific product ion may vary depending on the instrument and collision energy used. The transition m/z 189.1 -> 58.2 for DMT is also commonly used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of DMT in human plasma.[1][2][3][5]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| DMT | 0.5 - 500 | 0.5 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 1.5 | ≤ 6.0 | 95 - 105 |
| Medium | 75 | ≤ 5.0 | 97 - 103 |
| High | 400 | ≤ 4.5 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| DMT | ≥ 91 | 0.85 - 1.10 | 0.95 - 1.05 |
| d6-DMT | ≥ 90 | 0.83 - 1.12 | N/A |
Visualizing the Role of Deuterated Internal Standards
The diagram below illustrates how a deuterated internal standard helps to correct for variations in signal due to matrix effects.
Caption: Principle of matrix effect correction using a deuterated internal standard.
References
- 1. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of DMT Isotopologues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of N,N-dimethyltryptamine (DMT) and its isotopologues.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of DMT isotopologues.
Issue: Poor or No Separation Between DMT and its Deuterated Analogue
Q: Why am I not seeing a separation between my DMT and deuterated DMT (e.g., d6-DMT) peaks?
A: The separation of isotopologues is challenging due to their nearly identical physicochemical properties. The primary phenomenon that allows for their separation is the Chromatographic Deuterium (B1214612) Isotope Effect (CDE).[1] This effect is often subtle. If you are not observing separation, consider the following:
-
Inappropriate Chromatographic Mode: In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts due to slightly lower hydrophobicity.[1] In normal-phase chromatography, the opposite can be true, with deuterated compounds potentially being retained longer.[2] Ensure your chosen mode is suitable for exploiting these subtle differences.
-
Insufficient Column Efficiency: A highly efficient column with a large number of theoretical plates is often required to resolve the small differences between isotopologues.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including organic modifier content and pH, can significantly influence the CDE. An improperly optimized mobile phase may not provide the necessary selectivity for separation.
Q: How can I improve the resolution between DMT and its isotopologue?
A: To enhance the separation, you can systematically optimize your chromatographic conditions:
-
Column Selection:
-
Mobile Phase Optimization:
-
Gradient Elution: Employ a shallow gradient to maximize the separation window for the closely eluting isotopologues.
-
Organic Modifier: Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration.
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of DMT and its interaction with the stationary phase. Experiment with pH adjustments within the stable range of your column.[5]
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase analysis time.
-
Adjusting the column temperature can also impact selectivity. A change in temperature can alter retention times by 1-2% per degree Celsius.[5]
-
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My DMT isotopologue peaks are tailing. What could be the cause?
A: Peak tailing for basic compounds like DMT is a common issue and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic amine group of DMT and acidic residual silanol (B1196071) groups on the silica-based stationary phase can lead to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Metal Contamination: Trace metal contaminants in the HPLC system or column can interact with the analyte.
Q: How can I fix peak tailing?
A:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Alternatively, using a low pH mobile phase (e.g., with formic acid) can suppress the ionization of silanol groups.
-
Modern Columns: Use a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanols.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.
-
System Passivation: If metal contamination is suspected, consider passivating your HPLC system.
Frequently Asked Questions (FAQs)
Q1: What is the Chromatographic Deuterium Isotope Effect (CDE) and how does it affect the separation of DMT isotopologues?
A1: The CDE is a phenomenon where compounds containing deuterium exhibit different retention times compared to their non-deuterated counterparts.[1] This is due to the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] In the context of DMT in reversed-phase chromatography, this typically results in the deuterated isotopologue having weaker interactions with the non-polar stationary phase and therefore eluting slightly earlier than native DMT.[1]
Q2: I am using a deuterated DMT internal standard for quantification. Does it need to be fully separated from the analyte peak?
A2: While baseline separation is ideal for demonstrating method selectivity, it is not always necessary for quantification using mass spectrometry, provided that there is no isobaric interference. However, a significant retention time shift can be problematic if the analyte and internal standard elute in regions with different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[2] It is crucial to assess matrix effects during method validation.
Q3: How many deuterium atoms are recommended for a deuterated internal standard like DMT-d6?
A3: A mass shift of at least 3 Da is generally recommended to avoid isotopic crosstalk between the analyte and the internal standard. Therefore, DMT-d6 (with six deuterium atoms) is a suitable internal standard.
Q4: What are the expected mass fragments for DMT in GC-MS or LC-MS/MS analysis?
A4: In mass spectrometry, DMT typically shows a molecular ion at m/z 188. A characteristic and abundant fragment ion is observed at m/z 58, which corresponds to the [CH2=N(CH3)2]+ fragment resulting from cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain.[6] Another significant ion can be found at m/z 130.[6] For a deuterated analogue like DMT-d6 where the deuterium atoms are on the N-methyl groups, the characteristic fragment would shift to m/z 64.
Data Presentation
Table 1: Typical Chromatographic Behavior of Deuterated Compounds
| Chromatographic Mode | Stationary Phase | Mobile Phase | Typical Elution Order of Deuterated vs. Non-Deuterated |
| Reversed-Phase (RPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Deuterated elutes earlier[1] |
| Normal-Phase (NPLC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Isopropanol) | Deuterated elutes later[2] |
Table 2: Mass Spectral Data for DMT and a Deuterated Isotopologue (DMT-d6)
| Compound | Molecular Formula | Monoisotopic Mass | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| DMT | C₁₂H₁₆N₂ | 188.1313 | 189.1386 | 58.0651 |
| DMT-d6 (N,N-di(trideuteromethyl)) | C₁₂H₁₀D₆N₂ | 194.1690 | 195.1763 | 64.1028 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of DMT and its Isotopologues
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation:
-
A simple protein precipitation is often sufficient for plasma samples.[3][4] Add a 3:1 ratio of cold acetonitrile to plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. Chromatographic Conditions:
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for improved resolution.
-
Column: A high-resolution reversed-phase column such as a C18 or a pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3][7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[3][4]
-
Gradient: A shallow gradient is recommended. For example:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 40% B
-
8-9 min: Ramp to 95% B and hold for 1 min
-
10-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DMT: 189.1 -> 58.1
-
DMT-d6: 195.2 -> 64.1
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of DMT using a deuterated internal standard.
Caption: Troubleshooting workflow for optimizing the separation of DMT isotopologues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of separation and online sample concentration of N,N-dimethyltryptamine and related compounds using MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Deuterated DMT for Human Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the purity of deuterated N,N-Dimethyltryptamine (DMT) for human studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the target purity level for deuterated DMT intended for human clinical trials?
A1: For human administration, particularly for intravenous use, a very high purity of deuterated DMT is required to meet regulatory standards. The target is typically ≥99.9% purity, with no significant impurities or residual solvents detectable by validated analytical methods such as HPLC and GC-MS.[1][2][3][4]
Q2: What are the most common impurities encountered during the synthesis of deuterated DMT?
A2: Common impurities can include starting materials, reagents from the synthesis, and related byproducts. For instance, in syntheses involving reductive amination, impurities such as N-methyltryptamine (NMT), 2-methyltetrahydro-β-carboline (2-Me-THBC), and unreacted tryptamine (B22526) may be present.[5] Residual solvents from the reaction and purification steps are also a major concern.[1][6][7][8][9]
Q3: Which analytical methods are most suitable for assessing the purity of deuterated DMT?
A3: A combination of analytical techniques is essential for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is often used to determine the percentage purity of the final compound.[1][10] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying and quantifying volatile impurities and residual solvents.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities.[1][2][3][6][10] Differential Scanning Calorimetry (DSC) can also be used to determine purity.[1][2][3]
Q4: How can the isotopic enrichment (deuteration level) of the final product be confirmed?
A4: Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is the primary method for determining the level of deuteration.[10] It allows for the measurement of the percentage of different deuterated species (e.g., D6, D5, etc.).[10] NMR spectroscopy can also provide information on the sites and extent of deuteration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity (<98%) after initial synthesis | Incomplete reaction or presence of significant side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Perform a preliminary purification step like a slurry wash with a suitable solvent (e.g., hot tert-butyl methyl ether) to remove major impurities before further purification.[10] |
| Presence of residual solvents in the final product | Inefficient drying or inappropriate solvent choice for final purification steps. | Dry the product under high vacuum at an appropriate temperature. If residual solvents persist, recrystallization from a different solvent system may be necessary. Consider a final wash with a low-boiling point solvent in which the product is insoluble. |
| Product discoloration (e.g., yellowing) | Presence of oxidized impurities or amorphous material. | Recrystallization is highly effective in removing colored impurities.[11] Ensure proper storage conditions (e.g., protected from light and air) to prevent degradation. |
| Inconsistent melting point | Presence of impurities or polymorphism. | Impurities can depress and broaden the melting point range. High-purity compounds should have a sharp melting point. DMT is known to exist in different polymorphic forms, which have different melting points.[11] Characterization by DSC and X-ray powder diffraction (XRPD) can identify the polymorphic form.[1][10][11] |
| Poor yield after purification | Loss of product during multiple purification steps. | Optimize each purification step to minimize loss. For recrystallization, ensure the correct solvent is chosen and the cooling process is controlled to maximize crystal formation.[12] For chromatography, select the appropriate stationary and mobile phases to achieve good separation and recovery. |
Experimental Protocols
Protocol 1: Recrystallization of Deuterated DMT Fumarate (B1241708)
This protocol is designed to achieve high purity of the fumarate salt of deuterated DMT.
Materials:
-
Crude deuterated DMT freebase
-
Fumaric acid
-
Isopropyl alcohol
-
Chloroform
-
Acetone
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude deuterated DMT freebase in chloroform.
-
In a separate flask, prepare a hot solution of fumaric acid in acetone.
-
Add the hot fumaric acid solution to the DMT solution. A slurry will form.
-
Filter the resulting slurry to collect the DMT fumarate salt.
-
Recrystallize the collected DMT fumarate from hot isopropyl alcohol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold isopropyl alcohol.
-
Dry the crystals under high vacuum to remove residual solvent.
Protocol 2: Slurry Purification of Deuterated DMT Intermediate
This protocol is a preliminary purification step to remove impurities from a synthetic intermediate.
Materials:
-
Crude amide intermediate of deuterated DMT
-
tert-Butyl methyl ether (TBME)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend the crude amide intermediate in hot TBME.
-
Stir the slurry vigorously for a defined period (e.g., 30 minutes) while maintaining the temperature.
-
Allow the slurry to cool to room temperature.
-
Filter the solid product and wash with a small amount of cold TBME.
-
Dry the purified solid. This step can significantly improve the purity of the intermediate before proceeding to the next synthetic step.[10]
Quantitative Data Summary
| Purification Method | Starting Material | Final Product | Purity Achieved | Yield | Reference |
| Recrystallization | Crude DMT hemifumarate | DMT hemifumarate | Minimally 99.9% | Not specified | [1][2][3][4] |
| Slurry Wash & Recrystallization | Crude D6-DMT amide | D6-DMT fumarate salt | >99% by HPLC | 87% (conversion to salt) | [10] |
| Chromatography & Recrystallization | Crude D8-DMT | D8-DMT fumarate salt | >99% by HPLC | 81% (conversion to salt) | [10] |
| Film Crystallization | Raw DMT | Purified DMT | 99.9% | Not specified | [13] |
Visualizations
Caption: General experimental workflow for deuterated DMT synthesis and purification.
Caption: Troubleshooting pathway for deuterated DMT purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of high‐purity <i>N,N</i>‐dimethyltryptamine hemifumarate for human clinical trials [ouci.dntb.gov.ua]
- 4. Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ufba.br [repositorio.ufba.br]
- 12. youtube.com [youtube.com]
- 13. US5542372A - Process for purification of DMT by film crystallization - Google Patents [patents.google.com]
Troubleshooting poor solubility of deuterated DMT formulations
Welcome to the technical support center for deuterated N,N-dimethyltryptamine (DMT) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using deuterated DMT in research?
A1: Deuterated DMT is primarily used to alter the pharmacokinetic profile of the molecule. By replacing hydrogen atoms with their heavier isotope, deuterium, the chemical bonds (specifically C-D bonds) become stronger and more resistant to metabolic cleavage.[1][2] This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down the rate of metabolism, potentially leading to a longer half-life, reduced clearance, and sustained exposure of the compound in biological systems.[1][2]
Q2: How does deuteration affect the solubility of DMT?
A2: The impact of deuteration on solubility is generally subtle but can be a factor in formulation. Deuterium can slightly decrease lipophilicity and alter the pKa (basicity) of the amine group in DMT, which in turn influences solubility.[1][3] While the changes are typically not drastic, they can be significant enough to require adjustments in formulation strategies, especially when working near the solubility limits of a given solvent system.[4]
Q3: Should I use the freebase or a salt form of deuterated DMT in my experiments?
A3: The choice between the freebase and a salt form depends on the intended application and the solvent system.
-
Deuterated DMT Freebase: This form is lipophilic and will be more soluble in non-polar organic solvents. It is poorly soluble in aqueous solutions.[5]
-
Deuterated DMT Salt (e.g., Fumarate): Converting the freebase to a salt, such as deuterated DMT fumarate (B1241708), increases its polarity and significantly improves its solubility in aqueous buffers like phosphate-buffered saline (PBS) and other polar solvents.[6]
Q4: Can I expect the deuterated and non-deuterated versions of DMT to behave identically in my formulation protocol?
A4: While they are structurally very similar, it is best practice not to assume identical behavior. The subtle differences in physicochemical properties due to deuteration, such as potential changes in pKa and lipophilicity, may necessitate optimization of your formulation protocol for the deuterated analogue.[1][3][4]
Troubleshooting Guide: Poor Solubility and Precipitation
This guide addresses common issues related to the poor solubility of deuterated DMT formulations in a question-and-answer format.
Issue 1: My deuterated DMT freebase won't dissolve in my aqueous buffer.
-
Question: Why is my deuterated DMT freebase not dissolving in PBS for my in vitro assay?
-
Answer: The freebase form of DMT is highly lipophilic and has very low solubility in aqueous solutions. To achieve the desired concentration in an aqueous buffer, you should use a salt form of deuterated DMT, such as the fumarate salt, which is more water-soluble.[6] Alternatively, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer, being mindful of the final solvent concentration.
Issue 2: My deuterated DMT precipitates out of solution after dilution from an organic stock.
-
Question: I dissolved my deuterated DMT in DMSO, but it precipitated when I diluted it into my cell culture medium. What is happening?
-
Answer: This is a common issue known as antisolvent precipitation.[7] Your deuterated DMT is soluble in the organic stock solution (e.g., DMSO) but becomes supersaturated and precipitates when diluted into the aqueous medium where its solubility is much lower.
-
Solution Workflow:
-
Reduce Stock Concentration: Use a lower concentration of your deuterated DMT in the DMSO stock solution.
-
Slow Addition and Mixing: Add the stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid dispersion.[8]
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer as low as possible, typically below 1%, to maintain the solubility of your compound without introducing solvent-related artifacts in your experiment.[8]
-
Use Solubilizing Excipients: Consider incorporating solubilizing agents into your aqueous buffer.
-
-
Issue 3: I am observing inconsistent results in my assays, which I suspect are due to poor solubility.
-
Question: How can I confirm that poor solubility is affecting my experimental results?
-
Answer: Poor solubility can lead to a lower effective concentration of your compound than intended, resulting in variability and inaccurate data. You can perform a solubility test under your experimental conditions to determine the maximum soluble concentration.
-
Troubleshooting Steps:
-
Perform a Solubility Assay: Conduct a kinetic or thermodynamic solubility assay (protocols provided below) to determine the solubility limit of your deuterated DMT formulation in your specific experimental medium.
-
Visual Inspection: Visually inspect your solutions for any signs of precipitation or cloudiness, both immediately after preparation and over the duration of your experiment.
-
Filter and Quantify: Filter a sample of your final solution and measure the concentration of the filtrate using a suitable analytical method like HPLC-UV to determine the actual amount of dissolved deuterated DMT.
-
-
Quantitative Data Summary
Direct comparative solubility data for deuterated versus non-deuterated DMT is not widely available in the public domain. However, the effect of deuteration on solubility is typically modest. The following table provides a representative comparison based on the known properties of DMT and the expected influence of deuteration.
Table 1: Representative Solubility of Deuterated DMT vs. Non-Deuterated DMT
| Compound | Form | Solvent | Representative Solubility | Molar Concentration (approx.) |
| DMT | Fumarate Salt | PBS (pH 7.2) | ~10 mg/mL[6] | ~32.8 mM |
| Deuterated DMT | Fumarate Salt | PBS (pH 7.2) | Expected to be similar to DMT, potentially slightly lower or higher | - |
| DMT | Freebase | Water | Practically Insoluble[5] | - |
| Deuterated DMT | Freebase | Water | Practically Insoluble | - |
| DMT | Freebase | Ethanol (90%) | >400 mg/mL[9] | >2.1 M |
| Deuterated DMT | Freebase | Ethanol (90%) | Expected to be highly soluble, similar to DMT | - |
| DMT | Fumarate Salt | DMSO | ~15 mg/mL[6] | ~49.3 mM |
| Deuterated DMT | Fumarate Salt | DMSO | Expected to be similar to DMT | - |
Note: The solubility of the deuterated compound is an estimation based on the principle that deuteration typically has a minor effect on physicochemical properties like solubility.[1][4] Experimental verification is recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is suitable for early-stage assessment of solubility.
-
Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of deuterated DMT in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analysis: Analyze the samples using a plate reader-based method:
-
Nephelometry (Light Scattering): Measure the turbidity of each well. The concentration at which light scattering significantly increases above the background indicates the solubility limit.
-
UV-Vis Spectroscopy: After incubation, filter the samples through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[10][11][12]
-
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility and is often used in later-stage development.
-
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid deuterated DMT to a known volume of the test solvent (e.g., aqueous buffer) in a vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the deuterated DMT using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14]
-
Mandatory Visualizations
Caption: Deuterated DMT signaling through the 5-HT2A receptor.
Caption: Troubleshooting workflow for poor solubility.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a Technical Support Team: Explained [fullview.io]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sketchviz.com [sketchviz.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. roquette.com [roquette.com]
- 12. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Strategies to minimize batch-to-batch variability in deuterated DMT synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of deuterated N,N-Dimethyltryptamine (DMT).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing deuterated DMT?
A1: The most frequently reported method for synthesizing deuterated DMT involves the reduction of an amide intermediate, such as 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, using a deuterated reducing agent.[1][2] Lithium aluminum deuteride (B1239839) (LiAlD₄) is commonly used for this purpose.[1] By varying the ratio of lithium aluminum deuteride to its non-deuterated counterpart, lithium aluminum hydride (LiAlH₄), different levels of deuteration can be achieved at specific positions.[3]
Q2: What are the primary sources of batch-to-batch variability in deuterated DMT synthesis?
A2: Key sources of variability include:
-
Inconsistent Reagent Stoichiometry: Precise control over the ratio of deuterated and non-deuterated reducing agents is critical for achieving the desired and reproducible level of deuteration.[3]
-
Reaction Conditions: Temperature, reaction time, and the method of reagent addition (e.g., semi-batch) can influence reaction kinetics and impurity profiles.[3]
-
Moisture Content: Lithium aluminum hydride and deuteride are highly reactive with water. Inconsistent moisture control can lead to variable reagent activity and lower yields.
-
Purity of Starting Materials: The purity of the tryptamine (B22526) precursor and other reagents can affect the final product's purity and yield.
-
Purification Methods: Variability in purification techniques, such as recrystallization or chromatography, can lead to differences in the final product's purity and isomeric composition.[3][4][5]
Q3: How can I accurately determine the level of deuteration in my final product?
A3: The degree of deuteration is typically determined using analytical techniques such as:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to measure the molecular weight of the synthesized DMT, allowing for the quantification of different deuterated species.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ²H-NMR can be employed to confirm the positions and extent of deuterium (B1214612) incorporation.[1][7]
Q4: What are the best practices for storing deuterated DMT?
A4: While specific stability data for various deuterated DMT analogues is still emerging, general best practices for storing tryptamines apply. DMT and its salts should be stored in a cool, dark, and dry place in a well-sealed container to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Studies on ayahuasca tea, which contains DMT, have shown that DMT is relatively stable under various storage conditions, though associated harmala alkaloids can degrade.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Low Deuteration Levels
Symptoms:
-
Mass spectrometry analysis shows a lower-than-expected percentage of the desired deuterated species.
-
Significant batch-to-batch variation in the isotopic distribution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccurate ratio of LiAlH₄/LiAlD₄ | Precisely weigh and mix solid LiAlH₄ and LiAlD₄ prior to addition to the reaction mixture. Using solid reagents can be more reliable than solutions, which can be difficult to source and may have variable concentrations.[3] |
| Moisture contamination of reagents or solvent | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents like LiAlD₄ in a dry, inert atmosphere (e.g., a glovebox). |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed. Reaction times may need to be optimized. |
| Isotopic exchange with solvent | Use aprotic solvents (e.g., THF) for the reduction step to prevent the exchange of deuterium with protons from the solvent. |
Data Presentation: Impact of LiAlH₄/LiAlD₄ Ratio on Deuteration
The following table summarizes the levels of deuteration achieved by varying the ratio of LiAlH₄ to LiAlD₄ in the reduction of an amide precursor to DMT.[3]
| Preparation | Ratio of LiAlH₄:LiAlD₄ | % D₀-DMT | % D₁-DMT | % D₂-DMT |
| 8i | 0:100 | 0 | 1 | 99 |
| 8ii | 25:75 | 18 | 45 | 37 |
| 8iii | 50:50 | 44 | 43 | 13 |
| 8iv | 75:25 | 73 | 24 | 3 |
| 8v | 90:10 | 88 | 11 | 1 |
| 8vi | 95:5 | 94 | 6 | 0 |
Data adapted from a study on the synthesis of deuterated DMT analogues.[3] The percentages were measured by LC-MS.
Issue 2: Low Yield of Deuterated DMT
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal reagent stoichiometry | An excess of the reducing agent (e.g., 1.8 equivalents) may be required to drive the reaction to completion, especially when using solid LiAlH₄/LiAlD₄ mixtures.[3] |
| Inefficient quenching of the reaction | A carefully designed quenching protocol is necessary to decompose the aluminum complexes and liberate the free base DMT for extraction.[2] |
| Loss of product during workup and purification | Optimize extraction and purification steps. For example, when performing a recrystallization, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.[5] A slurry purification with a suitable solvent like hot tert-butyl methyl ether (TBME) can be effective in removing certain impurities before further purification.[3] |
| Degradation of the product | DMT can be sensitive to strong acids and prolonged exposure to heat and light. Ensure mild conditions are used during workup and purification. |
Issue 3: Impurities in the Final Product
Symptoms:
-
Analytical techniques (e.g., HPLC, NMR) show the presence of undesired compounds.
-
The final product has poor color or physical appearance.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction or side reactions | Monitor the reaction to completion. The use of coupling agents like EDC with HOBt for the amide formation can help minimize side reactions.[3] |
| Carryover of unreacted starting materials or reagents | Employ efficient purification methods. A common final step is the formation of a salt, such as the fumarate (B1241708) salt, which can be recrystallized to achieve high purity.[2][3][9] |
| Residual solvents | Dry the final product under vacuum to remove any residual solvents from the purification process. Residual solvent analysis by GC headspace is recommended for products intended for clinical use.[2] |
| Contamination from glassware or equipment | Ensure all glassware and equipment are scrupulously clean before use. |
Experimental Protocols
1. General Protocol for the Synthesis of D₂-DMT via Amide Reduction
This protocol is a generalized procedure based on published synthetic routes.[1][3] Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.
-
Step 1: Amide Formation:
-
To a solution of indole-3-acetic acid in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC or thionyl chloride) and a base (e.g., DIPEA, if starting from a salt).[1][3]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of dimethylamine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide intermediate, 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, by recrystallization or column chromatography.
-
-
Step 2: Amide Reduction with LiAlD₄:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlD₄ (e.g., 1.8 to 2.0 equivalents) in anhydrous THF.[1][3]
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the amide intermediate in anhydrous THF.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Step 3: Quenching and Workup:
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.
-
Filter the resulting solids and wash them thoroughly with an organic solvent (e.g., ethyl acetate (B1210297) or THF).
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude D₂-DMT free base.
-
-
Step 4: Purification and Salt Formation:
-
The crude free base can be purified by column chromatography or by conversion to a salt.
-
For salt formation, dissolve the crude free base in a suitable solvent (e.g., isopropyl alcohol or acetone).[9]
-
Add a solution of the desired acid (e.g., fumaric acid) in a suitable solvent.
-
Collect the resulting crystalline salt by filtration, wash with a cold solvent, and dry under vacuum to yield high-purity deuterated DMT salt.[2][3]
-
Visualizations
Caption: Experimental workflow for deuterated DMT synthesis.
Caption: Troubleshooting decision tree for deuterated DMT synthesis.
References
- 1. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 2. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same - Google Patents [patents.google.com]
Validation & Comparative
Comparing the pharmacokinetics of deuterated DMT vs. non-deuterated DMT
A comparative analysis of deuterated versus non-deuterated N,N-Dimethyltryptamine (DMT) reveals significant alterations in metabolic stability and pharmacokinetic profiles, paving the way for potentially more controllable and extended psychedelic experiences for therapeutic applications. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.
The inherent psychoactive properties of N,N-Dimethyltryptamine (DMT), a potent serotonergic psychedelic, are accompanied by a notoriously short duration of action due to its rapid metabolism in the human body. This fleeting experiential window presents challenges for its therapeutic use. To address this, researchers have turned to deuteration, a process of substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), to slow down the metabolic breakdown of the molecule. This strategic modification has led to the development of deuterated DMT analogues, such as CYB004 and SPL028, which are currently under clinical investigation.
The Kinetic Isotope Effect in Action
The primary mechanism by which deuteration extends the pharmacokinetic profile of DMT is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the primary metabolic pathway of DMT involves the cleavage of a C-H bond at the alpha-carbon position by monoamine oxidase A (MAO-A), replacing hydrogen with deuterium at this site makes the bond more resistant to enzymatic attack.[1][2][3] This "metabolic shield" effectively slows down the degradation of the DMT molecule, leading to a longer half-life and increased systemic exposure.
In Vitro and Preclinical Evidence
Initial in vitro and preclinical studies have provided strong evidence for the enhanced metabolic stability of deuterated DMT. A study investigating the in vitro metabolic stability in human liver mitochondrial fractions, which are rich in MAO enzymes, demonstrated a significant difference in the half-life of a deuterated DMT analogue compared to its non-deuterated counterpart.
In another preclinical study, inhaled CYB004, a deuterated DMT molecule, demonstrated a 300% longer duration of effect when compared with intravenous (IV) DMT.[4][5][6] Furthermore, preclinical investigations with SPL028, another deuterated analogue, showed a marked decrease in clearance from the body, resulting in higher blood concentrations for an extended period compared to non-deuterated DMT.[5]
The following table summarizes key in vitro metabolic stability data:
| Compound | Mean Half-life (min) | Mean Intrinsic Clearance (μL/min/million cells) | Data Source |
| Non-deuterated DMT | 8.3 | 168.0 | Human Mitochondrial Fractions |
| Deuterated DMT (9i) | 85.1 | 16.5 | Human Mitochondrial Fractions |
Data derived from in vitro studies and may not be fully representative of in vivo human pharmacokinetics.
Clinical Pharmacokinetics: An Emerging Picture
Phase 1 clinical trials for both CYB004 and SPL028 in healthy volunteers have been completed, and while full, peer-reviewed data is still emerging, topline results support the preclinical findings. These studies aimed to assess the safety, tolerability, and pharmacokinetics of deuterated DMT.
Qualitative reports from these trials indicate that deuterated DMT produces robust psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[7][8][9][10] The subjective effects of deuterated DMT also appear to have a longer duration. For instance, the psychedelic experience from SPL028 is anticipated to last approximately 1 to 2 hours, a significant extension from the typical 30-minute experience of standard DMT.[1][11]
One presentation on the clinical development of CYB004 reported a median half-life of 37.33 minutes for a specific intravenous bolus and infusion regimen.[9] While a direct comparison to non-deuterated DMT under the exact same conditions was not provided in the same report, historical data for intravenously administered DMT shows a much shorter half-life.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Mitochondrial Fractions
Objective: To assess the metabolic stability of deuterated and non-deuterated DMT by measuring their half-life and intrinsic clearance in the presence of human liver mitochondrial fractions.
Methodology:
-
Incubation: The test compounds (deuterated and non-deuterated DMT) are incubated at a specific concentration (e.g., 1 µM) with pooled human liver mitochondrial fractions in a phosphate (B84403) buffer at 37°C. The reaction is initiated by the addition of a cofactor mix, such as NADPH.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile (B52724) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Phase 1, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalating Study in Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of deuterated DMT compared to placebo.
Methodology:
-
Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled in the study.
-
Dosing: Participants are randomized to receive either a single intravenous dose of deuterated DMT or a matching placebo. The study typically involves several cohorts, with each cohort receiving a progressively higher dose of the active drug.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before, during, and after drug administration (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose).
-
Bioanalysis: Plasma is separated from the blood samples, and the concentrations of the deuterated DMT and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Safety and Tolerability Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of DMT and a typical experimental workflow.
Caption: Metabolic pathway of DMT and the effect of deuteration.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The strategic deuteration of DMT represents a significant advancement in psychedelic drug development. By leveraging the kinetic isotope effect to slow metabolic degradation, researchers have created analogues with extended pharmacokinetic profiles. While comprehensive human clinical data is still forthcoming, preclinical and initial clinical findings consistently demonstrate that deuterated DMT has a longer half-life and duration of effect compared to its non-deuterated counterpart. This enhanced metabolic stability may allow for more controlled and prolonged therapeutic sessions, potentially broadening the clinical utility of DMT in treating various mental health conditions. As more detailed results from ongoing clinical trials become available, a clearer and more quantitative picture of the pharmacokinetic advantages of deuterated DMT in humans will emerge.
References
- 1. ISRCTN [isrctn.com]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychedelicalpha.com [psychedelicalpha.com]
- 4. Cybin doses last patient in Part B of Phase I CYB004 trial [clinicaltrialsarena.com]
- 5. | BioWorld [bioworld.com]
- 6. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 7. Cybin - Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 [ir.cybin.com]
- 8. A 3-part study to investigate the safety, pharmacodynamics and pharmacokinetics of increasing doses of intravenously administered N,N-dimethyltryptamine (DMT) and deuterated DMT (CYB004) in healthy smokers and non-smokers | Research with human participants [onderzoekmetmensen.nl]
- 9. cybin.com [cybin.com]
- 10. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 11. First Subject Dosed in Small Pharma’s First-in-Human Phase I Clinical Trial with SPL028 - BioSpace [biospace.com]
In Vivo Metabolic Stability of Deuterated DMT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic stability of deuterated N,N-Dimethyltryptamine (DMT) versus its non-deuterated counterpart. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the DMT molecule has been investigated as a method to improve its pharmacokinetic profile, potentially leading to enhanced therapeutic applications. This document summarizes key preclinical data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to offer a comprehensive overview for researchers in pharmacology and drug development.
Enhanced Metabolic Stability of Deuterated DMT: Preclinical Evidence
Deuteration of N,N-Dimethyltryptamine (DMT) has been shown to significantly enhance its metabolic stability in preclinical in vivo studies. The substitution of hydrogen with deuterium at specific molecular positions, particularly the alpha-carbon of the ethylamine (B1201723) side-chain, impedes enzymatic metabolism, primarily by monoamine oxidase A (MAO-A). This "kinetic isotope effect" results in a longer half-life, reduced clearance, and increased systemic exposure of deuterated DMT analogs, such as CYB004 (also referred to as SPL028 in some contexts), when compared to non-deuterated DMT.
Preclinical pharmacokinetic studies in animal models, including mice, rats, and dogs, have demonstrated these advantages. For instance, the deuterated analog CYB004 has shown a notable increase in its systemic elimination half-life and a corresponding decrease in clearance across these species after subcutaneous or intravenous administration[1]. Furthermore, inhaled CYB004 has been reported to have a 300% longer duration of effect compared to intravenous DMT and a 41% improvement in bioavailability over inhaled non-deuterated DMT[2]. Another deuterated analog, α,α,β,β-tetradeutero-DMT (D4DMT), also exhibited altered uptake and clearance dynamics in the brains of rats, suggesting a potentiation of its cerebral presence[3]. These findings underscore the potential of deuteration to optimize the pharmacokinetic profile of DMT for clinical applications.
Quantitative Comparison of In Vivo Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of deuterated DMT (CYB004) and non-deuterated DMT from a preclinical study in rats and dogs.
| Parameter | Animal Model | Administration Route | DMT | Deuterated DMT (CYB004) | % Change |
| T½ (min) | Rat | IV | 7.5 | 12.1 | +61% |
| Dog | SC | 13.8 | 22.4 | +62% | |
| Cmax (ng/mL) | Rat | IV | 125 | 135 | +8% |
| Dog | SC | 22 | 26 | +18% | |
| AUCinf (ng*min/mL) | Rat | IV | 1630 | 2580 | +58% |
| Dog | SC | 570 | 920 | +61% | |
| CL (mL/min/kg) | Rat | IV | 310 | 190 | -39% |
| Dog | SC | 180 | 110 | -39% | |
| Vss (L/kg) | Rat | IV | 3.4 | 3.3 | -3% |
| Dog | SC | 3.7 | 3.5 | -5% |
Data sourced from a preclinical study poster by Cybin Inc.[1]
Metabolic Pathways of DMT and the Impact of Deuteration
The primary metabolic pathway of DMT involves oxidative deamination by monoamine oxidase A (MAO-A) to form indole-3-acetaldehyde, which is then rapidly converted to indole-3-acetic acid (IAA). A secondary pathway involves cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP2C19, which can lead to the formation of hydroxylated metabolites. N-oxidation to DMT-N-oxide is another metabolic route. Deuteration at the alpha-carbon position of the ethylamine side-chain directly interferes with the rate-limiting step of MAO-A-mediated metabolism, thereby slowing the conversion of DMT to its inactive metabolite, IAA.
Experimental Protocols
While a detailed, step-by-step protocol for a specific preclinical study was not available, the following outlines a general methodology for an in vivo pharmacokinetic study comparing deuterated and non-deuterated DMT based on common practices in the field.
1. Animal Models and Housing:
-
Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used animal models.
-
Housing: Animals are housed in controlled environments with standard light-dark cycles and access to food and water ad libitum.
2. Drug Formulation and Administration:
-
Formulation: DMT and its deuterated analog are typically formulated as a salt (e.g., fumarate) dissolved in a sterile vehicle such as saline.
-
Administration: The compounds are administered via various routes to assess their pharmacokinetic profiles. Common routes include:
-
Intravenous (IV) bolus: To determine clearance and volume of distribution.
-
Subcutaneous (SC) injection: To evaluate absorption and bioavailability.
-
Oral gavage (PO): To assess oral bioavailability.
-
Inhalation: To investigate rapid delivery to the systemic circulation.
-
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected from a cannulated vein (e.g., jugular vein in rats) at predetermined time points post-dose (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of DMT and its deuterated analog are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The assay is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include:
-
T½ (Elimination Half-Life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.
-
Conclusion
The available in vivo data from preclinical studies provide compelling evidence that deuteration of N,N-Dimethyltryptamine significantly enhances its metabolic stability. This is demonstrated by a longer half-life, reduced clearance, and increased overall exposure compared to its non-deuterated counterpart. These improved pharmacokinetic properties suggest that deuterated DMT could offer a more controlled and potentially more effective therapeutic profile in clinical settings. Further research, including detailed in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this approach.
References
Deuterated DMT and 5-MeO-DMT: A Preclinical Comparison in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
The exploration of tryptamine-based psychedelics for therapeutic applications in anxiety disorders is a rapidly advancing field. Among the compounds of interest are deuterated N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This guide provides an objective comparison of their preclinical data in anxiety models, offering insights into their pharmacological profiles and potential therapeutic relevance.
Executive Summary
Both deuterated DMT, exemplified by Cybin's CYB004, and 5-MeO-DMT have demonstrated anxiolytic potential in preclinical studies. Deuteration of DMT aims to extend its pharmacokinetic profile, potentially offering a longer therapeutic window compared to its native form. 5-MeO-DMT, a potent, naturally occurring psychedelic, has also shown promise in reducing anxiety-like behaviors in animal models. Key differences lie in their receptor binding affinities and, consequently, their potential mechanisms of action. While direct comparative preclinical studies in anxiety models are not yet published, this guide synthesizes available data to facilitate an informed understanding of their respective profiles.
Pharmacological Profiles
The primary mechanism of action for both compounds involves agonism at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes. However, their affinity for these receptors differs significantly, which may underlie distinct behavioral effects.
| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Other Notable Targets |
| DMT (for reference) | ~130[1] | High Affinity (exact Ki varies)[2] | Sigma-1 Receptors |
| Deuterated DMT (CYB004) | ~180[1] | High Affinity (% inhibition similar to DMT)[1] | Similar off-target profile to DMT[1] |
| 5-MeO-DMT | ~907[3] | ~3[3] | Serotonin reuptake inhibition (weak)[3][4] |
Note: Data for DMT and CYB004 are from a single preclinical characterization study by Cybin Inc.[1]. 5-MeO-DMT data is from separate studies. Direct comparison should be made with caution.
The data suggests that while both compounds interact with 5-HT2A receptors, 5-MeO-DMT exhibits a substantially higher affinity for the 5-HT1A receptor, a target known for its role in mediating anxiolytic effects.[3]
Preclinical Efficacy in Anxiety Models
Direct head-to-head preclinical studies comparing deuterated DMT and 5-MeO-DMT in established anxiety models have not been publicly disclosed. However, individual studies on each compound provide insights into their anxiolytic potential.
Deuterated DMT (CYB004)
Cybin Inc. is developing CYB004 for Generalized Anxiety Disorder (GAD).[5] While specific data from preclinical anxiety models like the elevated plus maze (EPM) or open field test (OFT) for CYB004 have not been detailed in available publications, the company has reported that preclinical data has shown promise in treating anxiety disorders. The primary focus of disclosed preclinical data for CYB004 has been on its pharmacokinetic advantages over non-deuterated DMT, such as a longer duration of action.
A common preclinical model to assess 5-HT2A receptor activation is the mouse head twitch response (HTR) assay. In a preclinical study, the induction of HTR by CYB004 and DMT was not statistically different, suggesting similar in-vivo 5-HT2A engagement.[1]
5-MeO-DMT
Studies on 5-MeO-DMT have utilized standard preclinical anxiety models. One study in mice investigated the effects of a single intraperitoneal (i.p.) injection of 5-MeO-DMT (20 mg/kg) in the elevated plus maze (EPM). The results indicated a delayed anxiolytic effect.
| Time Point | Treatment | % of Entries into Open Arms (Mean ± SEM) | Statistical Significance (p-value) |
| 5 days post-treatment | Saline | ~20% | - |
| 5 days post-treatment | 5-MeO-DMT (20 mg/kg, i.p.) | ~40% | p = 1.8845e-7 (vs. saline)[6] |
These findings suggest that a single administration of 5-MeO-DMT can lead to a sustained increase in exploratory behavior in the open arms of the EPM, which is indicative of an anxiolytic-like effect in mice.[6]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.[7][8] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Typical Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) connected by a central platform (e.g., 5 x 5 cm). The maze is elevated (e.g., 50 cm) above the floor.
-
Animals: Adult male mice are often used. They are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
A mouse is placed on the central platform, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
-
Measures:
-
Primary anxiety measures:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Locomotor activity measure:
-
Total number of arm entries.
-
-
An increase in the percentage of time spent and entries into the open arms is interpreted as an anxiolytic effect.
Signaling Pathways
The anxiolytic effects of both deuterated DMT and 5-MeO-DMT are believed to be mediated primarily through the serotonergic system. The differential activation of 5-HT1A and 5-HT2A receptors likely leads to distinct downstream signaling cascades.
Activation of the 5-HT1A receptor, which has a higher affinity for 5-MeO-DMT, is generally associated with anxiolytic effects through the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). Conversely, 5-HT2A receptor activation, a key target for classic psychedelics including DMT, leads to the activation of phospholipase C (PLC), which in turn increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Conclusion
Deuterated DMT and 5-MeO-DMT represent two promising avenues for the development of novel anxiolytics. The extended pharmacokinetic profile of deuterated DMT may offer practical advantages in a clinical setting. On the other hand, the potent and distinct pharmacology of 5-MeO-DMT, particularly its high affinity for the 5-HT1A receptor, suggests a strong potential for rapid anxiolytic effects.
The lack of direct comparative preclinical studies necessitates a cautious interpretation of the available data. Future research directly comparing these two compounds in standardized preclinical anxiety models will be crucial to fully elucidate their relative therapeutic potential and guide clinical development. Researchers and drug developers should consider the distinct pharmacological profiles and the available, albeit separate, preclinical evidence when designing future studies and clinical trials for anxiety disorders.
References
- 1. cybin.com [cybin.com]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 4. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cybin - Cybin Completes Enrollment in Phase 2 Study Evaluating CYB004 for the Treatment of Generalized Anxiety Disorder [ir.cybin.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plus maze for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of deuterated DMT and psilocybin analogues
An Objective Comparison of Deuterated DMT and Psilocybin Analogues for Therapeutic Development
Introduction
The resurgence of interest in psychedelic compounds for treating neuropsychiatric disorders has spurred the development of novel molecular entities with improved pharmacokinetic and pharmacodynamic properties. Among these, deuterated N,N-dimethyltryptamine (DMT) and various psilocybin analogues represent two strategic approaches to optimizing classical tryptamine (B22526) scaffolds for clinical use. Deuteration of DMT aims to extend its notoriously short duration of action by slowing its metabolism, thereby creating a more therapeutically manageable experience. In contrast, research into psilocybin analogues focuses on modulating receptor binding profiles and downstream signaling pathways to potentially separate therapeutic efficacy from psychedelic effects. This guide provides a comparative analysis of these two classes of compounds, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile
A primary goal in modifying classical psychedelics is to alter their pharmacokinetic profiles to be more suitable for therapeutic settings. Standard DMT has a rapid onset and very short duration of action (15-60 minutes) due to rapid metabolism by monoamine oxidase (MAO).[1][2] Deuteration at metabolically sensitive positions can slow this process due to the kinetic isotope effect.
Deuterated DMT: The deuteration of DMT, particularly at the α-carbon, has been shown to significantly reduce metabolic degradation, leading to a longer half-life and decreased clearance.[3] This modification is intended to prolong the therapeutic window without requiring continuous infusion or co-administration of a MAO inhibitor.[3][4] For instance, CYB004, a deuterated DMT analogue, demonstrated a significantly longer duration of effect and improved bioavailability in preclinical studies compared to standard DMT.[5][6]
Psilocybin Analogues: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to the active compound, psilocin.[7] The duration of psilocybin's effects is considerably longer than that of DMT, typically lasting 4 to 6 hours. Research on psilocybin analogues has been less focused on extending duration and more on altering metabolism and receptor interaction. For example, 4-AcO-DMT (psilacetin) is a synthetic prodrug for psilocin that may be deacetylated in vivo.[8] Some studies suggest psilacetin is more potent than psilocybin, potentially due to differences in metabolism and pharmacokinetics.[9]
Table 1: Comparative Pharmacokinetics
| Compound | Modification | Key Pharmacokinetic Features | Reference |
| DMT (Standard) | - | Rapid metabolism by MAO-A, short half-life (minutes).[1][2] | [1][2] |
| D₂-DMT (SPL028) | Deuteration at the α-carbon | Increased half-life (223.4 min vs 190.4 min for DMT) and reduced clearance (7.3 µL/min/million cells vs 16.6 for DMT) in human hepatocytes.[3] | [3] |
| D₄-DMT | Deuteration at α and β carbons | Potentiated behavioral effects and longer duration of action compared to DMT in preclinical models.[1][3] | [1][3] |
| CYB004 (Inhaled) | Deuterated DMT | ~300% longer duration of effect compared to IV DMT; ~41% improved bioavailability compared to inhaled DMT.[6] | [6] |
| Psilocybin | 4-phosphoryloxy group | Prodrug, dephosphorylated to psilocin; duration of 4-6 hours. | |
| 4-AcO-DMT (Psilacetin) | 4-acetoxy group | Synthetic prodrug for psilocin; suggested to be more potent than psilocybin in vivo.[8][9] | [8][9] |
Pharmacodynamic Profile
Both deuterated DMT and psilocybin analogues exert their primary psychedelic effects through agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.
Deuterated DMT: The deuteration of DMT is not intended to alter its receptor pharmacology. Studies have shown that the in vitro receptor binding profile of deuterated DMT is comparable to that of standard DMT, with high affinity for the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[3] The primary pharmacodynamic difference lies in the extended duration and potentially more robust effects at lower plasma concentrations due to altered pharmacokinetics.[10]
Psilocybin Analogues: The active metabolite of psilocybin, psilocin, is a partial agonist at 5-HT₂A receptors.[11] Research into psilocybin analogues explores how structural modifications affect binding affinity and functional activity at various serotonin receptor subtypes. The goal is often to create compounds with biased agonism, preferentially activating certain downstream signaling pathways over others.[12] For example, there is significant interest in developing analogues that retain the therapeutic, neuroplastic effects attributed to 5-HT₂A activation while minimizing the hallucinogenic effects, which are thought to be mediated by specific signaling cascades (e.g., Gq vs. β-arrestin2).[13][14][15]
Table 2: Comparative Receptor Binding and Functional Activity
| Compound | Primary Target(s) | Key Pharmacodynamic Features | Reference |
| DMT / Deuterated DMT | 5-HT₂A, 5-HT₁A, 5-HT₂C | Full agonist. Deuteration does not significantly alter receptor binding affinity.[3] Also interacts with Sigma-1 and TAAR1 receptors.[4][16] | [3][4][16] |
| Psilocin (Active metabolite of Psilocybin) | 5-HT₂A, 5-HT₂C, 5-HT₁A | Partial agonist at 5-HT₂A.[11][7] Psychedelic effects are primarily mediated by 5-HT₂A activation.[12][13] | [11][7][12][13] |
| Various Psilocybin Analogues | 5-HT₂A and other 5-HT subtypes | SAR studies show that N-alkyl substituents and 4-position modifications influence potency and efficacy at 5-HT₂ subtypes.[8][17] | [8][17] |
Signaling Pathways & Experimental Workflows
The therapeutic and psychedelic effects of these compounds are initiated by their interaction with the 5-HT₂A receptor, a G protein-coupled receptor (GPCR).
5-HT₂A Receptor Signaling
Activation of the 5-HT₂A receptor by an agonist like DMT or psilocin can initiate multiple intracellular signaling cascades. The two most studied pathways are the Gαq/11 pathway and the β-arrestin pathway. The Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation. The β-arrestin pathway is involved in receptor desensitization and internalization, but also initiates its own distinct signaling cascades. There is a hypothesis that the psychedelic potential of a 5-HT₂A agonist is correlated with its efficacy for the Gq pathway, while other therapeutic effects might be mediated through β-arrestin or other pathways.[13][14]
Experimental Workflow for Compound Characterization
The preclinical evaluation of novel psychedelic compounds typically follows a standardized workflow, from initial in vitro characterization to in vivo behavioral assays.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proprietary DMT molecule shows positive preclinical data [psychedelichealth.co.uk]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. Psilocin - Wikipedia [en.wikipedia.org]
- 8. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caam.tech [caam.tech]
- 10. cybin.com [cybin.com]
- 11. Psilocybin in neuropsychiatry: a review of its pharmacology, safety, and efficacy | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. Psilocybin as Transformative Fast‐Acting Antidepressant: Pharmacological Properties and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Deuterated vs. Non-Deuterated DMT: A Comparative Analysis of Receptor Binding Affinity
This guide provides a detailed comparison of the receptor binding affinity of deuterated N,N-Dimethyltryptamine (DMT) versus its non-deuterated counterpart. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data. The primary focus of deuteration in this context is to modify the pharmacokinetic profile of DMT, potentially extending its duration of action by slowing its metabolism, without significantly altering its primary pharmacological effects at the receptor level.
Introduction to Deuterated DMT
N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound known for its rapid metabolism, primarily by monoamine oxidase (MAO), leading to a short duration of psychoactive effects.[1][2] Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a strategy employed to alter the metabolic fate of drugs.[3] This modification can lead to a kinetic isotope effect, making the breaking of carbon-deuterium bonds more difficult for metabolic enzymes like MAO compared to carbon-hydrogen bonds.[1][4][5] The goal of developing deuterated DMT (d-DMT) is to prolong its half-life and enhance its therapeutic potential by extending its psychoactive effects.[3][6]
Comparative Receptor Binding Affinity
Recent preclinical studies have directly compared the in vitro receptor binding profiles of deuterated DMT (specifically D2-DMT, also known as CYB004) and non-deuterated DMT (h-DMT). The data indicates that the receptor binding profile of deuterated DMT is comparable to that of non-deuterated DMT, with high affinity for serotonin (B10506) receptors 5-HT1A, 5-HT2A, and 5-HT2C.[3] This suggests that the primary pharmacology of DMT is retained after deuteration.
Below is a summary of the quantitative data from a preclinical characterization of CYB004 (D2-DMT).[2]
| Receptor/Target | Deuterated DMT (CYB004) | Non-Deuterated DMT |
| Serotonergic Receptors | % Inhibition @ 10 µM (Ki, nM) | % Inhibition @ 10 µM (Ki, nM) |
| Human 5-HT1A | 96 | 97 |
| Rat 5-HT1B | 72 | 76 |
| Human 5-HT2A | 94 (180) | 96 (130) |
| Human 5-HT2B | 84 (450) | 96 (520) |
| Human 5-HT2C | 93 (330) | 99 (280) |
| Human 5-HT5A | 80 | 88 |
| Human 5-HT6 | 76 | 84 |
| Human 5-HT7 | 96 | 96 |
| Secondary Targets | % Inhibition @ 10 µM | % Inhibition @ 10 µM |
| Human Adrenergic α2A | 65 | 76 |
| Rat L-Type Ca2+ channel | 62 | 64 |
| Human Histamine H1 | 92 | 93 |
| Human DA transporter | 45 | 27 |
| Human NE transporter | 53 | 46 |
Data sourced from Cybin Inc. preclinical characterization of CYB004.[2]
The results demonstrate that across the tested serotonin and secondary receptors, there is only a minor difference (6-10%) in binding inhibition between deuterated and non-deuterated DMT.[2] The affinity (Ki values) for the primary psychedelic target, the 5-HT2A receptor, is also very similar between the two compounds.[2]
Experimental Protocols
The data presented above was generated through a series of in vitro pharmacological assays designed to characterize and compare the receptor binding profiles of deuterated and non-deuterated DMT.
Receptor Binding Assays:
The receptor binding affinities of the compounds were determined using competitive radioligand binding assays. This method involves incubating a preparation of cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound (deuterated or non-deuterated DMT). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. The general workflow for such an experiment is outlined below.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
DMT's primary psychedelic effects are mediated through its agonist activity at the serotonin 5-HT2A receptor.[1][4][7][8] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway associated with 5-HT2A receptor activation.
Caption: 5-HT2A receptor signaling pathway activated by DMT.
Activation of the 5-HT2A receptor by DMT leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses, including modulation of gene expression and neuronal excitability, which are thought to underlie the profound psychoactive effects of DMT.
Conclusion
The available experimental data indicates that deuteration of DMT at the alpha-carbon position does not significantly alter its in vitro receptor binding profile. Both deuterated and non-deuterated DMT exhibit a high affinity for key serotonin receptors, particularly the 5-HT2A receptor, which is central to its psychedelic effects. This suggests that the primary pharmacology and the mechanism of action at the receptor level are conserved. The key difference imparted by deuteration lies in the compound's pharmacokinetics, with studies showing that deuterated DMT has a longer half-life and reduced clearance.[3] This extended pharmacokinetic profile, combined with a preserved receptor binding affinity, supports the potential for deuterated DMT as a therapeutic agent with a more prolonged duration of action.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. cybin.com [cybin.com]
- 3. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cybin.com [cybin.com]
- 7. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
Deuterated DMT: A Comparative Analysis of the Kinetic Isotope Effect In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterated N,N-Dimethyltryptamine (DMT) and its non-deuterated counterpart, focusing on the in vivo kinetic isotope effect (KIE). By replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, the carbon-deuterium bond becomes stronger, slowing down enzymatic metabolism. This alteration is being explored to enhance the pharmacokinetic profile of DMT, potentially leading to more controlled and prolonged therapeutic effects. This document summarizes available experimental data, outlines methodologies from key studies, and visualizes relevant biological and experimental pathways.
Quantitative Data Summary
Direct quantitative comparisons of in vivo human pharmacokinetics for deuterated and non-deuterated DMT from published, peer-reviewed clinical trials are not yet fully available in the public domain. The following tables are compiled from preclinical data and topline clinical trial announcements.
Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated DMT (Preclinical Animal Data)
| Parameter | Non-Deuterated DMT | Deuterated DMT (CYB004) | Fold Change | Citation |
| Elimination Half-life (t½) | ~1x | 2.5 - 2.9x longer | 2.5 - 2.9 | [1] |
| Clearance (CL) | ~1x | 38% - 55% slower | 0.45 - 0.62 | [1] |
Table 2: Qualitative and Topline Human Pharmacokinetic and Pharmacodynamic Observations from Phase 1 Clinical Trials
| Feature | Non-Deuterated DMT | Deuterated DMT (CYB004) | Deuterated DMT (SPL028) | Citations |
| Psychedelic Effects | Rapid onset, short duration (~20-30 min) | Robust and rapid-onset psychedelic effects at lower plasma concentrations compared to native DMT. Duration of approximately 40 minutes with IV administration. | Robust, short-duration psychedelic effects. Total duration of 55 to 120 minutes with IM administration. | [2][3][4] |
| Safety and Tolerability | Generally well-tolerated in clinical settings. | Well-tolerated with no serious adverse events reported in Phase 1 trials. | Favorable safety and tolerability profile in Phase 1 trials. | [2][4] |
| Route of Administration | Typically intravenous (IV) or intramuscular (IM) in clinical trials. | Investigated for IV and inhaled administration. | Investigated for IV and intramuscular (IM) administration. | [2][4] |
Experimental Protocols
Bioanalytical Method for Quantification of DMT and its Metabolites in Human Plasma
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of DMT and its major metabolites, indole-3-acetic acid (IAA) and DMT-N-oxide (DMT-NO), in human plasma.[5][6]
-
Sample Preparation: Simple protein precipitation with methanol.
-
Chromatography: Separation is achieved on a pentafluorophenyl column using a gradient of 0.1% (v/v) formic acid in a methanol-water mixture.[5][6]
-
Detection: Positive electrospray ionization followed by multiple reaction monitoring.[5][6]
-
Calibration Ranges:
-
Accuracy and Precision: The method demonstrates intra- and inter-assay accuracy between 93–113% and a coefficient of variation of ≤11% for all analytes.[5][6]
Phase 1 Clinical Trial Design for Deuterated DMT (Exemplified by CYB004 and SPL028 studies)
The first-in-human studies for deuterated DMT analogues like CYB004 and SPL028 have generally followed a randomized, double-blind, placebo-controlled, dose-escalating design in healthy volunteers.[2][4][7]
-
Primary Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the deuterated DMT candidate.[2][4][7]
-
Administration Routes: Intravenous (IV) and/or intramuscular (IM) administration are typically evaluated.[2][4][7]
-
Study Population: Healthy adult volunteers, sometimes with prior experience with psychedelics for certain cohorts.[2]
-
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[2][4]
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of the deuterated DMT and its metabolites over time. Calculation of parameters such as Cmax, Tmax, AUC, and half-life.[2][4]
-
Pharmacodynamics: Assessment of subjective psychedelic effects using validated rating scales, and in some cases, neurophysiological measures.[2][4]
-
Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. ir.cybin.com [ir.cybin.com]
- 3. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Pharma Receives Approval for First-In-Human Phase I Clinical Trial With SPL028 | Financial Post [financialpost.com]
The Deuterium Advantage: A Comparative Review of Next-Generation Psychedelic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The renewed interest in psychedelic medicine has spurred innovation aimed at optimizing the therapeutic potential of compounds like psilocybin and N,N-dimethyltryptamine (DMT). A key strategy that has emerged is deuteration—the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This subtle molecular modification can significantly alter a drug's metabolic fate, offering the potential for improved pharmacokinetic profiles, enhanced patient experience, and more scalable treatment models. This guide provides a comparative analysis of the leading deuterated psychedelic drug candidates, with a focus on supporting experimental data from preclinical and clinical studies.
The Principle of Deuteration in Psychedelics
The primary rationale for developing deuterated psychedelics is to modulate their pharmacokinetic (PK) properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the breaking of this bond is often the rate-limiting step in drug metabolism by enzymes such as Cytochrome P450s or Monoamine Oxidase (MAO), deuteration can slow down this process. This is known as the Deuterium Kinetic Isotope Effect (KIE).[1]
By modifying a drug's metabolism, deuteration can lead to:
-
Faster Onset of Action: By altering absorption and metabolism pathways.
-
Optimized Duration of Effect: Either shortening the experience to fit within a standard clinical session or extending it to prolong therapeutic benefits.
-
Reduced Inter-Patient Variability: By creating a more predictable metabolic pathway.
-
Improved Bioavailability: By protecting the molecule from rapid first-pass metabolism.
The following diagram illustrates the basic principle of the Deuterium Kinetic Isotope Effect on drug metabolism.
Caption: Deuterium Kinetic Isotope Effect on Drug Metabolism.
Leading Deuterated Psychedelic Candidates
Two prominent deuterated candidates are in advanced development by the biopharmaceutical company Cybin Inc.: CYB003, a deuterated psilocybin analog, and CYB004, a deuterated DMT analog.
CYB003: A Deuterated Psilocybin Analog for Major Depressive Disorder (MDD)
CYB003 is a novel deuterated analog of psilocin (the active metabolite of psilocybin) designed to address some of the challenges associated with oral psilocybin, such as its long duration of effect and variable PK profile.[2][3][4] The U.S. FDA has granted CYB003 Breakthrough Therapy Designation for the adjunctive treatment of MDD, a status that expedites its development and review.[5][6]
Comparative Preclinical Pharmacokinetics: CYB003 vs. Psilocin (from Psilocybin)
Preclinical studies in rats have been crucial for demonstrating the modified pharmacokinetic profile of CYB003 compared to the active metabolite psilocin derived from standard psilocybin administration.
| Parameter | CYB003 (Oral, Rat) | Psilocin from G. spectabilis Extract (Oral, Rat) | Improvement/Change |
| Tmax (Time to Peak Concentration) | ~30 minutes[7] | ~90 minutes[8][9] | ~67% Faster Onset |
| T½ (Elimination Half-Life) | ~45 minutes[7] | ~117 minutes[8][9] | ~62% Shorter Duration |
| Brain Penetration (Brain:Plasma Ratio) | 10.6[10] | 7.7[10] | ~38% Increased Brain Penetration |
| Plasma Level Variability | Reduced[3][11][12] | High[3][11][12] | Lower Variability |
Clinical Efficacy in Major Depressive Disorder
CYB003 is currently in Phase 3 clinical trials.[6] Phase 2 data have shown rapid and significant reductions in depression symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).
| Metric (Phase 2 Data) | CYB003 (12mg, 2 doses) | CYB003 (16mg, 2 doses) |
| Mean MADRS Score Reduction from Baseline | ~18 points (at 12 months)[13] | ~23 points (at 12 months)[13] |
| Patient Response Rate (≥50% MADRS reduction) | 60% (at 12 months)[13] | 100% (at 12 months)[13] |
| Patient Remission Rate (MADRS score ≤10) | 50% (at 12 months)[13] | 71% (at 12 months)[13] |
These results are notable, especially when compared to data from studies of standard antidepressants like SSRIs, which show an average improvement of approximately 1.82 points on the MADRS total score versus placebo.[14]
CYB004: A Deuterated DMT Analog for Generalized Anxiety Disorder (GAD)
CYB004 is a deuterated DMT molecule being developed for the treatment of Generalized Anxiety Disorder (GAD).[15][16] Standard DMT has a very short and intense psychedelic effect, which can be challenging to manage in a therapeutic setting. CYB004 is designed to prolong the therapeutic window and allow for more convenient administration methods.[1][17]
Comparative Preclinical Pharmacokinetics: CYB004 vs. DMT
Preclinical studies have focused on comparing inhaled CYB004 to both inhaled and intravenous (IV) DMT, demonstrating significant pharmacokinetic advantages.
| Parameter | Inhaled CYB004 vs. Inhaled DMT | Inhaled CYB004 vs. IV DMT |
| Bioavailability | ~41% Improvement[1][18][19] | N/A (IV is 100% bioavailable) |
| Duration of Effect | Not directly compared | ~300% Longer Duration[1][18][19] |
| Onset of Effect | Not directly compared | Similar to IV DMT[17][18][20] |
Clinical Development in Generalized Anxiety Disorder
Cybin has initiated a Phase 2 clinical trial to evaluate the efficacy and safety of CYB004 in participants with moderate to severe GAD.[15][21]
| Clinical Trial Parameter | CYB004 Phase 2 GAD Study |
| Indication | Generalized Anxiety Disorder (GAD)[15] |
| Primary Endpoint | Change in Hamilton Anxiety Rating Scale (HAM-A) score from baseline at 6 weeks[21][22] |
| Dosing | Two intramuscular administrations, three weeks apart[21] |
| Status | Enrollment Complete[21] |
Mechanism of Action: The 5-HT2A Receptor Signaling Pathway
The primary therapeutic effects of classic psychedelics like psilocin and DMT are mediated through their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[4][23][24] Activation of this G-protein coupled receptor (GPCR) triggers a cascade of intracellular signaling events believed to underlie the profound changes in perception and cognition, as well as the promotion of neuroplasticity. Deuteration does not alter this fundamental mechanism of action but rather modifies the drug's availability to the receptor.[25]
The diagram below outlines the canonical signaling pathway following 5-HT2A receptor activation.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on public records and scientific publications, the general methodologies can be outlined.
Preclinical Pharmacokinetic Studies (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats are commonly used.[10]
-
Drug Administration:
-
Sample Collection: Blood and brain tissue samples are collected at multiple time points post-dosing (e.g., over a 4-hour period).[10]
-
Analysis: Plasma and brain homogenate concentrations of the parent drug and its metabolites are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are determined using noncompartmental analysis software (e.g., Phoenix WinNonlin).[10]
Clinical Trial Protocol for MDD/GAD (Human)
The following diagram illustrates a typical workflow for the Phase 2/3 clinical trials of CYB003 and CYB004.
Caption: Generalized Clinical Trial Workflow for CYB003/CYB004.
-
Participant Recruitment: Patients with a confirmed diagnosis of moderate to severe MDD or GAD are recruited.[15][25] Key inclusion criteria often involve a baseline score on a clinical scale (e.g., MADRS ≥ 24).[5]
-
Design: The studies are typically randomized, double-blind, and placebo-controlled.[15][25]
-
Intervention: Participants receive one or two doses of the deuterated drug candidate (e.g., 12mg or 16mg of CYB003) or a placebo, administered weeks apart.[13][25] All sessions are conducted with psychological support.
-
Primary Efficacy Endpoint: The primary outcome is the change in the relevant clinical scale score (MADRS for depression, HAM-A for anxiety) from baseline to a predetermined time point (e.g., 3-6 weeks after the first dose).[21][25]
-
Secondary Endpoints: These include safety and tolerability, patient response and remission rates, and measures of quality of life.[21][22]
-
Follow-up: Patients are followed for an extended period (e.g., up to 12 months) to assess the durability of the therapeutic effect.[13]
Conclusion
Deuterated psychedelic drug candidates, exemplified by Cybin's CYB003 and CYB004, represent a significant advancement in psychiatric drug development. By leveraging the deuterium kinetic isotope effect, these molecules have demonstrated demonstrably improved pharmacokinetic profiles in preclinical models, which appear to translate into favorable clinical characteristics. For CYB003, this means a potentially faster-acting and shorter-duration psilocybin therapy for MDD, which could enhance clinical scalability. For CYB004, deuteration offers a prolonged therapeutic window for DMT, potentially making it a viable treatment for GAD. The robust clinical data emerging for CYB003, in particular, suggest that this innovative chemical strategy may lead to a new generation of more predictable and effective psychedelic-assisted therapies. Continued research and the results of ongoing pivotal trials will be critical in fully defining the therapeutic role of these promising candidates.
References
- 1. Cybin Announces Positive CYB004 Data Demonstrating Significant Advantages Over Intravenous and Inhaled DMT - BioSpace [biospace.com]
- 2. Cybin Announces Unprecedented Positive Phase 2 Interim Data for CYB003 in Major Depressive Disorder Meeting Primary Efficacy Endpoint with Rapid and Significant Improvements in Depression Symptoms After Single Dose - BioSpace [biospace.com]
- 3. Cybin - Cybin Presents CYB003 Preclinical Data at 2022 American College of Neuropsychopharmacology Annual Meeting [ir.cybin.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. Cybin - Cybin Initiates PARADIGM: A Multinational Pivotal Phase 3 Program Evaluating CYB003 for the Adjunctive Treatment of Major Depressive Disorder and Reports Second Quarter Financial Results [ir.cybin.com]
- 6. researchgate.net [researchgate.net]
- 7. CYB003 - Wikipedia [en.wikipedia.org]
- 8. Determining the pharmacokinetics of psilocin in rat plasma using ultra-performance liquid chromatography coupled with a photodiode array detector after orally administering an extract of Gymnopilus spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cybin.com [cybin.com]
- 11. cybin.com [cybin.com]
- 12. cybin.com [cybin.com]
- 13. Cybin - Cybin Reports Positive Phase 2 Data for CYB003, Demonstrating Breakthrough 12-Month Efficacy in Treating Major Depressive Disorder [ir.cybin.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Phase 2 GAD Study for CYB004 Launched by Cybin [synapse.patsnap.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. thedalesreport.com [thedalesreport.com]
- 18. | BioWorld [bioworld.com]
- 19. investorwire.com [investorwire.com]
- 20. blossomanalysis.com [blossomanalysis.com]
- 21. Cybin - Cybin Completes Enrollment in Phase 2 Study Evaluating CYB004 for the Treatment of Generalized Anxiety Disorder [ir.cybin.com]
- 22. Cybin Completes Enrollment in Phase 2 Study Evaluating CYB004 for the Treatment of Generalized Anxiety Disorder | INN [investingnews.com]
- 23. researchgate.net [researchgate.net]
- 24. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychiatrictimes.com [psychiatrictimes.com]
Deuterated vs. Non-Deuterated DMT: A Comparative Review of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
The landscape of psychedelic medicine is rapidly evolving, with N,N-Dimethyltryptamine (DMT) emerging as a promising candidate for the treatment of various mental health conditions. A key area of innovation lies in the development of deuterated forms of DMT, which aim to optimize the pharmacokinetic profile of the molecule and potentially enhance its therapeutic effects. This guide provides a comprehensive cross-study comparison of clinical trial results for both deuterated and non-deuterated DMT formulations, supported by available experimental data.
Executive Summary
Clinical trials investigating intravenous (IV) and inhaled formulations of DMT and its analogs have demonstrated rapid and significant antidepressant effects in patients with Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). Deuterated DMT, such as Cybin's CYB004, is being developed to prolong the psychedelic experience and improve bioavailability by leveraging the kinetic isotope effect to slow metabolism. While direct head-to-head clinical trials are not yet available, this guide synthesizes findings from separate studies to offer a comparative overview.
Data Presentation: Quantitative Comparison of Clinical Trial Results
The following tables summarize key quantitative data from clinical trials of non-deuterated and deuterated DMT, as well as a related compound, 5-MeO-DMT.
Table 1: Efficacy of Non-Deuterated DMT (SPL026) in Major Depressive Disorder (MDD)
| Trial Phase | Primary Endpoint | Key Findings | Remission Rates |
| Phase IIa | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline | - Statistically significant reduction in depressive symptoms at two weeks post-dose compared to placebo.[1][2] - -7.4 point difference in MADRS score versus placebo at two weeks.[1][2][3] - Rapid onset of antidepressant effect at one week, with a -10.8 point difference in MADRS score versus placebo.[1][3] | - 57% remission rate at three months after a single dose.[1][3] - Of patients in remission at three months, 64% sustained remission at six months.[4] |
| Phase Ib (with SSRIs) | Safety and Efficacy with concurrent SSRI use | - SPL026 was well-tolerated with SSRIs.[5] - Potentially enhanced antidepressant effect when administered with SSRIs compared to SPL026 alone.[5] | Not Reported |
Table 2: Efficacy of Inhaled 5-MeO-DMT (GH001) in Treatment-Resistant Depression (TRD)
| Trial Phase | Primary Endpoint | Key Findings | Remission Rates |
| Phase IIb | Change in MADRS score from baseline | - Significant reduction of 15.2 points in MADRS total score on day eight compared to a 0.3-point increase in the placebo group.[6][7] - Ultra-rapid and profound reduction in depressive symptoms.[6] | - 57.5% remission rate on day eight compared to 0% for placebo.[6][8] - Among patients in the open-label extension, 77.8% were in remission at the six-month visit.[6][7] |
Table 3: In Vitro Pharmacokinetic Comparison of Deuterated DMT (SPL028) vs. Non-Deuterated DMT
| Compound | Half-life (in human hepatocytes) | Intrinsic Clearance (in human hepatocytes) | Key Observation |
| DMT | 190.4 min | 16.6 µL/min/million cells | - |
| 96.6% D2-DMT (SPL028) | 223.4 min | 7.3 µL/min/million cells | Deuteration at the α-carbon demonstrated the greatest effect on increasing half-life and reducing clearance.[9] |
| D6-DMT (N-methyl deuteration) | 117.2 min | 15.2 µL/min/million cells | Deuteration of the N-methyl substituents alone had less impact on metabolic stability.[9] |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are outlined below.
Small Pharma SPL026 Phase IIa Trial in MDD
-
Study Design: A two-stage study investigating the efficacy and safety of 21.5mg intravenous (IV) SPL026 with supportive therapy in 34 patients with moderate/severe MDD.[4]
-
Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to two weeks post-dose.[1][2]
-
Key Secondary Endpoints: Change in MADRS score at one-week post-dose.[1]
-
Follow-up: Patients were followed up for six months to assess the durability of the antidepressant effect.[4]
GH Research GH001 Phase IIb Trial in TRD
-
Study Design: A randomized, double-blind, placebo-controlled trial involving 81 patients with TRD.[6][7]
-
Intervention: Inhaled GH001 (mebufotenin, 5-MeO-DMT) or placebo.[6]
-
Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score on day eight.[6][10]
-
Secondary Endpoints: Improvements on the Clinical Global Impression-Severity (CGI-S) scale, Hamilton Anxiety Rating Scale (HAM-A), and the Quality of Life Enjoyment and Satisfaction Questionnaire Short Form (Q-LES-Q-SF) on day eight.[6][10]
Cybin CYB004 (Deuterated DMT) Study
-
Study Design: A series of clinical studies (CYB004E Parts A, B, and C) to explore the pharmacokinetics (PK), pharmacodynamics (PD), and safety of DMT and CYB004.[11]
-
Objective: To characterize the PK/PD relationship and determine if deuteration could decrease metabolism, reduce pharmacokinetic variability, and improve bioavailability while maintaining desired psychedelic effects.[11]
Mandatory Visualizations
Signaling and Metabolic Pathways
The therapeutic and psychedelic effects of DMT are primarily mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The metabolic breakdown of DMT is a key determinant of its short duration of action.
Caption: DMT Metabolism and Signaling Pathway.
Experimental Workflow: Phase IIa Trial of SPL026 in MDD
The following diagram illustrates the workflow of a typical Phase IIa clinical trial for a psychedelic compound in Major Depressive Disorder.
Caption: SPL026 Phase IIa Clinical Trial Workflow.
Logical Relationship: Rationale for Deuterated DMT
This diagram outlines the logical progression from the limitations of standard DMT to the proposed advantages of a deuterated formulation.
Caption: Rationale for Developing Deuterated DMT.
References
- 1. Small Pharma Reports Positive Top-line Results from Phase IIa Trial of SPL026 in Major Depressive Disorder - BioSpace [biospace.com]
- 2. Small Pharma’s depressive disorder therapy trial meets primary [clinicaltrialsarena.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Cybin - Small Pharma Reports Positive Top-line Data from SPL026 (DMT)-SSRI Drug Interaction Study in Patients with Major Depressive Disorder [ir.cybin.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. GH’s Inhaled Psychedelic Succeeds in Mid-Stage Depression Trial - BioSpace [biospace.com]
- 8. GH Research PLC Reports Positive Phase 2b Trial Results for GH001 in Treatment-Resistant Depression and Financial Update for Q1 2025 | Nasdaq [nasdaq.com]
- 9. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. cybin.com [cybin.com]
In Vitro vs. In Vivo Correlation of Deuterated DMT Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo metabolism of deuterated N,N-Dimethyltryptamine (DMT), a psychedelic compound under investigation for the treatment of major depressive disorder. The primary focus is on the impact of deuterium (B1214612) substitution on metabolic stability and the correlation between preclinical in vitro findings and in vivo outcomes. Experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows are presented to support this analysis.
The rapid metabolism of DMT by monoamine oxidase A (MAO-A) results in a short duration of action, which can be a limitation in therapeutic settings.[1][2] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific molecular positions can slow down metabolic processes due to the kinetic isotope effect (KIE), offering a strategy to extend the pharmacokinetic and pharmacodynamic profile of DMT.[1][2][3]
Data Presentation: In Vitro vs. In Vivo Metabolism of Deuterated DMT
The following table summarizes the quantitative data from in vitro and in vivo studies, comparing the metabolism of deuterated DMT analogues with non-deuterated DMT.
| Parameter | In Vitro | In Vivo |
| Test System | Human Hepatocytes, Mitochondrial Fractions | Animal Models (Rats), Humans |
| Compound(s) | DMT, D2-DMT, D4-DMT, D6-DMT | DMT, D4-DMT, CYB004 (deuterated DMT analog) |
| Primary Metabolic Pathway | Oxidative deamination by MAO-A; Hydroxylation by CYP2D6 | Oxidative deamination by MAO-A |
| Key Findings | Deuteration at the α-carbon significantly increases metabolic stability (increased half-life, decreased clearance) in human hepatocytes and mitochondrial fractions due to the kinetic isotope effect on MAO-A.[1][4] | Deuterated DMT (D4-DMT) shows a longer duration of behavioral effects and a shorter time to onset in rats compared to DMT.[2] A deuterated DMT analog (CYB004) demonstrates more robust psychedelic effects at lower plasma concentrations in humans compared to DMT.[5] |
| Quantitative Data | D2-DMT vs. DMT in human hepatocytes: - Increased half-life[1]- Decreased clearance[1]DMT in human liver mitochondrial fractions: - Intrinsic clearance: 175.0 µl/min/mg protein (0.62 µM)[6]- Half-life: 7.9 min (0.62 µM)[6] | DMT (intravenous, human): - Elimination half-life: 9-12 min[6] |
Experimental Protocols
In Vitro Metabolism in Human Hepatocytes
-
Objective: To determine the metabolic stability of deuterated DMT analogues compared to DMT.
-
Methodology:
-
Cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
The test compounds (DMT and deuterated analogues) are added to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
The mixture is incubated at 37°C with shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.[1]
-
In Vivo Pharmacokinetic and Behavioral Studies in Rats
-
Objective: To assess the effect of deuteration on the pharmacokinetic profile and behavioral effects of DMT.
-
Methodology:
-
Male Sprague-Dawley rats are used.
-
Animals are administered with either DMT or a deuterated analogue (e.g., D4-DMT) via a specific route (e.g., intravenous or intraperitoneal) at a defined dose.
-
For pharmacokinetic analysis, blood samples are collected at predetermined time points post-dosing. Plasma is separated and analyzed by LC-MS/MS to determine the concentration of the compound and its metabolites. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated.
-
For behavioral analysis, animals are observed for specific behaviors (e.g., disruption of operant behavior) following drug administration. The onset and duration of these effects are recorded.[2]
-
Mandatory Visualization
Caption: Metabolic pathway of deuterated DMT.
Caption: Workflow for correlating in vitro and in vivo metabolism.
Caption: Logical relationship of deuteration effects.
Conclusion
The in vitro data strongly suggest that deuteration of DMT at the α-carbon leads to a significant increase in its metabolic stability by slowing down MAO-A-mediated metabolism.[1] This finding is consistent with in vivo studies in both animals and humans, where deuterated DMT analogues have demonstrated a longer duration of action and more potent effects at comparable doses.[2][5] The observed in vitro-in vivo correlation supports the use of deuteration as a viable strategy to modulate the pharmacokinetic and pharmacodynamic properties of DMT for potential therapeutic applications. Further studies are warranted to fully characterize the metabolic fate of deuterated DMT in vivo and to establish a quantitative IVIVC.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery and In Vitro Characterization of SPL028: Deuterated N,NâDimethyltryptamine - American Chemical Society - Figshare [acs.figshare.com]
- 5. cybin.com [cybin.com]
- 6. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Switch: A Comparative Safety Analysis of Deuterated and Non-Deuterated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a promising approach in drug development to enhance the pharmacokinetic and safety profiles of therapeutic compounds. This guide provides an objective comparison of the safety profiles of deuterated and non-deuterated tryptamines, a class of psychoactive compounds with significant therapeutic potential. By examining available experimental data, this report aims to illuminate the impact of deuteration on the safety and tolerability of these molecules.
Executive Summary
Deuteration of tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin analogues, is primarily aimed at altering their metabolic pathways to extend their pharmacokinetic profiles. Preclinical and early-stage clinical data suggest that this modification can lead to improved metabolic stability and potentially a more favorable safety and tolerability profile. While detailed quantitative safety data from clinical trials of deuterated tryptamines are still emerging, initial findings indicate that they are generally safe and well-tolerated. This guide synthesizes the currently available information to provide a comparative overview for research and development purposes.
The Rationale for Deuterating Tryptamines
The primary mechanism by which deuteration impacts a drug's properties is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, particularly oxidation by cytochrome P450 enzymes in the liver. For tryptamines, which are rapidly metabolized, this can lead to:
-
Increased Half-life and Exposure: A slower rate of metabolism results in a longer half-life and greater overall exposure (Area Under the Curve - AUC) to the active compound.
-
Reduced Peak Concentration (Cmax) Variability: More predictable metabolism can lead to less inter-individual variability in peak plasma concentrations.
-
Potential for Altered Subjective Effects: Changes in pharmacokinetics can influence the intensity and duration of the psychoactive effects.
-
Improved Safety and Tolerability: By reducing the formation of potentially reactive metabolites and allowing for lower or less frequent dosing, deuteration may lead to a better safety profile.
Comparative Data on Metabolic Stability
In vitro studies provide the initial evidence for the enhanced metabolic stability of deuterated tryptamines. These experiments typically involve incubating the compounds with human liver microsomes or hepatocytes and measuring the rate of metabolism.
| Parameter | Non-Deuterated DMT | Deuterated DMT (SPL028) | Data Source |
| In Vitro Half-life (t½) in Human Hepatocytes | Shorter | Longer | --INVALID-LINK-- |
| In Vitro Intrinsic Clearance (CLint) in Human Hepatocytes | Higher | Lower | --INVALID-LINK-- |
These findings from preclinical investigations suggest that deuterated DMT has a more stable metabolic profile compared to its non-deuterated counterpart.
Clinical Safety Profiles: A Comparative Overview
Direct, head-to-head clinical trials comparing the safety of deuterated and non-deuterated tryptamines are not yet published in full. However, data from separate clinical trials provide valuable insights into their respective safety profiles.
Deuterated Tryptamines: Emerging Clinical Data
Phase 1 clinical trials of deuterated DMT molecules, CYB004 and SPL028, have been completed in healthy volunteers. The topline results from these studies have been positive regarding safety.
| Compound | Study Phase | Key Safety Findings | Serious Adverse Events (SAEs) | Data Source |
| CYB004 (deuterated DMT) | Phase 1 | Safe and well-tolerated via intravenous administration. The majority of adverse events were mild to moderate and self-limiting.[1][2][3] | No SAEs reported.[1][2][3] | --INVALID-LINK-- |
| SPL028 (deuterated DMT) | Phase 1 | Safe and well-tolerated via intravenous and intramuscular administration. The majority of adverse events were mild to moderate and self-limiting.[1][2] | No SAEs reported.[1][2] | --INVALID-LINK-- |
| CYB003 (deuterated psilocybin analog) | Phase 1/2a | Good tolerability. Adverse events reported as mild, including headache, nausea, and transient increased blood pressure, which resolved within the treatment session.[4] | No SAEs reported.[4] | --INVALID-LINK-- |
A notable finding from the CYB004 trial is that deuteration resulted in stronger psychedelic effects at lower plasma concentrations compared to non-deuterated DMT.[1][5] This could potentially allow for lower therapeutic doses, which may contribute to a better safety margin.
Non-Deuterated Tryptamines: Established Safety Data
The safety profiles of non-deuterated tryptamines, such as DMT and psilocybin, have been characterized in numerous clinical trials.
| Compound | Common Adverse Events | Incidence/Frequency | Data Source |
| N,N-Dimethyltryptamine (DMT) (Intravenous) | Increased heart rate, increased blood pressure, dizziness, anxiety, nausea.[6][7][8] Bolus injections can produce more negative subjective effects and anxiety than infusions.[6][7] | Generally transient and resolving shortly after administration. | --INVALID-LINK--[6][7] |
| Psilocybin (Oral) | Headache, nausea, anxiety, dizziness, elevated blood pressure.[9][10][11] | Headache: 15-100%Nausea: 17-75%Anxiety: 8-54%Dizziness: 5-26% | --INVALID-LINK--[9][10][11] |
Serious adverse events with non-deuterated tryptamines in clinical settings are rare but can include worsening depression, suicidal ideation, and psychosis, particularly in individuals with pre-existing neuropsychiatric conditions.[10][11]
Experimental Protocols
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a general procedure for assessing the metabolic stability of tryptamines.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated tryptamines)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the human liver microsomes and test compound solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Immediately terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the percentage of the parent compound remaining over time. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.[12][13][14][15][16]
Clinical Trial Protocol for Intravenous DMT Administration (General Overview)
This provides a general framework for a Phase 1 clinical trial investigating intravenous DMT.
Title: A Randomized, Double-Blind, Placebo-Controlled, Ascending-Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Intravenous N,N-Dimethyltryptamine (DMT) in Healthy Volunteers.
Objectives:
-
Primary: To assess the safety and tolerability of single ascending intravenous doses of DMT.
-
Secondary: To characterize the pharmacokinetic profile of DMT and its metabolites. To evaluate the pharmacodynamic effects of DMT using validated subjective effects scales.
Study Design:
-
Randomized, double-blind, placebo-controlled, single ascending dose design.
-
Participants are randomized to receive either DMT or a placebo.
-
Dosing is administered as a controlled intravenous infusion over a specified period.[17][18]
Inclusion Criteria:
-
Healthy male and female volunteers, typically aged 18-55 years.
-
Body mass index (BMI) within a normal range.
-
Provide written informed consent.
Exclusion Criteria:
-
History of significant medical or psychiatric illness.
-
Current use of medications that may interact with DMT.
-
History of substance use disorder.
Assessments:
-
Safety: Continuous monitoring of vital signs (heart rate, blood pressure, respiration), electrocardiogram (ECG), and body temperature. Collection of adverse events (AEs) and serious adverse events (SAEs). Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of DMT and its metabolites over time.
-
Pharmacodynamics: Administration of validated questionnaires to assess subjective experiences (e.g., Altered States of Consciousness Questionnaire, Mystical Experience Questionnaire).[18]
Visualizing the Deuterium Effect and Experimental Workflow
Caption: Impact of Deuteration on Tryptamine Metabolism.
Caption: In Vitro Metabolic Stability Assay Workflow.
Conclusion
The available evidence suggests that deuteration is a viable strategy for modifying the pharmacokinetic properties of tryptamines, leading to enhanced metabolic stability. Early clinical data for deuterated DMT analogues indicate a favorable safety and tolerability profile, with no serious adverse events reported in Phase 1 trials. While more comprehensive, quantitative safety data from larger clinical trials are needed for a definitive comparison, the initial findings are promising. For researchers and drug developers, the "deuterium switch" represents a valuable tool to potentially optimize the therapeutic window of tryptamines, possibly leading to safer and more effective treatments for a range of neuropsychiatric conditions. Continued investigation and transparent reporting of clinical trial data will be crucial in fully elucidating the comparative safety profiles of these novel compounds.
References
- 1. Phase 1 Success: Cybin's Deuterated DMT Compounds CYB004 and SPL028 Show Promising Results [synapse.patsnap.com]
- 2. ir.cybin.com [ir.cybin.com]
- 3. Cybin Announces Positive Topline Data from Phase 1 Studies of Proprietary Deuterated DMT Molecules CYB004 and SPL028 | Nasdaq [nasdaq.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Acute effects of intravenous DMT in a randomized placebo-controlled study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. DMT: Uses, Health Effects, Safety, Risks, and Legal Status [webmd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adverse Events in Studies of Classic Psychedelics: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mttlab.eu [mttlab.eu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Therapeutic Index: Deuterated DMT vs. Traditional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of neuropsychopharmacology is undergoing a significant transformation, with renewed interest in the therapeutic potential of psychedelic compounds. Among these, N,N-Dimethyltryptamine (DMT) and its deuterated analogue represent a novel avenue for the treatment of mood disorders. This guide provides a comparative analysis of the therapeutic index of deuterated DMT against traditional antidepressant medications, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety.
This comparison aims to equip researchers, scientists, and drug development professionals with a data-driven overview to inform preclinical and clinical research directions. It is important to note that while traditional antidepressants have a long history of clinical use and established therapeutic indices, deuterated DMT is in the early stages of clinical development. Consequently, a direct comparison of a numerically defined therapeutic index is not yet possible. This guide, therefore, presents available preclinical and clinical safety and efficacy data to facilitate a comprehensive and objective assessment.
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for deuterated DMT and representative traditional antidepressants. It is crucial to interpret this data with the understanding that preclinical data, particularly LD50 values, are determined in animal models and may not directly translate to human toxicity. Human toxic dose (TD50) estimates are derived from overdose case reports and provide a more clinically relevant, albeit less precise, measure of toxicity.
Table 1: Preclinical Toxicity and Efficacy Data in Mice
| Compound Class | Representative Drug | Administration Route | LD50 (mg/kg) | ED50 (mg/kg, Forced Swim Test) | Calculated Preclinical Therapeutic Index (LD50/ED50) |
| Deuterated Psychedelic | Deuterated DMT (e.g., CYB004, SPL028) | - | No data available | No data available | Not calculable |
| Psychedelic | DMT | Intraperitoneal | 47 | No data available | Not calculable |
| Intravenous | 32 | ||||
| SSRI | Fluoxetine | Oral | 248[1] | 10-20[2] | ~12.4 - 24.8 |
| SNRI | Venlafaxine | - | No direct data found | No direct data found | - |
| TCA | Amitriptyline | Oral | 350[3] | ~10 | ~35 |
| Intraperitoneal | 125[4] | ~12.5 |
Note: The ED50 for antidepressants in the forced swim test can vary depending on the specific protocol and mouse strain used.
Table 2: Human Therapeutic and Toxic Dose Ranges
| Compound Class | Representative Drug | Typical Therapeutic Daily Dose Range (mg) | Estimated Human Toxic Dose (mg) | Therapeutic Index Insight |
| Deuterated Psychedelic | Deuterated DMT | Under investigation in clinical trials | No data available | Preclinical and early clinical data suggest a favorable safety profile with mild to moderate, self-limiting adverse events.[5] |
| SSRI | Fluoxetine | 20 - 80[6] | >1500 (generally considered minimally toxic in overdose). Lethal outcomes have been associated with as low as 520 mg in some cases, but recovery has been reported from much higher doses.[1][6] | Wide therapeutic index.[6] |
| SSRI | Sertraline | 50 - 200 | Overdoses up to 8,000 mg have been reported with minor symptoms.[7] | Wide therapeutic index.[8] |
| TCA | Amitriptyline | 40 - 100[6] | >500-1000 mg can be life-threatening.[9] Ingestions of >15-20 mg/kg are associated with severe poisoning.[10] | Narrow therapeutic index.[11][12] |
Experimental Protocols
Determination of LD50 (Acute Oral Toxicity)
The determination of the median lethal dose (LD50) in animal models is a standard preclinical toxicity study. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for acute oral toxicity testing, such as OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[13][11]
A generalized protocol based on these guidelines involves the following steps:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before dosing to promote absorption of the test substance.[14]
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume administered is typically limited (e.g., not exceeding 1 mL/100g of body weight for rodents).[14]
-
Dose Levels: A range of dose levels is selected to identify the dose that causes mortality in approximately 50% of the animals. The specific OECD guideline used will dictate the procedure for dose selection and progression.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days after administration.[15]
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Determination of ED50 (Forced Swim Test)
The forced swim test (FST) is a common behavioral test in rodents used to screen for antidepressant efficacy.[5][16][17][18]
A typical protocol for the mouse forced swim test is as follows:
-
Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water-filled cylinder. The test duration is typically six minutes.[5]
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, usually during the last four minutes of the test.[5]
-
Drug Administration: The test compound is administered at various doses prior to the test. The timing of administration depends on the pharmacokinetic profile of the drug.
-
Data Analysis: The dose of the drug that produces a 50% reduction in the duration of immobility compared to a vehicle-treated control group is determined as the ED50.
Signaling Pathways and Mechanism of Action
Deuterated DMT Signaling Pathway
Deuterated DMT, like its non-deuterated counterpart, primarily exerts its effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. The deuteration of the DMT molecule is designed to slow its metabolism by monoamine oxidase (MAO), thereby prolonging its half-life and duration of action without significantly altering its receptor binding profile.
The binding of deuterated DMT to the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the psychedelic and potential therapeutic effects of the compound.
Traditional Antidepressant (SSRI) Signaling Pathway
SSRIs, a common class of traditional antidepressants, function by selectively blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition of the serotonin transporter (SERT) leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The sustained increase in synaptic serotonin leads to downstream adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release. The increased activation of postsynaptic serotonin receptors, such as 5-HT1A and 5-HT2A, triggers various intracellular signaling cascades. These can involve G-protein coupling, modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, and activation of protein kinases. A key downstream effect is the increased expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity, processes believed to be important for the therapeutic effects of antidepressants.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves a multi-step process encompassing both preclinical and clinical studies. The following diagram illustrates a generalized workflow.
Discussion and Conclusion
The available data indicates a significant difference in the therapeutic index profiles of deuterated DMT and traditional antidepressants.
Traditional Antidepressants:
-
TCAs have a well-established narrow therapeutic index .[13][11][12] Overdoses can be life-threatening at relatively low multiples of the therapeutic dose, primarily due to cardiotoxicity.[9][10]
-
SSRIs and SNRIs generally possess a wide therapeutic index and are considered significantly safer in overdose compared to TCAs.[6][8] While large overdoses can still be dangerous, fatal outcomes from mono-ingestion are rare.[19][7]
Deuterated DMT:
-
A quantitative therapeutic index for deuterated DMT has not yet been established.
-
The rationale for deuteration is to improve the pharmacokinetic profile of DMT, extending its duration of action and potentially allowing for more controlled therapeutic administration.
-
Preclinical studies and early-phase clinical trials for deuterated DMT candidates like CYB004 and SPL028 have reported a favorable safety and tolerability profile, with adverse events being generally mild to moderate and transient.[5]
-
The psychedelic effects of DMT are intense and short-lived, and the safety of deuterated DMT will depend on the ability to manage the acute psychological and physiological effects within a therapeutic setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. psychdb.com [psychdb.com]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. psychscenehub.com [psychscenehub.com]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 18. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Psychedelic Therapies: A Comparative Meta-Analysis of Clinical Outcomes
For Immediate Release
A new generation of psychedelic therapies is emerging, leveraging deuterium (B1214612) chemistry to optimize the pharmacokinetic profiles of well-known compounds like psilocybin and N,N-dimethyltryptamine (DMT). This guide provides a comparative analysis of the clinical outcomes for these deuterated psychedelics against their non-deuterated counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Executive Summary
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has been shown to alter the metabolic stability of psychedelic compounds. This modification can lead to a faster onset, shorter duration of action, and potentially improved safety and tolerability profiles. Clinical trial data for deuterated psilocybin analogues, such as CYB003, suggest rapid and sustained antidepressant effects in Major Depressive Disorder (MDD). Similarly, early-stage trials of deuterated DMT compounds, including CYB004 and SPL028, are exploring their potential in treating Generalized Anxiety Disorder (GAD) and MDD. This guide will compare the available clinical data for these novel therapies with the established efficacy of non-deuterated psilocybin and MDMA in treating MDD and Post-Traumatic Stress Disorder (PTSD), respectively.
Comparative Clinical Outcome Data
The following tables summarize the key efficacy data from clinical trials of deuterated and non-deuterated psychedelic therapies.
Table 1: Deuterated Psychedelic Therapies - Clinical Outcomes
| Compound | Indication | Trial Phase | Key Efficacy Results |
| CYB003 (Deuterated Psilocybin Analog) | Major Depressive Disorder (MDD) | Phase 2 | - Statistically significant reduction in MADRS score compared to placebo at 3 weeks.[1][2] - 79% of patients in remission from depression at 6 weeks after two 12mg doses.[3] |
| CYB004 (Deuterated DMT Analog) | Generalized Anxiety Disorder (GAD) | Phase 2 (Initiated) | - To be determined. The trial will assess changes in the Hamilton Anxiety Rating Scale (HAM-A).[4] |
| SPL028 (Deuterated DMT Analog) | Major Depressive Disorder (MDD) | Phase 1 | - Aims to provide an extended psychedelic experience compared to non-deuterated DMT.[5] |
Table 2: Non-Deuterated Psychedelic Therapies - Clinical Outcomes
| Compound | Indication | Trial Phase | Key Efficacy Results |
| Psilocybin | Major Depressive Disorder (MDD) | Phase 2 | - Significant reduction in depressive symptoms from baseline to day 43 compared to niacin placebo.[6] - A systematic review of five randomized controlled trials showed psilocybin was effective in improving depressive symptoms in over half of the studies.[7] |
| MDMA | Post-Traumatic Stress Disorder (PTSD) | Phase 3 | - 67% of participants in the MDMA-assisted therapy group no longer met diagnostic criteria for PTSD at the 2-month follow-up in the MAPP1 trial.[8] - The MAPP2 trial confirmed these findings, with 71.2% of participants in the MDMA group no longer meeting PTSD criteria by the end of the study. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials.
Deuterated Psilocybin (CYB003) for MDD - Phase 2
The Phase 1/2a trial was a randomized, double-blind, placebo-controlled study. Participants with moderate to severe MDD received two administrations (placebo/active or active/active) three weeks apart. The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline at three weeks after the first dose. An optional assessment period extended to 12 weeks to evaluate the durability of the treatment effect.[9]
Non-Deuterated Psilocybin for MDD - Phase 2
In a randomized clinical trial, 104 participants with MDD were randomized to receive a single 25 mg oral dose of psilocybin or a 100 mg oral dose of niacin as an active placebo, both administered with psychological support. The primary outcome was the change in the MADRS score from baseline to day 43.[6][10]
MDMA-Assisted Therapy for PTSD - Phase 3 (MAPP1 & MAPP2)
These were randomized, double-blind, placebo-controlled, multi-site trials. Participants with severe PTSD received three sessions of either MDMA or placebo in conjunction with manualized therapy. The initial dose of MDMA was 80 mg or 120 mg, followed by a supplemental half-dose 1.5 to 2 hours later. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) score from baseline to 18 weeks post-baseline.[11][12][13]
Signaling Pathways and Experimental Workflow
Psychedelic Signaling Pathway
The primary mechanism of action for classic psychedelic drugs involves the agonism of serotonin (B10506) 5-HT2A receptors. This interaction triggers a cascade of intracellular signaling events.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for clinical trials of both deuterated and non-deuterated psychedelic therapies, highlighting key stages from patient screening to long-term follow-up.
References
- 1. Small Pharma Receives Approval for First-In-Human Phase I Clinical Trial With SPL028 | Financial Post [financialpost.com]
- 2. CYB004 for Generalized Anxiety Disorder · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Cybin reports positive results from major depressive disorder trial [clinicaltrialsarena.com]
- 4. Phase 2 GAD Study for CYB004 Launched by Cybin [synapse.patsnap.com]
- 5. First Subject Dosed in Small Pharma’s First-in-Human Phase I Clinical Trial with SPL028 - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Psilocybin for major depressive disorder: a systematic review of randomized controlled studies [frontiersin.org]
- 8. MDMA-assisted therapy for severe PTSD: a randomized, double-blind, placebo-controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cybin Initiates Dosing of Final Cohort of its Phase 2 Trial of CYB003 in Major Depressive Disorder | Psychedelic Finance [psychedelicfinance.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. maps.org [maps.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. maps.org [maps.org]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Deuterated DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of deuterated N,N-Dimethyltryptamine (DMT) in biological matrices. As the therapeutic potential of psychedelic compounds continues to be explored, robust and reproducible analytical methods are paramount for clinical trials and research. This document is intended to serve as a resource for laboratories looking to establish, validate, or compare their own analytical methods for deuterated DMT, facilitating greater consistency and reliability of data across different research sites.
While direct inter-laboratory comparison studies for deuterated DMT are not yet widely published, this guide synthesizes data from various validated methods reported in peer-reviewed literature. The use of deuterated internal standards, such as DMT-d6, is a critical component of these methods, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.
Data Presentation: Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of DMT, often using a deuterated internal standard. These methods have been validated in different laboratories and provide a benchmark for analytical performance.
Table 1: Performance Characteristics of Validated DMT Quantification Methods
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Rat Pineal Gland Microdialysate) |
| Linearity Range | 0.5–500 ng/mL | 0.25-200 nM | Not specified (Qualitative) |
| Precision (%RSD) | <20% | Not specified | Not applicable |
| Accuracy (Bias %) | ±20% | Not specified | Not applicable |
| Recovery | ≥91% | Not specified | Not applicable |
| Matrix Effects | Minimal interference | Not specified | Not applicable |
| Internal Standard | Deuterated DMT | Deuterated DMT | d4-MDMT |
Table 2: Comparison of Metabolic Stability of Deuterated DMT Analogs [1]
| Compound | Half-life (min) in Human Hepatocytes | Intrinsic Clearance (μL/min/million cells) |
| DMT | 190.4 | 16.6 |
| D2-DMT (96.6%) | 223.4 | 7.3 |
| D6-DMT | 117.2 | 15.2 |
| D8-DMT | 206.9 | 9.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are generalized protocols based on commonly employed techniques for the analysis of deuterated DMT.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting DMT from biological matrices like plasma.
-
To a 100 µL aliquot of the plasma sample, add a methanolic solution containing the deuterated DMT internal standard.
-
Add acetonitrile (B52724) (typically in a 3:1 ratio to the plasma volume) to precipitate the proteins.
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A typical LC-MS/MS method for the analysis of DMT and its deuterated analog involves the following:
-
Chromatographic Column: A C18 or a specialized column like a diphenyl column is often used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both DMT and the deuterated internal standard.
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for deuterated DMT, a crucial process for ensuring data reliability before inter-laboratory comparisons can be made.
Signaling Pathway of DMT
DMT exerts its psychedelic effects primarily through its interaction with serotonin (B10506) receptors, initiating a cascade of intracellular signaling events. The diagram below outlines the principal signaling pathway.
References
A Comparative Guide to Deuterated and Non-Deuterated DMT in Neuroimaging Research
For Researchers, Scientists, and Drug Development Professionals
The exploration of tryptamines for therapeutic purposes has led to innovative modifications of known compounds, with the goal of enhancing their clinical applicability. One such advancement is the deuteration of N,N-Dimethyltryptamine (DMT), a potent psychedelic compound. This guide provides a comparative overview of deuterated and non-deuterated DMT, focusing on their neuroimaging profiles and pharmacokinetic properties. While direct comparative neuroimaging studies are not yet available, this document synthesizes existing data to inform future research and development.
Executive Summary
Deuteration of DMT, the process of replacing hydrogen atoms with their heavier isotope deuterium (B1214612), has been shown to significantly alter the compound's pharmacokinetic profile. This modification extends the half-life and reduces the metabolic clearance of DMT, leading to a longer duration of action and potentially more robust psychedelic effects at lower plasma concentrations. Neuroimaging studies of non-deuterated DMT have revealed profound effects on brain connectivity, including increased global functional connectivity and the disintegration of resting-state networks. It is hypothesized that the extended pharmacokinetic profile of deuterated DMT could lead to more sustained and pronounced alterations in these neuroimaging markers. This guide presents the available data on both compounds, details the experimental protocols for neuroimaging studies, and illustrates the underlying signaling pathways.
Pharmacokinetic Profile: A Comparative Analysis
The primary advantage of deuterated DMT lies in its improved metabolic stability. The substitution of hydrogen with deuterium at key metabolic sites, particularly the α-carbon, slows down its breakdown by monoamine oxidase (MAO). This "kinetic isotope effect" results in a longer-lasting psychedelic experience.[1]
| Parameter | Non-Deuterated DMT | Deuterated DMT (D2-DMT/CYB004) | Key Takeaway |
| Half-life | Rapid, effects subsiding in ~15-20 minutes | Longer half-life demonstrated in vitro and in vivo[2] | Extended duration of action for deuterated variants. |
| Clearance | High, rapidly metabolized by MAO[3] | Decreased intrinsic clearance in human hepatocyte mitochondrial fractions[2] | Reduced metabolic breakdown leads to greater bioavailability. |
| Psychedelic Effects | Intense, rapid onset, and short duration[4][5] | More robust psychedelic effects at lower plasma concentrations; longer duration of action[6] | Potential for more controlled and sustained therapeutic sessions. |
| Receptor Binding | High affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors | Comparable in vitro receptor binding profile to non-deuterated DMT[2] | Deuteration does not negatively impact the primary mechanism of action. |
Neuroimaging Findings: Non-Deuterated DMT
Recent advancements in neuroimaging have provided unprecedented insights into the acute effects of DMT on the human brain. Studies utilizing simultaneous electroencephalography and functional magnetic resonance imaging (EEG-fMRI) have characterized the profound changes in brain activity and connectivity that underpin the psychedelic experience.
A key study in this area provides a comprehensive look at the effects of a 20mg intravenous dose of DMT in healthy volunteers.[7][8][9][10] The primary findings from this and other related studies are summarized below.
| Neuroimaging Parameter | Observed Effect with Non-Deuterated DMT | Potential Implication |
| Global Functional Connectivity (GFC) | Robust increases[7][8][9][10] | Enhanced communication across the entire brain. |
| Resting-State Network (RSN) Integrity | Significant reductions in the integrity of 5 out of 7 major networks[7] | Disintegration of established brain networks, potentially allowing for novel patterns of thought. |
| Network Segregation | Decreased segregation between networks[7] | A more fluid and interconnected brain state. |
| Principal Cortical Gradient | Compression of the principal sensory-association axis[7][8][9] | A collapse of the brain's hierarchical organization. |
| EEG Spectral Power | Widespread decreases in alpha power; increases in delta and gamma power[8] | A shift in brain rhythms towards a state of heightened arousal and altered consciousness. |
Note: To date, no peer-reviewed studies have been published detailing the specific neuroimaging effects of deuterated DMT. However, based on its extended pharmacokinetic profile, it is hypothesized that deuterated DMT would induce similar, but more sustained, changes in the neuroimaging parameters listed above.
Experimental Protocols
The following provides a detailed methodology for a representative neuroimaging study of non-deuterated DMT, which can serve as a template for future comparative studies.
Study Design: A comprehensive, within-subjects, placebo-controlled design.[7][8]
Participants: Healthy volunteers with prior experience with psychedelics. A typical cohort size is around 20 participants.[7][8]
Drug Administration:
-
Dose: 20 mg of DMT fumarate (B1241708) administered intravenously as a bolus injection.[7][8][10]
-
Procedure: The infusion is typically administered while the participant is in the MRI scanner.
Neuroimaging Acquisition:
-
Modality: Simultaneous EEG-fMRI is employed to capture both the rapid temporal dynamics (EEG) and the high spatial resolution (fMRI) of brain activity.[4][7][8][9]
-
Timing: Data is acquired before, during, and after the DMT or placebo infusion to capture baseline, peak effects, and the return to baseline. The total psychedelic experience is approximately 20 minutes.[4]
-
fMRI Parameters: Standard resting-state fMRI sequences are used to measure the blood-oxygen-level-dependent (BOLD) signal.
-
EEG Parameters: High-density EEG caps (B75204) are used to record electrical brain activity.
Subjective Measures:
-
Participants provide real-time ratings of the subjective intensity of their experience at regular intervals during the scan.[4]
-
Post-scan questionnaires, such as the Altered States of Consciousness (ASC) questionnaire and the Mystical Experience Questionnaire (MEQ), are used to assess the qualitative aspects of the experience.
Mandatory Visualizations
DMT Signaling Pathway
DMT's primary psychedelic effects are mediated by its agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor. This interaction initiates a cascade of intracellular signaling events.
DMT binding to the 5-HT2A receptor activates Gq protein, initiating downstream signaling.
Experimental Workflow for DMT Neuroimaging
The following diagram outlines the typical workflow for a human neuroimaging study investigating the effects of DMT.
Workflow of a typical DMT neuroimaging study from participant recruitment to data analysis.
Future Directions
The emergence of deuterated DMT presents a significant opportunity for psychedelic research. Direct comparative neuroimaging studies are a critical next step to empirically validate the hypothesized effects of its extended pharmacokinetic profile on brain dynamics. Such studies would provide invaluable data for optimizing therapeutic protocols and developing novel psychedelic-assisted therapies. By combining the methodologies outlined in this guide with the novel properties of deuterated tryptamines, the field can move closer to unlocking the full therapeutic potential of these remarkable compounds.
References
- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appliedradiology.com [appliedradiology.com]
- 5. vice.com [vice.com]
- 6. cybin.com [cybin.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. Human brain effects of DMT assessed via EEG-fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: Clarification of "DMT-dI" for Proper Disposal
Before proceeding, it is imperative to correctly identify the chemical you are working with. The term "DMT" is a common abbreviation for at least two distinct chemical compounds with different properties and disposal requirements: N,N-Dimethyltryptamine and Dimethyl terephthalate . The suffix "-dI" is not a standard chemical identifier and may be a typo or an internal laboratory code.
Incorrect disposal can lead to hazardous situations, including the creation of toxic byproducts or environmental contamination. This guide provides disposal procedures for both N,N-Dimethyltryptamine and Dimethyl terephthalate. You must verify the identity of your substance before following any disposal protocol. Consult your institution's Environmental Health and Safety (EHS) department for assistance in identifying your chemical and to ensure compliance with all local, state, and federal regulations.
Section 1: Disposal Procedures for N,N-Dimethyltryptamine
N,N-Dimethyltryptamine is a hazardous chemical that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a highly flammable liquid and vapor.[1] Proper handling and disposal are crucial for safety.
Immediate Safety and Handling
-
Work in a well-ventilated area: Use only outdoors or in a well-ventilated area to avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Avoid ignition sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.[1]
-
Personal Protective Equipment (PPE): All personnel handling N,N-Dimethyltryptamine must use the appropriate PPE.
-
Storage: Store in a cool, well-ventilated place, locked up in its original container.[1]
Data Presentation: Personal Protective Equipment (PPE) for N,N-Dimethyltryptamine
| Equipment | Specification |
| Eye and Face Protection | Appropriate protective eyeglasses or chemical safety goggles.[2] |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected for integrity before use. |
| Protective Clothing | Laboratory coat and closed-toe shoes. Additional protective clothing may be necessary to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if vapors or mists are generated.[2] |
Experimental Protocols: Spill and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush the eye with running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2] Remove all sources of ignition.[1]
-
Contain the Spill: Use appropriate absorbent materials to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection: Collect waste N,N-Dimethyltryptamine in a dedicated, properly sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Labeling: Clearly label the container with "Waste N,N-Dimethyltryptamine" and include any other information required by your EHS department.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2] Disposal must be conducted in accordance with all local, state, and federal regulations.[2]
Mandatory Visualization: N,N-Dimethyltryptamine Disposal Workflow
References
Essential Safety and Logistical Framework for Handling N,N-Dimethyltryptamine (DMT)
Disclaimer: The following guidance is provided for researchers, scientists, and drug development professionals for informational and safety purposes only. The user's query specified "DMT-dI," which is not a standard chemical identifier. Based on the common abbreviation in a research context, this document assumes the user is referring to N,N-Dimethyltryptamine (DMT) . N,N-Dimethyltryptamine is a Schedule I controlled substance in the United States and is subject to strict regulatory control. All handling, storage, and disposal must be in compliance with the Drug Enforcement Administration (DEA) regulations and institutional policies.
This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for the safe handling of N,N-Dimethyltryptamine in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Quantitative Safety Data
A comprehensive understanding of the hazards associated with N,N-Dimethyltryptamine is fundamental for its safe handling. The following table summarizes key quantitative data.
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH336: May cause drowsiness or dizzinessH360D: May damage the unborn childH370: Causes damage to organs | [1] |
| Signal Word | Danger | [1] |
| DEA Schedule | Schedule I | [2] |
| Occupational Exposure Limit (OEL) | Not formally established; however, due to its high potency and psychoactive effects, strict containment is necessary to prevent any level of exposure. For similar potent psychedelic compounds like psilocybin and LSD, OELs are in the low µg/m³ range, suggesting a similar level of caution for DMT. | [3] |
| LD50 (Intraperitoneal, mouse) | 47 mg/kg | |
| Storage Temperature | −20°C | [4] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion.
-
Hand Protection: Due to the lack of specific breakthrough time data for N,N-Dimethyltryptamine, a conservative approach is required. It is recommended to use double gloving with two different types of chemical-resistant gloves. A common practice for handling potent compounds is to use a nitrile glove as the inner layer and a neoprene or butyl rubber glove as the outer layer. Gloves should be changed immediately if contamination is suspected and disposed of as hazardous waste.[5][6]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[1]
-
Respiratory Protection: All handling of solid DMT or solutions should be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
-
Body Protection: A disposable, solid-front, back-tying protective gown over a lab coat is recommended. All clothing worn in the laboratory should be removed before exiting.[1]
Operational Plan: Step-by-Step Handling Procedure
All procedures involving N,N-Dimethyltryptamine must be conducted in a designated and controlled area. Access to this area should be restricted to authorized personnel only.
1. Preparation and Pre-Handling:
- Ensure a current and approved research protocol is in place, compliant with all institutional and DEA regulations.
- Verify that the chemical fume hood or glove box is functioning correctly.
- Confirm the immediate availability of an eyewash station and safety shower.
- Assemble all necessary equipment, reagents, and waste containers within the containment area before commencing work.
- Don all required PPE as specified above.
2. Weighing and Aliquoting of Solid DMT:
- Conduct all weighing and handling of solid DMT within a chemical fume hood or glove box.
- Use dedicated spatulas and weighing boats.
- Handle the compound gently to avoid generating dust.
3. Solution Preparation:
- Slowly add the solid DMT to the solvent to prevent splashing.
- Keep the container covered as much as possible during dissolution.
- If sonication is required, ensure the container is properly sealed.
4. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with DMT using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
- Carefully remove and dispose of all disposable PPE as hazardous waste.
- Wash hands thoroughly after removing gloves.
Experimental Protocol: Preparation of a DMT Solution
The following is a representative protocol for the preparation of a stock solution of N,N-Dimethyltryptamine. This procedure should be adapted to the specific requirements of the experimental design and must be performed in strict adherence to all safety protocols.
Objective: To prepare a 10 mg/mL stock solution of N,N-Dimethyltryptamine in chloroform (B151607).
Materials:
-
N,N-Dimethyltryptamine (solid)
-
Chloroform (ACS grade or higher)
-
Volumetric flask
-
Weighing paper
-
Spatula
-
Pipettes and pipette aid
-
Scintillation vial with a PTFE-lined cap for storage
Procedure:
-
Perform all operations within a certified chemical fume hood.
-
Don the appropriate PPE: double gloves (nitrile inner, neoprene or butyl rubber outer), safety goggles, face shield, and a disposable gown over a lab coat.
-
Tare a piece of weighing paper on an analytical balance.
-
Carefully weigh the desired amount of N,N-Dimethyltryptamine onto the weighing paper.
-
Record the exact weight.
-
Transfer the weighed DMT to the volumetric flask.
-
Add a small amount of chloroform to the flask to dissolve the DMT.
-
Once dissolved, add chloroform to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a labeled scintillation vial for storage at -20°C.[4]
-
Decontaminate all equipment and the work area.
-
Dispose of all waste according to the disposal plan.
Disposal Plan
As a Schedule I controlled substance, the disposal of N,N-Dimethyltryptamine and any associated waste is strictly regulated by the DEA.[2][7]
-
Unused/Expired DMT: Unused or expired N,N-Dimethyltryptamine must not be disposed of in regular laboratory waste or down the drain. It must be transferred to a DEA-registered reverse distributor for disposal.[2][7] The institution's Environmental Health and Safety (EHS) office should be contacted to coordinate this process.
-
Contaminated Waste: All disposable items that have come into contact with DMT, including gloves, weighing paper, pipette tips, and vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. This container will be disposed of through the institution's hazardous waste management program, which will coordinate with a licensed waste contractor.
-
Record Keeping: Meticulous records of all DMT usage and disposal must be maintained in a dedicated logbook, in accordance with DEA regulations. This includes the initial amount, amounts used in experiments, and the amount designated for disposal.
Workflow for Handling and Disposal of N,N-Dimethyltryptamine
References
- 1. k-state.edu [k-state.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. swgdrug.org [swgdrug.org]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same - Google Patents [patents.google.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. DEA Substances – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
